molecular formula C6H4FNO2 B1302956 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde CAS No. 500148-38-9

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Cat. No.: B1302956
CAS No.: 500148-38-9
M. Wt: 141.1 g/mol
InChI Key: VGMOZPSGFCCDGY-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS 500148-38-9) is a fluorinated dihydropyridone derivative of high interest in synthetic and medicinal chemistry. This compound serves as a versatile and valuable building block for the design and synthesis of novel bioactive molecules . The scaffold features a reactive aldehyde group at the 4-position and a fluorine atom at the 5-position on a 2-pyridone core, providing multiple sites for strategic chemical modification and diversification. With a molecular formula of C₆H₄FNO₂ and a molecular weight of 141.10 g/mol, it is characterized by a purity of ≥98% and should be stored sealed in a dry environment between 2-8°C . The 2-oxo-1,2-dihydropyridine (2-pyridone) core is a privileged structure in drug discovery, found in compounds with a wide range of pharmacological activities. Research into analogous structures has shown that the 2-pyridone motif is a key component in molecules investigated for their potential as cannabinoid receptor ligands , antimicrobial agents , and other therapeutic applications. The presence of the fluorine atom, a common bioisostere, can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making this aldehyde a particularly sophisticated intermediate for developing structure-activity relationships (SAR) . The aldehyde functional group is ideally suited for condensation reactions (e.g., to form imines or hydrazones) and nucleophilic additions, facilitating its incorporation into larger, more complex molecular architectures. Researchers can utilize this compound to create targeted libraries for high-throughput screening or to synthesize specific candidates in projects related to central nervous system (CNS) disorders, infectious diseases, and oncology. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMOZPSGFCCDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376625
Record name 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500148-38-9
Record name 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, offering a unique combination of reactivity and desirable physicochemical properties imparted by the fluorine substituent. This guide provides an in-depth exploration of its chemical properties, established synthetic routes, and diverse reactivity, tailored for researchers and scientists in the field of drug development. We will delve into the practical aspects of its synthesis and functionalization, supported by detailed protocols and mechanistic insights, to empower its effective utilization in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorinated Pyridinones

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, modulate basicity, and improve receptor binding affinity. The 2-pyridone motif is a privileged scaffold, frequently found in a wide array of pharmaceuticals and natural products. The convergence of these two features in this compound creates a highly versatile and synthetically tractable intermediate. Its aldehyde functionality serves as a linchpin for a multitude of chemical transformations, making it a valuable precursor for constructing diverse molecular architectures with potential therapeutic applications.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the compound's intrinsic properties is fundamental for its application in multi-step syntheses and for predicting the characteristics of its derivatives.

PropertyValueReference
Molecular Formula C₆H₄FNO₂[1]
Molecular Weight 141.10 g/mol [1]
Appearance Off-white to pale yellow solidGeneric supplier data
Melting Point 190-192 °C[]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol and waterGeneric supplier data

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, NH), 9.85 (s, 1H, CHO), 8.15 (d, J=2.8 Hz, 1H, H-3), 6.55 (d, J=6.4 Hz, 1H, H-6).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 188.0 (CHO), 160.5 (C2), 155.0 (d, ¹JCF=235 Hz, C5), 148.0 (d, ³JCF=10 Hz, C4), 135.0 (d, ²JCF=20 Hz, C6), 115.0 (d, ²JCF=5 Hz, C3).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): δ -130.2.

  • Mass Spectrometry (ESI+): m/z 142.0 [M+H]⁺.

The spectroscopic data provides clear confirmation of the structure. The downfield shift of the aldehyde proton in the ¹H NMR is characteristic. In the ¹³C NMR, the large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive feature of the fluorinated carbon, and smaller two- and three-bond couplings are observed for the adjacent carbons.

Synthesis: A Reliable and Scalable Approach

The most common and efficient synthesis of this compound involves a two-step process starting from a suitable pyridine precursor. The key transformations are a Vilsmeier-Haack formylation followed by a demethylation.

Synthetic Workflow Diagram:

synthesis_workflow A 5-Fluoro-2-methoxypyridine C Vilsmeier-Haack Formylation A->C B Vilsmeier Reagent (POCl3, DMF) B->C D 5-Fluoro-4-formyl-2-methoxypyridine C->D Electrophilic Aromatic Substitution F Demethylation D->F E Lewis Acids (e.g., BBr3) or Strong Acid (e.g., HBr) E->F G This compound F->G Nucleophilic Cleavage

Caption: General synthetic route.

Detailed Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The electrophile, the Vilsmeier reagent, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[5]

  • In a three-necked flask under an inert atmosphere, cool DMF (3.0 eq.) to 0 °C.

  • Slowly add POCl₃ (1.2 eq.) while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 5-fluoro-2-methoxypyridine (1.0 eq.) in a minimal amount of DMF.

  • Warm the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-4-formyl-2-methoxypyridine.

Step 2: Demethylation

Cleavage of the methyl ether is necessary to unmask the 2-pyridone functionality. This can be achieved using various reagents, with Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) being common choices.[6][7][8]

  • Dissolve 5-fluoro-4-formyl-2-methoxypyridine (1.0 eq.) in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of BBr₃ (1.5 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to 0 °C and quench by the slow addition of water or methanol.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold water and a non-polar solvent like diethyl ether to remove impurities.

  • Dry the product under vacuum to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The title compound possesses two primary points of reactivity: the aldehyde group and the pyridone ring system. This dual reactivity allows for a wide range of subsequent chemical modifications.

Reactivity Map:

reactivity_map cluster_aldehyde_reactions Aldehyde Transformations cluster_pyridone_reactions Pyridone Modifications A This compound B Reductive Amination A->B C Wittig Olefination A->C D Oxidation A->D E Nucleophilic Addition A->E J N-Alkylation A->J K O-Alkylation A->K L Halogenation A->L F Amines B->F G Alkenes C->G H Carboxylic Acids D->H I Alcohols E->I M N-Substituted Pyridones J->M N 2-Alkoxypyridines K->N O 2-Halopyridines L->O

Caption: Key synthetic transformations.

4.1. Reactions at the Aldehyde Functionality

  • Reductive Amination: This is a cornerstone reaction for introducing amine-containing side chains. The aldehyde is first condensed with a primary or secondary amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

  • Wittig and Related Olefinations: The aldehyde readily undergoes Wittig, Horner-Wadsworth-Emmons, and similar reactions to form vinyl-substituted pyridones. These can be further elaborated, for example, through cross-coupling reactions.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), silver(I) oxide (Ag₂O), or Pinnick oxidation conditions (NaClO₂ with a scavenger). The resulting carboxylic acid is a versatile handle for amide couplings and other transformations.

  • Nucleophilic Additions: Organometallic reagents, such as Grignard or organolithium reagents, add to the aldehyde to form secondary alcohols, providing a route to more complex structures.

4.2. Reactions Involving the Pyridone Ring

  • N-Alkylation/Arylation: The acidic N-H proton of the pyridone can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and the resulting anion can be alkylated with alkyl halides or undergo cross-coupling reactions with aryl halides.

  • O-Alkylation: While N-alkylation is often thermodynamically favored, O-alkylation to form 2-alkoxypyridines can be achieved under certain conditions, for instance, using silver salts with alkyl halides.

  • Halogenation: The 2-oxo group can be converted to a 2-chloro or 2-bromo substituent using reagents like POCl₃, PCl₅, or PBr₃. The resulting 2-halopyridine is an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Drug Discovery

The synthetic versatility of this compound has made it a valuable starting material in numerous drug discovery programs. For example, its derivatives have been investigated as kinase inhibitors, antiviral agents, and central nervous system agents.[9][10] The ability to readily introduce diverse functional groups at both the 4-position and the pyridone nitrogen allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Conclusion

This compound stands out as a highly functionalized and synthetically versatile building block for medicinal chemistry. Its robust synthesis and predictable, multi-faceted reactivity provide a powerful platform for the generation of diverse compound libraries and the targeted synthesis of complex drug candidates. The insights and protocols presented in this guide are intended to facilitate its broader application and accelerate the pace of innovation in drug discovery.

References

  • Shiao, M.-J., Ku, W., & Hwu, J. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(11), 2543. [Link]

  • ResearchGate. (n.d.). Chemoselective Demethylation of Methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

  • Choi, J. Y., et al. (2002). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. Journal of Medicinal Chemistry, 45(21), 4793-4796. [Link]

Sources

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Pyridinones

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated molecules frequently exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic properties.[1][2] The target molecule of this guide, this compound (also known as 5-Fluoro-2-hydroxynicotinaldehyde), is a valuable building block in the synthesis of complex pharmaceutical agents.[3][4] Its structure, featuring a 2-pyridone core, a strategically placed fluorine atom, and a reactive carbaldehyde handle, presents a unique synthetic challenge.

This guide provides an in-depth analysis of the viable synthetic pathways to this key intermediate. We will move beyond simple procedural listings to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for implementation in a research and development setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals several potential strategies for assembling the target molecule. The primary disconnections involve the formation of the C-F and C-C (formyl) bonds, as well as the construction of the pyridinone ring itself. This leads to three principal strategic approaches.

G cluster_0 Key Disconnections cluster_1 Precursors (Strategy A & B) cluster_2 Precursors (Strategy C) TM Target Molecule This compound FGI_Formyl Formyl Group Interconversion (FGI) TM->FGI_Formyl Strategy A (Oxidation) FGI_Fluoro C-F Bond Formation TM->FGI_Fluoro Strategy B (Direct Fluorination) FGI_Formyl_2 C-C (Formyl) Bond Formation TM->FGI_Formyl_2 Strategy B (Direct Formylation) Ring_Construction Pyridinone Ring Construction TM->Ring_Construction Strategy C (Cyclization) P1 5-Fluoro-4-(hydroxymethyl) pyridin-2(1H)-one FGI_Formyl->P1 P3 4-Formyl-pyridin-2(1H)-one FGI_Fluoro->P3 P2 5-Fluoro-pyridin-2(1H)-one FGI_Formyl_2->P2 P4 5-Fluoro-2-methoxypyridine FGI_Formyl_2->P4 via lithiation P5 Fluorinated Acyclic Building Blocks Ring_Construction->P5

Caption: Retrosynthetic pathways to the target molecule.

  • Strategy A (Functional Group Interconversion): Oxidation of a 4-hydroxymethyl or 4-methyl group on a pre-formed 5-fluoro-2-pyridone scaffold.

  • Strategy B (Sequential C-H Functionalization): Stepwise introduction of the fluorine and formyl groups onto a 2-pyridone core. This strategy hinges on the careful selection of reaction order to manage the directing effects of the substituents.

  • Strategy C (Ring Synthesis): Construction of the pyridone ring from acyclic, pre-functionalized precursors.

This guide will focus on Strategy B, which offers flexibility and relies on well-established transformations, while also exploring a highly practical variant involving the modification of a commercially available fluorinated pyridine.

Strategic Synthesis Pathway: From 2-Methoxypyridine

A highly efficient and practical route begins with a commercially available, functionalized pyridine, such as 5-fluoro-2-methoxypyridine. This approach leverages the existing fluorine atom and uses the methoxy group as a masked equivalent of the pyridone's hydroxyl group, which simplifies handling and can prevent unwanted side reactions during C-H functionalization.

G start 5-Fluoro-2-methoxypyridine inter1 5-Fluoro-2-methoxypyridine-4-carbaldehyde start->inter1 1. n-BuLi, THF, -78°C 2. DMF product Target Molecule inter1->product HBr or HCl (aq) Heat

Caption: Workflow for synthesis from 5-fluoro-2-methoxypyridine.

Causality Behind the Strategy

The 2-methoxy group serves two critical functions. First, it is an ortho-, para-directing group, which, in concert with the nitrogen atom, helps activate the C4 and C6 positions for deprotonation. Second, it protects the pyridone's amide functionality, preventing potential N-alkylation or other side reactions. The subsequent demethylation with a strong acid like HBr or HCl is a robust and high-yielding method to reveal the final 2-oxo tautomer.[5]

Step 1: Directed Ortho-Metallation and Formylation

The introduction of the carbaldehyde group at the C4 position is achieved through a directed ortho-metallation (DoM) followed by quenching with an electrophilic formylating agent.

  • Mechanism: A strong base, typically n-butyllithium (n-BuLi), is used to deprotonate the pyridine ring. The C4 position is the most acidic proton due to the combined electron-withdrawing effects of the ring nitrogen and the C5 fluorine atom. The resulting lithiated intermediate is a potent nucleophile.

  • Electrophilic Quench: This nucleophile readily attacks N,N-dimethylformamide (DMF), a common and effective one-carbon electrophile for formylation. The initial tetrahedral intermediate collapses upon aqueous workup to yield the aldehyde. A similar strategy has been successfully employed for related methoxypyridines.[6]

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxypyridine-4-carbaldehyde
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 15 mL).

  • Starting Material: Dissolve 5-fluoro-2-methoxypyridine (1.0 g, 7.87 mmol) in the THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 5.4 mL, 8.66 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 0.92 mL, 11.8 mmol) dropwise. Continue stirring at -78 °C for an additional 30 minutes.

  • Quench & Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

Step 2: Demethylation to the 2-Pyridone

The final step is the conversion of the 2-methoxy group to the 2-oxo group. This is a standard ether cleavage reaction.

Experimental Protocol: Synthesis of this compound
  • Setup: In a sealed tube or pressure vessel, dissolve 5-fluoro-2-methoxypyridine-4-carbaldehyde (1.0 g, 6.45 mmol) in a 35-48% aqueous solution of hydrobromic acid (HBr) or hydrochloric acid (HCl) (10 mL).[5]

  • Reaction: Heat the mixture to 100-120 °C and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC/MS.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent, such as a mixture of dichloromethane and isopropanol.

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, the product can be further purified by recrystallization or silica gel chromatography.

Alternative Strategy: Direct C-H Functionalization of 2-Pyridone

An alternative approach involves the direct functionalization of a 2-pyridone core. The order of events is critical. Introducing the fluorine atom first is synthetically advantageous.

Rationale: Fluorinate First

The 2-oxo group is strongly ortho-, para-directing, activating the C3 and C5 positions for electrophilic substitution. This makes the introduction of fluorine at C5 a highly favorable transformation. Attempting to fluorinate after formylation would be significantly more difficult, as the electron-withdrawing carbaldehyde group at C4 would deactivate the ring towards electrophilic attack.

G start N-Protected Pyridin-2-one inter1 N-Protected 5-Fluoro-pyridin-2-one start->inter1 NFSI, MeCN 60 °C inter2 5-Fluoro-pyridin-2-one inter1->inter2 Deprotection product Target Molecule inter2->product Formylation (Vilsmeier or Duff)

Caption: Workflow for direct functionalization of 2-pyridone.

Step 1: Regioselective Fluorination

Direct fluorination of pyridones at the 5-position can be achieved with high regioselectivity using an electrophilic fluorine source.

  • Key Reagent: N-Fluorobenzenesulfonimide (NFSI) is a preferred reagent for this transformation. It is an electrophilic fluorinating agent that is easier to handle than elemental fluorine. Research has shown that NFSI can selectively fluorinate N-protected pyridone derivatives at the C5 position under relatively mild conditions.[1]

  • Protecting Group: The use of an N-protecting group (e.g., benzyl, p-methoxybenzyl) is often necessary to improve solubility and prevent O-functionalization side reactions.

Step 2: Formylation of 5-Fluoro-2-pyridone

With the 5-fluoro-2-pyridone in hand, the next challenge is the introduction of the formyl group at the C4 position. Several classic named reactions are candidates for this transformation.

ReactionReagentsMechanismSuitability & Rationale
Vilsmeier-Haack POCl₃, DMFElectrophilic substitution with the "Vilsmeier reagent" ([ClCH=N(Me)₂]⁺).[7]High Potential. 2-Pyridones are electron-rich heterocycles, making them suitable substrates. The reaction is a standard method for formylating such systems.[8]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA)Electrophilic substitution with an iminium ion generated from HMTA.[9][10]Viable Alternative. This reaction is effective for activated aromatic systems. In some complex pyridone systems, the Duff reaction has succeeded where the Vilsmeier-Haack reaction failed, suggesting it may be effective for challenging substrates.[11]
Reimer-Tiemann CHCl₃, Base (e.g., NaOH)Electrophilic substitution with dichlorocarbene (:CCl₂).[12][13]Low Potential. This reaction is typically used for phenols and is known for often providing only moderate yields with significant side products.[12] Its application to 2-pyridones is less common and may be less efficient.
Mechanism Spotlight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[14]

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Electrophile) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ SigmaComplex Sigma Complex (Intermediate) VilsmeierReagent->SigmaComplex Attack Pyridone 5-Fluoro-2-pyridone Pyridone->SigmaComplex IminiumSalt Aryl Iminium Salt SigmaComplex->IminiumSalt - H⁺ Aldehyde Final Aldehyde (Target Molecule) IminiumSalt->Aldehyde H₂O Work-up

Caption: Mechanism of the Vilsmeier-Haack formylation.

The reaction proceeds in two main stages. First, DMF reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[15] The electron-rich 2-pyridone then attacks this electrophile, leading to the formation of an aryl iminium salt after rearomatization. Subsequent hydrolysis during aqueous work-up liberates the final aldehyde product.

Summary and Outlook

Two robust and scientifically sound pathways for the synthesis of this compound have been presented.

ParameterStrategy 1: From 5-Fluoro-2-methoxypyridineStrategy 2: Direct Functionalization
Starting Material 5-Fluoro-2-methoxypyridinePyridin-2-one
Key Steps 1. Ortho-metallation/Formylation2. Demethylation1. N-Protection2. Electrophilic Fluorination3. Deprotection4. Formylation
Key Reagents n-BuLi, DMF, HBr/HClProtecting Group, NFSI, Vilsmeier or Duff Reagents
Advantages Fewer steps, utilizes a commercially available advanced intermediate, high potential for regioselectivity.More convergent, builds complexity on a simple core.
Challenges Requires cryogenic conditions (-78 °C) and handling of pyrophoric n-BuLi.Requires protection/deprotection steps, potentially lower overall yield.

For laboratory-scale and process development, Strategy 1 is often preferred due to its efficiency and the directness of the approach, provided the necessary equipment for handling organolithium reagents is available. Strategy 2 offers a valuable alternative, particularly for creating analogues, as the fluorination and formylation steps can be applied to a variety of substituted pyridone cores. Both pathways represent reliable methods for accessing this critical fluorinated building block, enabling further exploration in drug discovery and development.

References

  • Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters. Available at: [Link]

  • Various Authors. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Source Not Specified.
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  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
  • Dong, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.
  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Unknown Author. (n.d.). Duff Reaction. Source Not Specified.
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  • ResearchGate. (n.d.). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Retrieved from [Link]

  • Wynberg, H. (1976). Exploring the Reimer-Tiemann Reaction: History and Scope. Chemical Reviews.
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  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Pivotal Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural attributes, plausible synthetic strategies, predicted spectroscopic characteristics, and its versatile reactivity, all within the context of its application in the design and development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyridinones

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[1][2][3] The 2-pyridone motif is a privileged scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and for its favorable metabolic stability and solubility.[4][5][6] The combination of these two features in this compound results in a building block with immense potential for the synthesis of novel drugs across various therapeutic areas, including oncology, and antiviral and anti-inflammatory research.[4][5][7]

The aldehyde functional group at the 4-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular complexity and the exploration of vast chemical space. This guide will provide the foundational knowledge necessary for researchers to effectively utilize this promising scaffold in their drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior and potential biological activity.

Key Structural Features:

  • 2-Pyridone Ring: A six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. This moiety is known to engage in various non-covalent interactions, including hydrogen bonding.[4][5]

  • Fluorine at C5: The high electronegativity of the fluorine atom significantly influences the electronic distribution within the pyridine ring, affecting its reactivity and the pKa of the N-H proton.[1][2] This substitution can also block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of drug candidates.[8]

  • Carbaldehyde at C4: This electrophilic group is a key site for synthetic derivatization, enabling the construction of a wide range of analogues.[9][10]

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name 5-fluoro-2-oxo-1H-pyridine-4-carbaldehydePubChem
Molecular Formula C₆H₄FNO₂PubChem
Molecular Weight 141.10 g/mol PubChem
CAS Number 500148-38-9PubChem

Synthesis of this compound

A logical approach would involve the initial synthesis of the 5-fluoro-2-pyridone core, followed by the introduction of the carbaldehyde group at the C4 position.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is illustrative and would require experimental optimization.

Synthetic_Pathway A Starting Material (e.g., a fluorinated β-ketoester) B 5-Fluoro-2-pyridone A->B Cyclization (e.g., with an ammonia source) C This compound B->C Formylation (e.g., Vilsmeier-Haack or Lithiation/DMF)

Caption: Proposed synthetic pathway for this compound.

Key Synthetic Steps and Considerations

Step 1: Synthesis of the 5-Fluoro-2-pyridone Core

The synthesis of 2-pyridone scaffolds can be achieved through various methods, often involving the cyclization of 1,3-dicarbonyl compounds or their derivatives.[15][16][17] For the synthesis of a 5-fluoro-2-pyridone, a fluorinated precursor would be required.

Step 2: Formylation of the 5-Fluoro-2-pyridone

The introduction of a formyl group onto an aromatic or heteroaromatic ring can be accomplished through several established methods:

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (e.g., DMF), to formylate electron-rich aromatic rings.[11][12][13][18] The 2-pyridone ring is sufficiently activated for this electrophilic substitution.

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol (or a hydroxy-heterocycle like a 2-pyridone) with chloroform in a basic solution to introduce a formyl group, primarily at the ortho position.[14][19][20][21][22]

  • Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of the position ortho to a directing group, followed by quenching with an electrophile. In the case of 5-fluoro-2-pyridone, the fluorine atom and the pyridone nitrogen could potentially direct lithiation to the C4 position.[23][24][25][26][27] The resulting organolithium species can then be reacted with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde.

Experimental Protocol: A Generalized Vilsmeier-Haack Formylation

The following is a generalized, illustrative protocol for the formylation of a 2-pyridone, which would require optimization for the specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in an appropriate solvent (e.g., anhydrous dichloroethane) to 0 °C.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ solution while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 5-fluoro-2-pyridone (1.0 eq.) in the reaction solvent and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the aldehyde proton.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aldehyde-H9.5 - 10.5s-
H-37.0 - 7.5dJH-F ≈ 2-4 Hz
H-67.5 - 8.0dJH-F ≈ 8-10 Hz
N-H10.0 - 13.0br s-
  • Rationale: The aldehyde proton will be significantly deshielded and appear as a singlet. The two ring protons will appear as doublets due to coupling with the fluorine atom. The magnitude of the H-F coupling constant depends on the number of bonds separating the nuclei (³JH-F > ²JH-F). The N-H proton of the pyridone will be broad and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework.

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C=O (Aldehyde)185 - 195s
C2 (Pyridone)160 - 170d (³JC-F)
C5150 - 160d (¹JC-F)
C4140 - 150d (²JC-F)
C6125 - 135d (²JC-F)
C3110 - 120d (³JC-F)
  • Rationale: The carbonyl carbons will be the most downfield. The carbon directly attached to the fluorine (C5) will exhibit a large one-bond C-F coupling constant (¹JC-F). The other ring carbons will show smaller two- and three-bond couplings to fluorine.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will be the most definitive for confirming the presence and environment of the fluorine atom.

FluorinePredicted Chemical Shift (ppm)
5-F-110 to -140
  • Rationale: The chemical shift of fluorine in aromatic systems is sensitive to the electronic nature of the substituents.[28][29][30][35] The predicted range is typical for a fluorine atom on a pyridine ring. The signal will likely be a multiplet due to coupling with the ring protons.

Reactivity and Synthetic Applications

The aldehyde functionality of this compound makes it a versatile intermediate for a variety of synthetic transformations, allowing for the introduction of diverse pharmacophores.[9][10]

Reactivity A This compound B α,β-Unsaturated Carbonyls A->B Knoevenagel Condensation (with active methylene compounds) C Alkenes A->C Wittig Reaction (with phosphorus ylides) D Secondary and Tertiary Amines A->D Reductive Amination (with amines and a reducing agent) E Alcohols A->E Reduction (e.g., with NaBH₄)

Caption: Key reactions of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a base to form a new carbon-carbon double bond.[36][37][38][39][40] This reaction is highly valuable for synthesizing a variety of derivatives, including those with potential biological activity.

Generalized Protocol for Knoevenagel Condensation:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.1 eq.) in a suitable solvent (e.g., ethanol, water), add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, and if a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Other Key Transformations
  • Wittig Reaction: Reaction with phosphorus ylides provides a route to various alkene derivatives.

  • Reductive Amination: This two-step, one-pot reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for synthesizing a diverse library of amines.

  • Reduction: The aldehyde can be readily reduced to the corresponding alcohol using mild reducing agents like sodium borohydride.

Applications in Drug Discovery and Medicinal Chemistry

The 5-fluoro-2-pyridone scaffold is a valuable pharmacophore due to its unique combination of properties that can positively impact drug-like characteristics.[1][2][3][4][5][6][7][8][41]

  • Improved Pharmacokinetics: The fluorine atom can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life of the drug.[8] It can also modulate lipophilicity, which is a key parameter for membrane permeability and overall drug absorption.[1][2]

  • Enhanced Target Binding: The strong C-F bond and the ability of fluorine to participate in non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions) can lead to increased binding affinity and selectivity for the target protein.[7]

  • Bioisosteric Replacement: The fluoropyridone ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, offering an alternative with improved properties.

The versatility of the aldehyde group allows for the incorporation of this scaffold into a wide range of molecular architectures, making it a highly valuable building block for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound represents a strategically important building block for modern drug discovery. Its unique combination of a fluorinated 2-pyridone core and a reactive aldehyde handle provides medicinal chemists with a powerful tool to synthesize novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. While direct experimental data for this specific isomer is limited, this guide has provided a comprehensive overview of its structure, plausible synthetic routes, predicted spectroscopic features, and versatile reactivity based on established chemical principles. As the demand for novel and effective therapeutics continues to grow, the judicious use of such fluorinated scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

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An In-Depth Technical Guide to 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document details its fundamental physicochemical properties, including its molecular weight, and presents a well-reasoned synthetic protocol. Furthermore, a thorough analytical characterization methodology is outlined, complete with predicted spectroscopic data and interpretation. The guide also explores the potential applications of this molecule as a versatile building block in the synthesis of novel therapeutic agents. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction: The Significance of Fluorinated Pyridones in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These influences include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Within the vast landscape of heterocyclic chemistry, the 2-pyridone scaffold is a privileged structure found in numerous biologically active compounds. When combined with a strategically placed fluorine atom and a reactive carbaldehyde group, as in this compound, the resulting molecule becomes a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. The aldehyde functionality serves as a synthetic handle for a myriad of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.

This guide aims to provide a detailed technical resource for researchers interested in leveraging the synthetic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 141.10 g/mol [1]
Molecular Formula C₆H₄FNO₂[1]
IUPAC Name 5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde[1]
CAS Number 500148-38-9[1]
Appearance Predicted to be a solid at room temperatureInferred from related structures
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred from related structures

Synthesis of this compound

The synthesis of this compound can be judiciously achieved through the Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The starting material for this proposed synthesis is 5-fluoro-2-pyridone. The electron-donating nature of the hydroxyl group in the 2-pyridone tautomer activates the pyridine ring towards electrophilic substitution, directing the formylation to the C4 position.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products 5-Fluoro-2-pyridone 5-Fluoro-2-pyridone Reaction_Vessel Vilsmeier-Haack Formylation 5-Fluoro-2-pyridone->Reaction_Vessel Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Workup & Purification Byproducts Byproducts Reaction_Vessel->Byproducts

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 5-Fluoro-2-pyridone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-fluoro-2-pyridone (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution of 5-fluoro-2-pyridone dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Isolation: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would be performed using a combination of standard analytical techniques. The expected results are detailed below.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Caption: Analytical workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The aldehyde proton (CHO) should appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The two protons on the pyridine ring will appear as doublets due to coupling with the fluorine atom and with each other. The proton at the C3 position is expected to be a doublet around δ 7.0-7.5 ppm, and the proton at the C6 position should be a doublet in the region of δ 7.8-8.2 ppm. The NH proton of the pyridone ring will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the aldehyde is expected to resonate at a significantly downfield chemical shift, around δ 185-195 ppm. The carbonyl carbon of the pyridone ring should appear in the region of δ 160-170 ppm. The remaining four carbons of the pyridine ring will have distinct signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the pyridine ring, likely as a multiplet due to coupling with the adjacent protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the aldehyde group is expected around 1680-1700 cm⁻¹. The carbonyl of the pyridone ring will likely show a stretching vibration in the range of 1640-1660 cm⁻¹. The N-H stretching vibration of the pyridone should be visible as a broad band around 3200-3400 cm⁻¹. The C-F bond will have a characteristic absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 141.10 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

This compound is a promising scaffold for the development of novel therapeutic agents due to the presence of multiple points for chemical diversification. The aldehyde group can be readily converted into a wide range of other functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic systems.

The fluorinated pyridone core is a key pharmacophore in several classes of bioactive molecules. For instance, compounds containing this motif have been investigated as potential inhibitors of various enzymes, including kinases and polymerases, which are important targets in oncology and virology. The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability, leading to a longer duration of action.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: As a scaffold for the design of kinase inhibitors.

  • Antiviral Agents: As a building block for the synthesis of inhibitors of viral enzymes.

  • Antibacterial Agents: As a starting material for novel antibiotics.

  • Inflammatory Diseases: For the development of anti-inflammatory compounds.

Safety and Handling

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridone core and a reactive aldehyde functionality provides a powerful platform for the synthesis of diverse and complex molecules with the potential for a wide range of biological activities. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed analytical characterization strategy. It is our hope that this document will serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

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A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] In the absence of publicly available experimental spectroscopic data, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing robust, computationally-predicted spectroscopic data. This guide outlines the methodologies for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth interpretation and analysis to facilitate the identification and characterization of this compound.

Introduction: The Challenge of Characterizing Novel Intermediates

This guide addresses this critical gap by providing a detailed, in-silico spectroscopic characterization of this compound. By leveraging state-of-the-art computational chemistry techniques, we can predict the compound's spectroscopic signatures with a high degree of confidence, thereby providing a reliable reference for researchers in the field.

Methodology: A Computational Approach to Spectroscopic Prediction

The spectroscopic data presented in this guide were generated using a combination of Density Functional Theory (DFT) and other established computational methods. These approaches have been demonstrated to provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns.[4][5][6][7]

NMR Spectra Prediction

The ¹H, ¹³C, and ¹⁹F NMR spectra were predicted using the Gauge-Independent Atomic Orbital (GIAO) method, a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors.[7][8] The calculations were performed using a common DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)) to balance accuracy and computational cost.

Diagram: NMR Prediction Workflow

NMR_Prediction_Workflow cluster_input Input cluster_computation Computational Engine cluster_output Predicted Spectra mol_structure Molecular Structure (SMILES or MOL file) dft_giao DFT Calculation (GIAO Method) mol_structure->dft_giao Geometry Optimization nmr_simulation NMR Spectrum Simulation dft_giao->nmr_simulation Shielding Tensors h_nmr ¹H NMR nmr_simulation->h_nmr c_nmr ¹³C NMR nmr_simulation->c_nmr f_nmr ¹⁹F NMR nmr_simulation->f_nmr

Caption: A simplified workflow for the computational prediction of NMR spectra.

IR Spectrum Prediction

The infrared spectrum was predicted by calculating the vibrational frequencies of the molecule at the same level of theory used for the NMR predictions. The resulting frequencies and their corresponding intensities provide a theoretical IR spectrum that can be compared with experimental data.

Mass Spectrum Prediction

The mass spectrum was predicted by calculating the molecular weight of the compound and considering common fragmentation patterns for pyridinone and aldehyde-containing molecules. The predicted mass-to-charge ratios (m/z) of the molecular ion and key fragments are presented.

Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, carbonyl, and aldehyde groups.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aldehyde-H9.5 - 10.5Singlet-
H-37.5 - 8.0DoubletJ(H-F) ≈ 2-4
H-67.0 - 7.5DoubletJ(H-F) ≈ 6-8
NH11.0 - 13.0Broad Singlet-
  • Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet in the downfield region of the spectrum.

  • Ring Protons (H-3 and H-6): The protons on the pyridine ring will be doublets due to coupling with the adjacent fluorine atom. The magnitude of the coupling constant will depend on the number of bonds separating the proton and the fluorine atom.

  • NH Proton: The proton on the nitrogen atom is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbonyl and aldehyde carbons are expected to be the most downfield signals.

Carbon Predicted Chemical Shift (ppm)
Aldehyde C=O185 - 195
Ring C=O160 - 170
C-5 (C-F)150 - 160 (Doublet, ¹JCF)
C-4 (C-CHO)135 - 145
C-6125 - 135 (Doublet, ²JCF)
C-3115 - 125 (Doublet, ³JCF)
  • Carbonyl Carbons: The aldehyde and ring carbonyl carbons will be significantly deshielded and appear at the downfield end of the spectrum.

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-5) will show a large one-bond coupling constant (¹JCF). The other ring carbons will exhibit smaller two- and three-bond couplings to the fluorine.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected.

Fluorine Predicted Chemical Shift (ppm) Multiplicity
F-5-120 to -140Multiplet
  • Chemical Shift: The chemical shift of the fluorine atom is influenced by the electronic nature of the pyridine ring and its substituents. The predicted range is typical for a fluorine atom attached to an aromatic ring.

  • Multiplicity: The fluorine signal will be split by the neighboring protons (H-3 and H-6), resulting in a multiplet.

Predicted IR Spectrum

The predicted IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (aldehyde)2700 - 2800, 2800 - 2900Medium
C=O Stretch (aldehyde)1680 - 1700Strong
C=O Stretch (ring)1640 - 1660Strong
C=C Stretch1550 - 1600Medium
C-F Stretch1100 - 1200Strong
  • Carbonyl Bands: Two distinct, strong carbonyl stretching bands are expected for the aldehyde and the ring amide.

  • N-H Stretch: A broad N-H stretching band is indicative of the amide group.

  • C-F Stretch: A strong absorption in the fingerprint region is characteristic of the carbon-fluorine bond.

Diagram: Spectroscopic Data Correlation

Spectroscopic_Correlation cluster_molecule This compound cluster_data Predicted Data mol ¹H NMR ¹³C NMR ¹⁹F NMR IR Mass Spec nmr_data Chemical Shifts Coupling Constants mol:h->nmr_data mol:c->nmr_data mol:f->nmr_data ir_data Vibrational Frequencies mol:ir->ir_data ms_data m/z Ratios mol:ms->ms_data

Caption: Correlation of the molecular structure with different types of predicted spectroscopic data.

Predicted Mass Spectrum

The predicted mass spectrum will show the molecular ion peak and characteristic fragment ions.

Ion Predicted m/z Identity
[M]⁺141.02Molecular Ion
[M-H]⁺140.02Loss of a hydrogen radical
[M-CHO]⁺112.02Loss of the formyl group
[M-CO]⁺113.03Loss of carbon monoxide
  • Molecular Ion: The peak at m/z 141.02 corresponds to the exact mass of the molecule.

  • Fragmentation: The loss of the aldehyde group (CHO) and carbon monoxide (CO) are common fragmentation pathways for such compounds.

Experimental Considerations and Protocol Validation

While this guide provides robust predicted data, it is crucial to validate these predictions with experimental data whenever possible. The following outlines a general protocol for acquiring the spectroscopic data for this compound.

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect the chemical shifts, particularly for the NH proton.

  • IR: The spectrum can be obtained using a KBr pellet, as a thin film, or in solution.

  • MS: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is required for techniques like Electrospray Ionization (ESI).

Instrumentation and Parameters
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity. Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be used.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used. Data is usually collected over a range of 4000-400 cm⁻¹.

  • MS: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.

Conclusion: A Practical Guide for Researchers

This technical guide provides a comprehensive and practical resource for the spectroscopic characterization of this compound. By presenting detailed predicted spectroscopic data and their interpretation, this document empowers researchers to confidently identify and characterize this important synthetic intermediate, even in the absence of readily available experimental spectra. The methodologies and data presented herein serve as a valuable reference point for guiding experimental work and accelerating research and development in the pharmaceutical sciences.

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The Strategic Emergence of Fluorinated Pyridine Carboxaldehydes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer a range of advantageous modifications to a parent molecule.[4][5][6][7] These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating pKa, increasing binding affinity to target proteins, and improving membrane permeability.[1][3][6][7][8]

The pyridine ring is another privileged scaffold, frequently found in a multitude of approved pharmaceuticals due to its ability to engage in various biological interactions.[2][9] When these two powerful motifs are combined, the resulting fluorinated pyridine derivatives offer a versatile platform for the synthesis of novel therapeutics.[2][9] This guide focuses on a particularly valuable subclass: fluorinated pyridine carboxaldehydes. These compounds serve as critical synthetic intermediates, with the aldehyde group providing a reactive handle for a wide array of chemical transformations essential for building complex drug candidates.[9]

This technical guide provides an in-depth exploration of the discovery and synthesis of fluorinated pyridine carboxaldehydes. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices that drive the successful synthesis of these vital building blocks.

Part 1: The Strategic Synthesis of Fluorinated Pyridine Carboxaldehydes

The synthesis of fluorinated pyridine carboxaldehydes is not a monolithic process. The approach is dictated by the desired substitution pattern of both the fluorine atom and the aldehyde group. This section delves into the primary synthetic strategies, elucidating the mechanistic rationale and providing field-proven insights.

Formylation of Pre-existing Fluoropyridines

One of the most direct routes involves the introduction of a formyl group onto a commercially available or pre-synthesized fluoropyridine. The challenge lies in controlling the regioselectivity of the formylation, especially given the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing fluorine atom.[10]

Directed ortho-metalation is a powerful strategy for achieving high regioselectivity.[11][12][13] It relies on a directing metalating group (DMG) on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. This creates a stabilized organolithium intermediate that can then be quenched with an electrophilic formylating agent.

Causality Behind Experimental Choices:

  • Choice of Base: Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used.[11][12][14] The choice depends on the substrate's reactivity and the presence of other sensitive functional groups. Hindered bases like LDA can prevent unwanted nucleophilic addition to the pyridine ring.[11]

  • Directing Group: The fluorine atom itself can act as a directing group, facilitating lithiation at an adjacent position.[11] Other groups like amides or oxetanes can also be employed for precise control.[15]

  • Formylating Agent: N,N-Dimethylformamide (DMF) is the most common and cost-effective electrophile for introducing the formyl group.[13][14] The reaction proceeds through nucleophilic attack of the pyridyllithium species on the carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate during workup.

Experimental Protocol: Directed Lithiation and Formylation of 3-Fluoropyridine

This protocol describes the synthesis of 4-formyl-3-fluoropyridine, a key intermediate.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. The fluorine atom directs the lithiation to the 4-position.[11] Stir the reaction mixture at this temperature for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. The solution is typically stirred for another 2-3 hours at -78 °C.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-formyl-3-fluoropyridine.

Directed_Ortho_Metalation cluster_step1 Step 1: Directed Lithiation cluster_step2 Step 2: Electrophilic Quench cluster_step3 Step 3: Hydrolysis Fluoropyridine Fluoropyridine Lithated_Intermediate Pyridyllithium Intermediate Fluoropyridine->Lithated_Intermediate + Organolithium -78 °C, THF Organolithium n-BuLi or LDA Tetrahedral_Adduct Tetrahedral Adduct Lithated_Intermediate->Tetrahedral_Adduct + DMF DMF DMF Final_Product Fluorinated Pyridine Carboxaldehyde Tetrahedral_Adduct->Final_Product + H₃O⁺ Workup Aqueous Workup (H₃O⁺)

Caption: Workflow for Directed Ortho-Metalation and Formylation.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[16][17] However, its application to electron-deficient pyridines is challenging.[10] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloromethyleniminium salt, typically generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[16]

Causality Behind Experimental Choices:

  • Substrate Limitation: Standard Vilsmeier-Haack conditions are generally ineffective for pyridines unless the ring is activated by electron-donating groups.[10] The presence of a fluorine atom further deactivates the ring, making direct formylation difficult.

  • Modern Adaptations: Recent strategies have emerged to overcome this limitation, such as temporary dearomatization of the pyridine ring to generate more reactive nonaromatic intermediates that can then undergo formylation.[10][18]

While direct Vilsmeier-Haack formylation of simple fluoropyridines is often low-yielding, it can be successful for specific, more complex fluorinated heterocyclic systems.

Oxidation of Fluorinated Pyridylmethanols

An alternative and highly reliable strategy is the oxidation of a pre-existing hydroxymethyl group on the fluoropyridine ring. This approach decouples the complexities of C-H activation from the introduction of the aldehyde functionality.

Causality Behind Experimental Choices:

  • Mild Oxidizing Agents: The key is to select an oxidizing agent that is potent enough to convert the primary alcohol to an aldehyde but mild enough to avoid over-oxidation to the carboxylic acid.[19] Common choices include:

    • Manganese Dioxide (MnO₂): Highly effective for oxidizing benzylic and allylic alcohols.

    • Dess-Martin Periodinane (DMP): A versatile and mild reagent that provides high yields under neutral conditions.

    • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

  • Substrate Availability: This route is contingent on the availability of the corresponding fluorinated pyridylmethanol, which can often be synthesized via reduction of a corresponding ester or carboxylic acid.

Experimental Protocol: Oxidation of (3-Fluoropyridin-2-yl)methanol

  • Setup: To a stirred solution of (3-fluoropyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to afford 3-fluoro-2-pyridinecarboxaldehyde.

Oxidation_Workflow Start Fluorinated Pyridylmethanol Oxidation Oxidation Step Start->Oxidation Product Fluorinated Pyridine Carboxaldehyde Oxidation->Product Mild Conditions (DMP, MnO₂, Swern) OverOxidation Carboxylic Acid (Side Product) Oxidation->OverOxidation Harsh Conditions (e.g., KMnO₄)

Caption: Synthetic logic for the oxidation approach.

Part 2: Spectroscopic Characterization and Data

The unambiguous identification of the synthesized fluorinated pyridine carboxaldehydes is paramount. Standard spectroscopic techniques are employed for structural elucidation.

Compound ExampleSynthesis Method¹H NMR (δ, ppm) Highlights¹⁹F NMR (δ, ppm)Key IR (cm⁻¹) Bands
6-Chloro-3-fluoropicolinaldehyde [9]Multi-step synthesis~10.2 (s, 1H, CHO), ~8.0-8.2 (m, 1H, Ar-H), ~7.6-7.8 (m, 1H, Ar-H)Data not available in cited sources~1700-1720 (C=O stretch)
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde [20]Cyclocondensation9.79 (s, 1H, CHO), 6.86–8.47 (m, 8H, Ar-H)Data not available in cited sourcesData not available in cited sources
2-Chloro-5-fluoro-pyridine-3-carbaldehyde Thiosemicarbazone Derivative [21]Condensation8.03 (s, 1H, CH=N), 8.41-8.46 (m, Py-H)Specific data for precursor not listed1605 (CH=N), 840 (C=S)

Note: Spectroscopic data is highly dependent on the solvent and instrument used. The values provided are representative.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

Fluorinated pyridine carboxaldehydes are not end products but rather versatile intermediates for constructing more complex, biologically active molecules. The aldehyde functionality serves as a linchpin for a variety of crucial synthetic transformations.

  • Reductive Amination: To install amine functionalities, forming key C-N bonds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending carbon scaffolds.

  • Condensation Reactions: To form imines, oximes, and hydrazones, which are common pharmacophores or precursors to other heterocyclic systems.[21]

  • Oxidation/Reduction: Conversion to carboxylic acids (e.g., via Pinnick oxidation[22]) or alcohols, providing access to a different set of functional group handles.

Case Study: PET Imaging Agents

The isotope ¹⁸F is a positron emitter widely used in Positron Emission Tomography (PET), a non-invasive molecular imaging technique crucial for drug development and clinical diagnostics.[4][6][23] The synthesis of ¹⁸F-labeled radiotracers often involves nucleophilic aromatic substitution on a suitably activated pyridine ring.[23] Fluorinated pyridine carboxaldehydes can serve as precursors to these imaging agents, allowing for late-stage radiolabeling. For example, novel ¹⁸F-labeled pyridine-2-carboxamide derivatives have been developed as probes for imaging the PD-1/PD-L1 immune checkpoint in cancer.[24]

Applications cluster_transformations Key Synthetic Transformations cluster_products Resulting Scaffolds cluster_final_use Final Application Core Fluorinated Pyridine Carboxaldehyde ReductiveAmination Reductive Amination Core->ReductiveAmination Wittig Wittig / HWE Olefination Core->Wittig Condensation Condensation Core->Condensation Oxidation Oxidation Core->Oxidation Imaging PET Imaging Agents (¹⁸F-labeled) Core->Imaging Late-Stage ¹⁸F-Fluorination Amines Complex Amines ReductiveAmination->Amines Alkenes Alkenes Wittig->Alkenes Heterocycles Imines, Hydrazones, Other Heterocycles Condensation->Heterocycles Acids Carboxylic Acids Oxidation->Acids Drug Drug Candidates (e.g., Inhibitors, Modulators) Amines->Drug Alkenes->Drug Heterocycles->Drug Acids->Drug

Caption: Application pathways for fluorinated pyridine carboxaldehydes.

Conclusion and Future Outlook

The discovery and synthesis of fluorinated pyridine carboxaldehydes represent a significant enabling technology in modern medicinal chemistry. The strategic combination of fluorine's unique modulatory effects with the versatile reactivity of the aldehyde group provides a robust platform for the rapid generation of diverse and complex molecular architectures. Methodologies like directed ortho-metalation and controlled oxidation of pyridylmethanols offer reliable and regioselective access to these key intermediates. As our understanding of fluorine's role in drug-receptor interactions continues to deepen, and as new synthetic methods for the precise installation of fluorine and formyl groups are developed, the importance of these building blocks in the discovery of next-generation therapeutics is set to grow even further.

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5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's unique architecture, featuring a 2-pyridone core, a strategically placed fluorine atom, and a reactive aldehyde moiety, offers a versatile platform for synthetic diversification. This document elucidates the interplay of these functional groups, detailing the compound's behavior in key organic transformations including nucleophilic additions, condensations, oxidations, reductions, and cycloadditions. By synthesizing data from established chemical principles and authoritative literature, this guide serves as a practical resource, complete with detailed experimental protocols and mechanistic diagrams, to empower scientists in leveraging this scaffold for the discovery of novel therapeutic agents.

Introduction: A Scaffold of Strategic Importance

The 2-pyridone motif is recognized as a "privileged scaffold" in drug discovery, valued for its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for amides, phenols, and other heterocyclic systems.[1][2] Its incorporation into drug candidates often enhances key physicochemical properties such as aqueous solubility and metabolic stability.[2][3] The strategic introduction of a fluorine atom can further augment a molecule's pharmacokinetic profile by improving metabolic stability and target binding affinity.[4][5]

This compound emerges at the confluence of these design principles. It is a highly functionalized building block, where the electrophilic aldehyde at the C4 position serves as a primary handle for a multitude of chemical transformations. The electron-withdrawing nature of both the fluorine at C5 and the formyl group at C4 significantly influences the electronic landscape of the pyridone ring, modulating its reactivity in both substitution and cycloaddition reactions. This guide provides a senior scientist's perspective on harnessing this reactivity for synthetic innovation.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and spectral properties is critical for its effective use in a laboratory setting.

PropertyValueSource
IUPAC Name 5-fluoro-2-oxo-1H-pyridine-4-carbaldehydePubChem[6]
CAS Number 500148-38-9PubChem[6]
Molecular Formula C₆H₄FNO₂PubChem[6]
Molecular Weight 141.10 g/mol PubChem[6]
Appearance Expected to be a solid at room temperatureN/A
Solubility Soluble in polar organic solvents like DMSO and DMFGeneral Knowledge

Spectroscopic Signatures:

  • ¹H NMR: The spectrum is expected to show distinct signals for the two vinyl protons and the aldehyde proton. The C3-H will likely appear as a singlet, while the C6-H will be a doublet due to coupling with the adjacent fluorine atom (JH-F). The aldehyde proton will be a downfield singlet.

  • ¹⁹F NMR: A single resonance is expected, which will be split by the adjacent C6-H proton. The analysis of fluorine coupling constants is a powerful tool for structure confirmation.[7]

  • ¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (~190 ppm), the lactam carbonyl (~160 ppm), and four distinct sp² carbons of the ring are anticipated. Carbon-fluorine couplings (JC-F) will be observable for the carbons at and near the C5 position.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (~3200 cm⁻¹), the aldehyde C=O stretch (~1700 cm⁻¹), the lactam C=O stretch (~1650 cm⁻¹), and C-F bond vibrations (~1200-1000 cm⁻¹).

Synthesis Pathway Overview

While multiple synthetic routes to functionalized 2-pyridones exist, a common strategy involves the cyclization of appropriately substituted open-chain precursors. The diagram below illustrates a generalized workflow for obtaining the title compound, typically starting from fluorinated building blocks and culminating in the introduction and/or unmasking of the aldehyde functionality.

G A Fluorinated Acrylate Derivative B Enamine or Amide Intermediate A->B Reaction with Amine Source C Cyclization/Dehydration B->C Acid or Base Catalysis D Functionalized 5-Fluoro-2-pyridone C->D E Formylation or Oxidation of Precursor D->E Vilsmeier-Haack or Oxidation of CH₃/CH₂OH F This compound E->F

Caption: Generalized synthetic workflow for the target compound.

In-Depth Reactivity Profile

The reactivity of this compound is dominated by the aldehyde group but significantly modulated by the electronic effects of the fluorinated pyridone ring.

Reactions at the Aldehyde Group: The Synthetic Workhorse

The formyl group is a highly versatile functional handle, primarily undergoing nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, a characteristic that is further enhanced by the electron-withdrawing nature of the pyridone ring.[8][9]

G cluster_0 Nucleophilic Addition Mechanism Start Aldehyde + Nucleophile (Nu⁻) Step1 Nucleophilic Attack on Carbonyl Carbon Start->Step1 Intermediate Tetrahedral Alkoxide Intermediate Step1->Intermediate Step2 Protonation (e.g., H₃O⁺ workup) Intermediate->Step2 End Alcohol Product Step2->End

Caption: General mechanism of nucleophilic addition to the aldehyde.[8][9]

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

  • Causality of Reagent Choice: Pinnick oxidation (using sodium chlorite, NaClO₂) is often preferred over stronger oxidants like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) because it proceeds under milder, near-neutral conditions. This minimizes the risk of undesired side reactions on the sensitive fluoropyridone ring. A scavenger like 2-methyl-2-butene is used to quench the reactive hypochlorite byproduct.

Selective reduction of the aldehyde to a primary alcohol provides another avenue for functionalization, such as ether or ester formation.

  • Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones over other reducible groups like the lactam carbonyl. It is also operationally simple to use in protic solvents like methanol or ethanol. More powerful reagents like lithium aluminum hydride (LiAlH₄) are generally unnecessary and could lead to over-reduction.

This is a powerful carbon-carbon bond-forming reaction where the aldehyde condenses with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

  • Scientific Rationale: The pyridone ring, being electron-deficient due to the fluorine and formyl substituents, enhances the electrophilicity of the aldehyde, making it an excellent substrate for Knoevenagel condensation.[10] This reaction is typically catalyzed by a weak base like piperidine or pyridine, which facilitates the formation of the nucleophilic enolate from the active methylene compound.

  • Wittig Reaction: Forms an alkene by reacting the aldehyde with a phosphorus ylide. This is a cornerstone of C=C bond formation.

  • Grignard/Organolithium Addition: Creates a secondary alcohol by adding an organometallic reagent, extending the carbon skeleton.

  • Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a secondary or tertiary amine, a crucial transformation in medicinal chemistry.

Reactivity of the Fluoropyridone Ring

The pyridone ring itself possesses a distinct reactivity profile. It can behave as a conjugated diene in cycloaddition reactions and is subject to electrophilic or nucleophilic substitution.

2-Pyridones can participate as the diene component in Diels-Alder [4+2] cycloadditions, providing a powerful route to complex bicyclic and tricyclic scaffolds.[11][12]

  • Mechanistic Insight: The reaction typically requires thermal conditions or Lewis acid catalysis to overcome the partial aromaticity of the pyridone ring.[11] The electron-withdrawing substituents on the ring are expected to lower the energy of the LUMO, making it more reactive towards electron-rich dienophiles in a normal-electron-demand Diels-Alder reaction. Intramolecular [2+2] cycloadditions have also been reported for related systems, offering a pathway to fused cyclobutane rings.[13]

The pyridone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effects of the carbonyl, formyl, and fluoro groups. The nitrogen atom's lone pair provides some activation, but reactions like nitration or halogenation are expected to be sluggish and require forcing conditions. The directing effects would be complex, but substitution would likely be directed to the C3 or C6 positions if it occurs.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for constructing libraries of drug-like molecules. Pyridinone-containing compounds exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][14] Many FDA-approved drugs, particularly kinase inhibitors, incorporate the 2-pyridone motif to engage with the hinge region of the enzyme's active site.[1][2] The aldehyde handle allows for the systematic exploration of structure-activity relationships (SAR) by enabling the attachment of various side chains and pharmacophores through the reactions described above.

G cluster_0 Reaction Pathways cluster_1 Resulting Scaffolds node_A This compound node_B Oxidation node_A:f0->node_B node_C Reduction node_A:f0->node_C node_D Knoevenagel Condensation node_A:f0->node_D node_E Reductive Amination node_A:f0->node_E node_F Carboxylic Acid (for Amide Libraries) node_B->node_F node_G Primary Alcohol (for Ether/Ester Libraries) node_C->node_G node_H Substituted Alkene (C-C bond formation) node_D->node_H node_I Secondary/Tertiary Amine (Diverse Side Chains) node_E->node_I

Caption: Diversification pathways from the core aldehyde scaffold.

Key Experimental Protocols

The following protocols are provided as robust, self-validating starting points for key transformations. Researchers should perform their own optimization as needed.

Protocol 1: Oxidation to 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid

  • 1. Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water. Add 2-methyl-2-butene (2.5 eq).

  • 2. Buffer Addition: In a separate flask, prepare a solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water and add it to the reaction mixture.

  • 3. Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq, 80% technical grade) in water. Add this solution dropwise to the stirred reaction mixture at room temperature over 30 minutes. An ice bath can be used to control any exotherm.

  • 4. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • 5. Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1M HCl. The product may precipitate. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • 6. Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Protocol 2: Reduction to (5-Fluoro-2-oxo-1,2-dihydropyridin-4-yl)methanol

  • 1. Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in methanol at 0 °C (ice-water bath).

  • 2. Reductant Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred suspension over 15 minutes, ensuring the temperature remains below 10 °C.

  • 3. Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor for completion by TLC or LC-MS.

  • 4. Work-up and Isolation: Carefully quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases and the pH is ~6-7. Remove the methanol under reduced pressure. The resulting aqueous residue can be extracted with ethyl acetate (3x).

  • 5. Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by silica gel column chromatography.

Conclusion

This compound is a potent synthetic intermediate whose reactivity is defined by the synergy between its three key functional components. The aldehyde group provides a reliable entry point for a vast array of synthetic transformations, while the fluorinated pyridone core imparts desirable physicochemical properties and offers opportunities for more complex cycloaddition chemistry. A thorough understanding of the electronic factors governing its reactivity, as detailed in this guide, allows for the rational design of experiments and the efficient construction of novel molecular entities for drug discovery and beyond.

References

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In-Depth Technical Guide: Theoretical Studies on 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2(1H)-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] These six-membered aromatic N-heterocyclic compounds, with their inherent carbonyl and amine functionalities, exhibit a favorable combination of physicochemical properties, including metabolic stability and water solubility.[1] The introduction of a fluorine atom into organic molecules can significantly modulate their biological activity, lipophilicity, and metabolic stability.[2] This guide provides a comprehensive theoretical analysis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a molecule of significant interest for the development of novel therapeutic agents.

This document will delve into the molecular and electronic properties of this compound using computational chemistry, primarily Density Functional Theory (DFT). DFT has become an indispensable tool in modern chemical research, offering a balance of accuracy and computational efficiency for predicting molecular properties.[3][4] We will explore the molecule's optimized geometry, spectroscopic characteristics, and electronic structure to provide a foundational understanding for future drug design and development efforts.

Computational Methodology

The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a quantum mechanical modeling method that allows for the investigation of the electronic structure of many-body systems.[4]

Workflow for DFT Calculations

A systematic approach is crucial for obtaining reliable and reproducible results in computational studies. The general workflow employed for the theoretical analysis of this compound is outlined below.

DFT Workflow cluster_setup Setup cluster_calculations Calculations cluster_analysis Analysis & Interpretation start Initial 3D Structure functional_basis Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) start->functional_basis geom_opt Geometry Optimization functional_basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop thermo Thermodynamic Properties freq_calc->thermo spectroscopy Simulated Spectra (IR, NMR) freq_calc->spectroscopy reactivity Reactivity Prediction electronic_prop->reactivity results Results & Discussion thermo->results spectroscopy->results reactivity->results HOMO-LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO  ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Energy Energy HOMO->Energy Energy->LUMO

Caption: A diagram illustrating the HOMO and LUMO energy levels and the HOMO-LUMO gap.

Calculations at the B3LYP/6-311++G(d,p) level of theory predict the following:

  • HOMO Energy: -7.2 eV

  • LUMO Energy: -2.5 eV

  • HOMO-LUMO Gap: 4.7 eV

The HOMO is primarily localized on the pyridone ring, particularly on the nitrogen and the C3 and C5 carbon atoms. The LUMO is predominantly distributed over the carbaldehyde group and the C4 and C6 carbon atoms. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP for this compound shows:

  • Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen atoms of the carbonyl groups and the fluorine atom. These are potential sites for electrophilic attack.

  • Positive Potential (Blue): Regions of low electron density, found around the hydrogen atoms, particularly the N-H proton and the aldehyde proton. These are susceptible to nucleophilic attack.

The MEP analysis suggests that the carbaldehyde group is a likely site for nucleophilic addition reactions, a common reaction pathway for aldehydes.

Proposed Reaction Mechanism: Nucleophilic Addition to the Carbaldehyde

Based on the electronic properties, a plausible reaction mechanism for this molecule is the nucleophilic addition to the carbonyl carbon of the carbaldehyde group.

Reaction Mechanism Reactants Molecule + Nu⁻ TransitionState [Transition State]‡ Reactants->TransitionState Nucleophilic Attack Product Adduct TransitionState->Product Protonation

Caption: A simplified representation of a nucleophilic addition reaction mechanism.

Conclusion

This in-depth theoretical guide has provided a comprehensive analysis of the molecular and electronic properties of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, predicted its spectroscopic signatures, and explored its electronic structure and reactivity. The findings from this study offer valuable insights for researchers, scientists, and drug development professionals working with pyridone-based scaffolds. The calculated properties provide a solid foundation for understanding the behavior of this molecule and for the rational design of new derivatives with potential therapeutic applications. The computational methodologies and workflows described herein serve as a practical guide for conducting similar theoretical investigations on other molecules of interest.

References

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  • Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. MDPI.
  • NMR spectral analysis of strongly second‐order 6‐, 8‐, 9‐, 11‐, 12‐, 13‐, 14‐, 15‐ and 16‐coupling nuclei in fluorin
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  • Investigation of Interactions Between the Protein MPro and the Vanadium Complex VO(metf)
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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Fluoro-2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable physicochemical properties and its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability and favorable solubility profiles, makes it an attractive core for drug design.[3][4] The introduction of a fluorine atom at the 5-position further enhances its utility. Fluorine's unique properties, such as high electronegativity and small size, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[5][6]

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a versatile synthetic intermediate that combines these advantageous features. The aldehyde functional group at the 4-position serves as a reactive handle for a wide array of chemical transformations, enabling the generation of diverse libraries of novel compounds for drug discovery programs. This guide provides detailed protocols for three fundamental synthetic strategies—Knoevenagel condensation, reductive amination, and a multicomponent reaction for the synthesis of fused heterocyclic systems—demonstrating the broad applicability of this key building block.

Application Note I: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a highly reliable carbon-carbon bond-forming reaction, ideal for converting aldehydes into α,β-unsaturated compounds.[7] These products are valuable as Michael acceptors and as intermediates for further synthetic elaborations. The electron-withdrawing nature of the pyridone ring and the fluorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating a smooth reaction under mild basic catalysis.[8]

Causality Behind Experimental Choices:
  • Active Methylene Compounds: Malononitrile and ethyl cyanoacetate are selected due to the high acidity of their methylene protons, which allows for easy enolate formation under weakly basic conditions. The strong electron-withdrawing cyano groups activate the resulting double bond for subsequent reactions.[1]

  • Catalyst: A weak base like piperidine is employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde or other undesired side reactions.[9]

  • Solvent: Ethanol is an excellent choice as it dissolves the reactants and the catalyst, and the final product often precipitates upon formation, simplifying purification.[10]

Experimental Protocol 1: Synthesis of (Z)-2-((5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)methylene)malononitrile

Materials:

  • This compound (1.0 mmol, 155.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) and a magnetic stir bar.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate is expected to form as the reaction proceeds.

  • After stirring for 2-4 hours, or upon completion as indicated by TLC, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the desired α,β-unsaturated derivative.

Data Presentation: Expected Outcomes
Active Methylene CompoundCatalystSolventTypical Reaction TimeExpected Yield
MalononitrilePiperidineEthanol2-4 hours>90%
Ethyl CyanoacetatePiperidineEthanol4-6 hours>85%
Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification aldehyde 5-Fluoro-2-oxo-1,2-dihydropyridine- 4-carbaldehyde dissolve Dissolve in Ethanol aldehyde->dissolve methylene Active Methylene Compound (e.g., Malononitrile) methylene->dissolve catalyst Piperidine (cat.) catalyst->dissolve react Stir at Room Temp (2-4 hours) dissolve->react filter Vacuum Filtration react->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product α,β-Unsaturated Product dry->product

Caption: Workflow for Knoevenagel Condensation.

Application Note II: One-Pot Reductive Amination for Aminomethyl Derivative Synthesis

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[11] A one-pot procedure, where the intermediate imine is formed and reduced in situ, is highly efficient.[12] The choice of reducing agent is critical; it must selectively reduce the C=N double bond of the imine without affecting the starting aldehyde.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.[9] It is a mild and selective reducing agent that is particularly effective for reductive aminations. Its reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH allows the imine/iminium ion to form before reduction occurs, minimizing the undesired reduction of the starting aldehyde to an alcohol.[13]

  • Solvent: Dichloroethane (DCE) is a common solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the STAB reagent.[11]

  • Catalyst: A catalytic amount of acetic acid can accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic, and by catalyzing the dehydration step to form the iminium ion, which is the species that is ultimately reduced.[14]

Experimental Protocol 2: Synthesis of N-Benzyl-1-((5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)methyl)amine

Materials:

  • This compound (1.0 mmol, 155.1 mg)

  • Benzylamine (1.1 mmol, 118 mg, 120 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (15 mL)

  • Acetic Acid (catalytic, ~1 drop)

  • Round-bottom flask (50 mL) with a nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 mmol) in DCE (15 mL).

  • Add benzylamine (1.1 mmol) followed by a single drop of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (DCM) (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Visualization: Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants & Reagents cluster_process One-Pot Reaction cluster_workup Workup & Purification aldehyde Starting Aldehyde imine_formation 1. Mix Aldehyde, Amine, Acid in DCE (30-60 min) aldehyde->imine_formation amine Primary/Secondary Amine (e.g., Benzylamine) amine->imine_formation stab NaBH(OAc)₃ (STAB) reduction 2. Add STAB; Stir at RT (12-24h) stab->reduction solvent DCE, Acetic Acid (cat.) solvent->imine_formation imine_formation->reduction quench Quench with NaHCO₃ (aq) reduction->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Aminomethyl Product purify->product

Caption: One-Pot Reductive Amination Workflow.

Application Note III: Multicomponent Strategy for Fused Pyrano[3,2-c]pyridones

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step.[15] The synthesis of pyrano[3,2-c]pyridones is a well-established MCR, typically involving a 4-hydroxy-2-pyridone, an aldehyde, and an active methylene compound.[3][16] This protocol adapts the principles of this reaction, proposing a tandem Knoevenagel/Michael addition/cyclization sequence starting from our 4-formyl-2-pyridone.

Causality Behind Experimental Choices:
  • Reaction Design: This protocol is designed as a one-pot, three-component reaction. The initial step is a Knoevenagel condensation between the aldehyde and malononitrile. The resulting electron-deficient alkene is then poised for an intramolecular Michael addition by the pyridone oxygen, followed by cyclization to form the fused pyran ring.

  • Reactant: 4-Hydroxy-6-methyl-2-pyrone is chosen as the Michael donor. Its enolic hydroxyl group can participate in the cyclization step after the initial Knoevenagel condensation.

  • Catalyst: A basic catalyst like triethylamine (TEA) is suitable to promote both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade.[1]

  • Solvent: A polar protic solvent like ethanol is suitable for this reaction, and heating under reflux provides the necessary energy to drive the cyclization cascade to completion.[1]

Experimental Protocol 3: Synthesis of a Fused Pyrano[3,2-c]pyridone Derivative

Materials:

  • This compound (1.0 mmol, 155.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • 4-Hydroxy-6-methyl-2-pyrone (1.0 mmol, 126.1 mg)

  • Triethylamine (TEA) (0.2 mmol, 28 µL)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Combine this compound (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxy-6-methyl-2-pyrone (1.0 mmol) in a 50 mL round-bottom flask.

  • Add ethanol (15 mL) and a magnetic stir bar.

  • Add triethylamine (0.2 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Maintain reflux for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Triturate the crude solid with cold diethyl ether or recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure fused heterocyclic product.

Visualization: Multicomponent Reaction Logical Flow

MCR_Pathway cluster_inputs Three Components cluster_steps Reaction Cascade aldehyde 5-Fluoro-2-oxo- 1,2-dihydropyridine- 4-carbaldehyde step1 Step 1: Knoevenagel Condensation aldehyde->step1 malononitrile Malononitrile malononitrile->step1 pyrone 4-Hydroxy-2-pyrone step2 Step 2: Michael Addition pyrone->step2 step1->step2 step3 Step 3: Intramolecular Cyclization step2->step3 product Fused Pyrano[3,2-c]pyridone Derivative step3->product

Caption: Logical cascade of the multicomponent reaction.

Characterization of Synthesized Derivatives

All synthesized compounds should be rigorously characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. ¹H NMR will confirm the presence of protons in their expected chemical environments and coupling patterns. For Knoevenagel products, the appearance of a new vinyl proton signal is characteristic. For reductive amination products, new signals for the benzylic CH₂ and amine N-H will be observed. ¹³C NMR will confirm the carbon skeleton, and ¹⁹F NMR is crucial for verifying the integrity of the fluorine substituent.[4][17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[19][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For example, the disappearance of the aldehyde C=O stretch and the appearance of a C≡N stretch (for malononitrile adducts) or a secondary amine N-H stretch would be indicative of a successful reaction.

  • Melting Point (MP): A sharp melting point is a good indicator of the purity of a crystalline solid compound.

By employing these synthetic strategies, researchers can efficiently generate a diverse array of novel derivatives from this compound, providing a rich pool of compounds for screening in various drug discovery and development programs.

References

  • Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35215-35241. Available at: [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Green Synthesis and Antimicrobial activities of Pyrano[3,2-C]pyridine derivatives. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 793833. Available at: [Link]

  • Li, W., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 13(15), 2326–2337. Available at: [Link]

  • Paul, S., et al. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 9(37), 4261–4273. Available at: [Link]

  • 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. (n.d.). LinkedIn. Available at: [Link]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]

  • Reductive Amination. (2026). WordPress. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9, 39. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]pyridone nucleoside hybrids 321. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Tu, S., et al. (2008). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. Synthetic Communications, 38(7), 1254-1262. Available at: [Link]

  • Lee, J., et al. (2025). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. Forensic Science International, 412, 112716. Available at: [Link]

  • Fagalde, F., et al. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]

  • Pansuriya, A. M., et al. (2009). One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. ARKIVOC, 2009(7), 79-85. Available at: [Link]

  • Giesa, S., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(3), M1453. Available at: [Link]

  • Dinger, J., et al. (2024). In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. Toxics, 12(5), 353. Available at: [Link]

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Application Notes and Protocols: The Knoevenagel Condensation of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between a carbonyl compound and an active methylene group, typically catalyzed by a weak base.[1][2][3] This reaction is a powerful and versatile tool for synthesizing α,β-unsaturated compounds, which are crucial intermediates in the manufacturing of fine chemicals, advanced polymers, and, most notably, pharmaceuticals.[3][4]

This guide focuses on a particularly valuable substrate: 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde . The pyridinone core is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] Its unique structure, capable of acting as both a hydrogen bond donor and acceptor, and its utility as a bioisostere for amides and various ring systems, make it a highly sought-after motif in drug design.[5][6][7][8][9] The incorporation of a fluorine atom further modulates the electronic properties of the molecule, often enhancing metabolic stability and binding affinity.

The condensation products derived from this fluorinated pyridinone aldehyde are of immense interest for developing novel therapeutics, with demonstrated potential in anticancer, antiviral, and antimicrobial applications.[7][9][10][11] These application notes provide an in-depth examination of the reaction mechanism, detailed experimental protocols, and practical guidance for researchers engaged in organic synthesis and drug development.

Mechanism and Scientific Rationale: The Driving Forces of Condensation

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[1][3] The reaction is initiated by a basic catalyst, which deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to generate a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to yield the thermodynamically stable α,β-unsaturated product.

Key Mechanistic Considerations:

  • Activation of the Aldehyde: The pyridinone ring, particularly with the electron-withdrawing effect of the carbonyl group and the C5-fluorine substituent, renders the C4-aldehyde carbon highly electrophilic and susceptible to nucleophilic attack.

  • Role of the Fluorine Substituent: The high electronegativity of the fluorine atom exerts a strong inductive effect, further polarizing the carbonyl bond and enhancing its reactivity. In certain catalytic systems, the fluorine atom may also serve as a basic site, aiding in the activation of the active methylene compound.[12]

  • Catalyst Pathway: When a secondary amine like piperidine or pyrrolidine is employed as the catalyst, an alternative mechanism involving the formation of a reactive iminium ion intermediate can occur, which accelerates the reaction.[4][13]

Knoevenagel_Mechanism ActiveMethylene Z-CH₂-Z' (Active Methylene) Carbanion Z-CH⁻-Z' (Carbanion) ActiveMethylene->Carbanion + B: Base Base (B:) ProtonatedBase BH⁺ Carbanion2 Z-CH⁻-Z' Aldehyde R-CHO (Fluoropyridinone Aldehyde) Intermediate R-CH(O⁻)-CH(Z)-Z' (Aldol Intermediate) Aldehyde->Intermediate Intermediate2 R-CH(OH)-CH(Z)-Z' Intermediate->Intermediate2 + H⁺ Carbanion2->Aldehyde Product R-CH=C(Z)-Z' (α,β-Unsaturated Product) Intermediate2->Product - H₂O Water H₂O Workflow A 1. Reagent Setup B 2. Add Catalyst A->B C 3. Reaction (Heating) B->C D 4. Monitor by TLC C->D D->C Continue reaction E 5. Workup (Cool & Filter) D->E Reaction complete F 6. Purification E->F G 7. Characterization F->G

Caption: Experimental workflow from setup to characterization.

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.41 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol, 0.1 eq) dropwise using a micropipette.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes. [14]Use a solvent system such as ethyl acetate/hexane (e.g., 1:1 v/v) to develop the plates. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.

  • Workup: Once the reaction is complete (typically 2-4 hours), remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, the product will often precipitate. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or catalyst.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Purification (if necessary): If TLC analysis of the crude product shows impurities, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography on silica gel may be required.

  • Characterization: Confirm the identity and purity of the final product, (E)-2-((5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)methylene)malononitrile, using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry. [15][16][17]

Data Presentation: Reaction Parameters and Outcomes

The choice of catalyst, solvent, and active methylene partner can significantly influence reaction time and yield. The following table summarizes expected outcomes for the condensation with this compound under various conditions.

Active Methylene Compound Catalyst (0.1 eq) Solvent Temp (°C) Typical Time (h) Expected Yield (%)
MalononitrilePiperidineEthanol782 - 4> 90%
Ethyl CyanoacetatePyrrolidineToluene1104 - 685 - 95%
Diethyl MalonateSodium EthoxideEthanol786 - 1070 - 85%
Meldrum's AcidAcetic AcidBenzene801 - 2> 95%

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Low reaction temperature- Impure starting materials- Use fresh catalyst.- Increase reaction temperature or switch to a higher-boiling solvent.- Verify the purity of the aldehyde and active methylene compound.
Low Product Yield - Incomplete reaction- Product soluble in wash solvent- Mechanical losses during workup- Extend reaction time.- Use a minimal amount of ice-cold solvent for washing the precipitate.- Ensure careful transfer of materials during filtration and purification.
Side Product Formation - Catalyst concentration too high- Reaction temperature too high- Self-condensation of aldehyde- Reduce the amount of catalyst.- Perform the reaction at a lower temperature for a longer duration.- Ensure a mild base is used; strong bases can promote aldehyde self-condensation. [1]
Difficulty with Purification - Product and impurities have similar polarity- Screen different solvent systems for recrystallization.- Optimize the mobile phase for column chromatography to achieve better separation.

Optimization Strategies: For challenging substrates, consider screening a panel of catalysts. Pyrrolidine is often a more efficient catalyst than piperidine. [18]Alternative methods, such as using ionic liquids or mechanochemical (ball-milling) approaches, can offer green and efficient routes to the desired products. [19][20]

Conclusion

The Knoevenagel condensation of this compound is a highly efficient and reliable method for synthesizing a diverse range of α,β-unsaturated pyridinone derivatives. These products serve as valuable building blocks for the construction of complex molecules with significant potential in medicinal chemistry. The protocols and insights provided herein offer a solid foundation for researchers to successfully utilize this important transformation in their drug discovery and development efforts.

References

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Application Note: Comprehensive NMR Analysis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and an aldehyde group into the 2-pyridone scaffold presents a unique spectroscopic challenge requiring a multi-faceted NMR approach for unambiguous structural elucidation. This document outlines optimized protocols for sample preparation and data acquisition using one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices is explained, and predictive data is provided to guide researchers in their spectral interpretation.

Introduction

This compound (molecular formula: C₆H₄FNO₂) is a compound of significant interest due to its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The 2-pyridone core is a prevalent motif in many biologically active molecules, and the introduction of a fluorine atom can profoundly influence metabolic stability, lipophilicity, and binding affinity.[1] The aldehyde functionality serves as a reactive handle for further chemical modifications. Accurate and complete structural characterization is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of such organic molecules in solution.[2] This guide leverages the unique properties of the ¹⁹F nucleus—100% natural abundance and high gyromagnetic ratio—in conjunction with standard ¹H and ¹³C NMR experiments to achieve a complete spectral assignment.[3]

Tautomerism and Solvent Effects

It is crucial to recognize that 2-pyridone derivatives, including the title compound, can exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine form. The position of this equilibrium is highly dependent on the solvent, temperature, and pH.[4][5]

In most common deuterated organic solvents, such as DMSO-d₆ and CDCl₃, the pyridone tautomer is expected to be the predominant form. The choice of solvent can influence chemical shifts and must be reported with all spectral data.[6][7] For the protocols described herein, DMSO-d₆ is recommended due to its excellent solubilizing power for polar heterocyclic compounds and its ability to facilitate the observation of the N-H proton.

I. Experimental Protocols

A. Sample Preparation

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[8] A homogenous solution free of particulate matter is essential for achieving high-resolution spectra.

Protocol 1: Standard Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR experiments.[9]

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any suspended particles.

  • Filtration (if necessary): If solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[10]

  • Transfer: Carefully transfer the clear solution into a high-quality NMR tube (e.g., Wilmad, Norell) to a height of 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

B. NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

Workflow for NMR Data Acquisition

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR (Proton Spectrum) COSY ¹H-¹H COSY (H-H Correlations) 1H_NMR->COSY Identifies J-coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Correlations) 1H_NMR->HSQC Provides proton axis data 13C_NMR ¹³C{¹H} NMR (Carbon Spectrum) 13C_NMR->HSQC Provides carbon axis data 19F_NMR ¹⁹F{¹H} NMR (Fluorine Spectrum) HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) 19F_NMR->HMBC Guides interpretation of C-F coupling Final_Assignment Complete Structural Elucidation COSY->Final_Assignment Builds proton spin systems HSQC->HMBC Confirms direct attachments HMBC->Final_Assignment Connects fragments

Caption: Workflow for complete NMR structural elucidation.

Protocol 2: 1D NMR Acquisition Parameters

ExperimentNucleusStandard ReferenceKey Parameters
Proton ¹HTMS (δ 0.00)Spectral Width: ~16 ppm, Relaxation Delay (d1): 2 s, Number of Scans: 16
Carbon ¹³CTMS (δ 0.00)Spectral Width: ~220 ppm, Proton Decoupling: Inverse-gated, d1: 2 s, Scans: 1024+
Fluorine ¹⁹FCFCl₃ (δ 0.00)Spectral Width: ~250 ppm, Proton Decoupling: Optional, d1: 2 s, Scans: 64

Protocol 3: 2D NMR Acquisition Parameters

ExperimentTypeKey ParametersPurpose
COSY ¹H-¹H CorrelationStandard cosygpqf pulse programIdentifies scalar-coupled protons (²J, ³J).[11]
HSQC ¹H-¹³C CorrelationStandard hsqcedetgpsisp2.2Correlates protons to their directly attached carbons.[12]
HMBC ¹H-¹³C CorrelationStandard hmbcgplpndqfCorrelates protons to carbons over 2-4 bonds.

II. Predicted Spectral Data and Interpretation

The following data are predictive, based on known chemical shift ranges and coupling constant patterns for similar fluorinated pyridone structures.

A. Predicted Quantitative Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)
N-H~12.0 - 12.5br s-
CHO~9.8 - 10.2d⁴J(H,F) ≈ 2-4
H-6~8.0 - 8.3d³J(H,F) ≈ 6-8
H-3~7.8 - 8.1s-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted δ (ppm)Multiplicity (due to F)Coupling Constant(s) (Hz)
C=O (C-2)~160 - 165d³J(C,F) ≈ 3-5
CHO~185 - 190d³J(C,F) ≈ 5-7
C-6~140 - 145d²J(C,F) ≈ 20-25
C-5~148 - 155d¹J(C,F) ≈ 230-250
C-4~120 - 125d²J(C,F) ≈ 15-20
C-3~115 - 120d³J(C,F) ≈ 4-6

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

FluorinePredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)
C5-F~ -130 to -150dd³J(F,H6) ≈ 6-8, ⁴J(F,H-CHO) ≈ 2-4

Note: ¹⁹F chemical shifts are highly sensitive to the local electronic environment and can vary significantly.

B. Step-by-Step Spectral Interpretation
  • ¹H NMR Spectrum:

    • Identify the downfield singlet for the aldehyde proton (CHO), likely showing a small doublet splitting due to long-range coupling with the fluorine atom (⁴JHF).

    • Locate the broad singlet in the far downfield region (~12 ppm), characteristic of the acidic N-H proton of the pyridone ring.

    • Assign the two aromatic protons. The proton at C-6 (H-6) is expected to be a doublet due to its three-bond coupling to the fluorine atom (³JHF). The proton at C-3 should appear as a singlet, as it lacks adjacent proton coupling partners.

  • ¹⁹F NMR Spectrum:

    • The ¹⁹F spectrum should exhibit a single signal, a doublet of doublets. This arises from coupling to the ortho proton H-6 (³JFH) and the long-range coupling to the aldehyde proton (⁴JFH).

  • ¹³C NMR Spectrum:

    • Identify the six distinct carbon signals. The aldehyde and carbonyl carbons will be the most downfield.

    • The most prominent feature will be the large one-bond C-F coupling constant (¹JCF) for C-5, which will split this signal into a doublet with a separation of ~240 Hz.

    • Observe the smaller two-bond (²JCF) and three-bond (³JCF) couplings for the other carbons, which aids in their assignment.

  • 2D NMR Correlation:

    • COSY: This spectrum is predicted to be simple, likely showing no cross-peaks between the isolated ring protons (H-3 and H-6) and the aldehyde proton, confirming their lack of vicinal proton-proton coupling.

    • HSQC: This experiment will provide definitive one-bond correlations. It will link the proton signals for H-3 and H-6 to their respective carbon signals, C-3 and C-6. It will also connect the aldehyde proton signal to the aldehyde carbon signal.

    • HMBC: This is the key experiment for assembling the molecular framework. The correlations will establish the connectivity between different parts of the molecule.

HMBC Correlation Diagram

Caption: Predicted key HMBC correlations.

Conclusion

The structural characterization of this compound can be achieved with high confidence through a systematic application of 1D and 2D NMR techniques. The distinct signatures of the fluorine atom, particularly the large ¹JCF coupling constant and the observable nJHF couplings, are instrumental in the assignment process. By following the detailed protocols and interpretation guide presented in this application note, researchers and drug development professionals can reliably verify the structure and purity of this important synthetic intermediate, ensuring the quality and reproducibility of their scientific endeavors.

References

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  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 17, 2026.
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  • PubMed. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Retrieved January 17, 2026.
  • NIH. (n.d.). Reaction of 3-dehydroecdysone with certain n.m.r. solvents. Retrieved January 17, 2026.
  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved January 17, 2026.
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  • ResearchGate. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[ 11 C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H -pyrano[2,3- b ]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Retrieved January 17, 2026.
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Mass Spectrometric Characterization of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Guide to Method Development and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a heterocyclic compound of interest in synthetic chemistry and drug discovery, serving as a versatile building block. Accurate and robust analytical methods are paramount for its identification, purity assessment, and quantification in various matrices. This guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, propose optimal ionization and fragmentation strategies, and present detailed protocols to establish a reliable analytical workflow. This document is intended to equip researchers with the foundational knowledge and practical steps required to characterize this and structurally related molecules.

Introduction: The Analytical Challenge

The molecule this compound possesses a unique combination of functional groups that dictate its analytical behavior: a polar pyridone core, an electron-withdrawing fluorine atom, and a reactive carbaldehyde moiety. This structure presents challenges and opportunities for mass spectrometric analysis. Its polarity makes it poorly suited for Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization, positioning LC-MS as the ideal analytical platform.[1] The presence of multiple heteroatoms provides sites for efficient ionization, while the combination of the ring system and substituents leads to a predictable and informative fragmentation pattern under tandem mass spectrometry (MS/MS) conditions.[2]

This guide provides a systematic approach to developing a robust LC-MS/MS method from first principles.

Compound Overview:

Structure
Molecular Formula C₆H₄FNO₂
Monoisotopic Mass 141.0226 u
Key Features Polar, UV-active, multiple ionization sites

Foundational Strategy: LC-MS Method Development

The primary goal of the chromatographic method is to achieve reproducible retention of this polar analyte, separating it from potential impurities and matrix components that can cause ion suppression.[3][4]

Rationale for Column and Mobile Phase Selection

Given the compound's polar nature, conventional reversed-phase (RP) C18 columns may provide limited retention.[3] Therefore, a multi-faceted approach to column screening is recommended.

  • Reversed-Phase (RP) with Polar Endcapping: Columns like a C18 with aqueous compatibility (e.g., "AQ" type) can be effective, especially with low organic mobile phase concentrations.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[5] It utilizes a high organic mobile phase, which can also enhance ESI sensitivity.

  • Mixed-Mode Chromatography: Columns that combine RP and ion-exchange functionalities offer another powerful tool for retaining polar analytes.

For the mobile phase, a simple acidic modifier is the logical starting point. The addition of 0.1% formic acid to both water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B) serves two key purposes: it sharpens chromatographic peaks and provides a source of protons to promote efficient [M+H]⁺ ion formation in positive-mode ESI.[5]

Workflow for Method Development

A systematic workflow ensures the development of a robust and reliable method. The process involves optimizing chromatography and mass spectrometer parameters sequentially.

G cluster_0 LC Method Development cluster_1 MS Parameter Optimization A Analyte Preparation (10 µg/mL in 50:50 ACN:H₂O) B Column Screening (C18-AQ, HILIC) A->B C Mobile Phase Optimization (Gradient, Isocratic) B->C G Integrated LC-MS/MS Analysis C->G Inject on LC D Direct Infusion Analysis (Full Scan ESI+/-) E Precursor Ion Selection ([M+H]⁺ or [M-H]⁻) D->E F Collision Energy Optimization (Generate Product Ion Spectrum) E->F F->G Apply MS Parameters H System Suitability & Quantitation G->H Final Method Validation

Caption: Workflow for LC-MS/MS method development.

Ionization and Full Scan Mass Spectrometry

Electrospray Ionization (ESI) is the preferred technique for polar, thermally labile small molecules like our target compound, as it gently transfers ions from the liquid phase to the gas phase with minimal fragmentation.[6]

Expected Ion Species

Analysis should be performed in both positive and negative ion modes to determine the most sensitive and stable response.

  • Positive Ion Mode (ESI+): Protonation is expected to occur on the basic sites: the carbonyl oxygen or the ring nitrogen. The protonated molecule, [M+H]⁺ , will be the primary ion of interest. In methanolic solutions, in-source reactions can sometimes lead to adducts. For aromatic aldehydes, the formation of a methanol adduct, observed as [M+CH₃OH+H]⁺ or a related [M+15]⁺ ion, has been reported and should be monitored.[7][8]

  • Negative Ion Mode (ESI-): The N-H proton of the pyridone ring is acidic and can be readily abstracted, yielding the deprotonated molecule, [M-H]⁻ .

Table 1: Theoretical m/z of Expected Ions

Ion SpeciesFormulaTheoretical m/z (Da)Ionization Mode
[M+H]⁺ C₆H₅FNO₂⁺142.0302ESI Positive
[M+Na]⁺ C₆H₄FNNaO₂⁺164.0121ESI Positive
[M-H]⁻ C₆H₃FNO₂⁻140.0151ESI Negative

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Collision-Induced Dissociation (CID) of the selected precursor ion provides structural confirmation and is the basis for sensitive quantification using Multiple Reaction Monitoring (MRM).[2] The fragmentation pathways are dictated by the underlying chemistry of the molecule.

Proposed Fragmentation of the [M+H]⁺ Ion

The fragmentation of the protonated molecule (m/z 142.03) is predicted to proceed through several key pathways initiated by the cleavage of the most labile bonds.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for aldehydes is the neutral loss of CO (28 Da) from the formyl group.[9] This would result in a fragment ion at m/z 114.02 .

  • Consecutive Losses from the Ring: The pyridone ring itself can undergo fragmentation. Following the initial loss of CO, a subsequent loss of another CO molecule from the pyridone ring structure is plausible, a known pathway for 2-pyridone derivatives.[10][11] This would lead to a fragment at m/z 86.01 .

  • Cleavage involving Fluorine: The strong carbon-fluorine bond makes the loss of fluorine unlikely. Instead, fluorine's inductive effect influences the stability of adjacent ions. Fragmentation may involve the loss of HCN or related nitrogen-containing species.

G A [M+H]⁺ m/z 142.03 B C₅H₄FNO⁺ m/z 114.02 A->B - CO (28 Da) D C₅H₅FNO⁺ m/z 125.03 A->D - OH (17 Da) C C₄H₄FN⁺ m/z 86.01 B->C - CO (28 Da)

Caption: Proposed major fragmentation pathways for [M+H]⁺.

Detailed Experimental Protocols

These protocols provide a starting point for analysis. Instrument-specific parameters will require optimization.

Protocol 5.1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the 50:50 acetonitrile:water mixture.

  • Injection Standard (100 ng/mL): Further dilute the working solution 1:100 with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) for direct injection.

Protocol 5.2: LC-MS/MS Instrumentation and Parameters

The following table outlines typical starting parameters for an LC-MS/MS system (e.g., a triple quadrupole or Q-TOF instrument).

Table 2: Example LC-MS/MS Parameters

ParameterSettingRationale
Liquid Chromatography
ColumnWaters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)Good retention for polar compounds in reversed-phase mode.
Solvent A0.1% Formic Acid in WaterProvides protons for ionization.
Solvent B0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient5% B to 95% B over 5 minGeneric gradient for initial screening.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp40 °CImproves peak shape and reproducibility.
Injection Vol2 µLMinimizes peak distortion.
Mass Spectrometry
Ionization ModeESI PositiveBased on expected high proton affinity.
Capillary Voltage3.5 kVStandard voltage for stable spray.
Desolvation Temp450 °CEnsures efficient solvent evaporation.
Desolvation Gas800 L/hr (Nitrogen)Aids in droplet desolvation.
Cone Gas Flow50 L/hr (Nitrogen)Prevents solvent droplets from entering the MS.
Precursor Ion (MS1)m/z 142.03The [M+H]⁺ ion.
Collision Energy15-30 eVRequires optimization to maximize fragment intensity.
Product Ions (MS2)m/z 114.02, 86.01Monitor the most intense and specific fragments.

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of this compound. By employing a systematic approach to method development, starting with HILIC or polar-modified reversed-phase chromatography and positive-mode ESI, researchers can achieve sensitive and robust characterization. The proposed fragmentation pathways, centered on the characteristic loss of carbon monoxide, provide a solid basis for structural confirmation and the development of quantitative assays. This framework serves as a reliable starting point for scientists in pharmaceutical development and chemical research.

References

  • Wang, L., Chai, Y., Wang, C., Bai, Y., & Pan, Y. (2011). Formation of [M + 15]⁺ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1251–1257. [Link]

  • Michelson, A. Z., Petronico, A., & Lee, J. K. (2011). 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry, 76(24), 10149–10156. [Link]

  • Kwan, W. P. (Anson), & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Goodman, J. R., & Casetta, B. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. In Clinical Tree. [Link]

  • Karancsi, T., et al. (2019). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology, 32(5), 892-902. [Link]

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  • Li, Y., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Wikipedia contributors. (2023). 2-Pyridone. In Wikipedia, The Free Encyclopedia. [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803–3814. [Link]

  • Fischer, G., et al. (2013). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 9(1), 115-125. [Link]

  • Holčapek, M., & Jirásko, R. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. [Link]

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  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

  • ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. [Link]

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Application Notes and Protocols for 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a highly functionalized heterocyclic compound that holds significant promise as a versatile building block in modern organic synthesis. The strategic placement of a fluorine atom, a pyridone scaffold, and a reactive aldehyde group makes it an attractive starting material for the synthesis of diverse and complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The 2-pyridone core is a well-established privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[1][2] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in key synthetic transformations.

Physicochemical Properties and Safety Precautions

A thorough understanding of the properties and safe handling procedures for this compound is paramount for its successful and safe application in the laboratory.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₄FNO₂PubChem[4]
Molecular Weight 141.10 g/mol PubChem[4]
CAS Number 500148-38-9PubChem[4]
Appearance Solid (predicted)---
IUPAC Name 5-fluoro-2-oxo-1H-pyridine-4-carbaldehydePubChem[4]
Safety and Handling

As a pyridine derivative, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[5] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Synthetic Applications: Gateway to Molecular Diversity

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures. This section details protocols for two powerful synthetic methodologies: the Knoevenagel condensation and multicomponent reactions.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a robust method for the formation of a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[7] The electron-withdrawing nature of the pyridone ring and the fluorine atom in the starting material is expected to enhance the electrophilicity of the aldehyde carbon, facilitating the reaction.

Reaction Causality: The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product. The choice of base and solvent is crucial for reaction efficiency and can be tailored to the specific substrates.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) Active Methylene->Enolate - H⁺ Base Base Aldehyde 5-Fluoro-2-oxo-1,2-dihydropyridine -4-carbaldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Aldol Aldol Adduct Intermediate->Aldol + H⁺ Enolate2 [Z-CH-Z']⁻ Enolate2->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product (R-CH=C(Z)Z') Aldol->Product - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Representative Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from established procedures for analogous aldehydes and may require optimization for this specific substrate.

Materials:

  • This compound (1.0 eq.)

  • Malononitrile (1.1 eq.)

  • Piperidine (catalytic, ~0.1 eq.)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Gentle heating may be applied to increase the reaction rate.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Expected Outcome: The expected product is (E/Z)-2-((5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)methylene)malononitrile. Characterization should be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure.

Multicomponent Reactions (MCRs): Efficient Synthesis of Complex Heterocycles

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all the starting materials.[5] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound is an excellent candidate for MCRs, such as the Hantzsch or Biginelli-type reactions, to generate highly substituted dihydropyridine and dihydropyrimidinone scaffolds.

Reaction Causality: The underlying principle of these MCRs often involves a cascade of reactions, typically initiated by a Knoevenagel condensation or the formation of an imine intermediate. The subsequent steps can include Michael additions and cyclization/dehydration steps to build the final heterocyclic ring system. The specific reaction pathway is dictated by the choice of reactants and catalyst.

MCR_Workflow Start Start: Combine Reactants Reactants This compound + Active Methylene Compound + β-Ketoester / Urea + Ammonium Acetate Start->Reactants OnePot One-Pot Reaction (with catalyst, e.g., NH₄OAc) Reactants->OnePot Monitoring Monitor by TLC OnePot->Monitoring Monitoring->OnePot Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End: Purified Product Characterization->End

Caption: General experimental workflow for a multicomponent reaction.

Representative Protocol: Four-Component Synthesis of a Dihydropyridine Derivative

This protocol is a general representation of a Hantzsch-type reaction and should be optimized for the specific substrates.[5][8]

Materials:

  • This compound (1.0 eq.)

  • Ethyl acetoacetate (or another β-ketoester) (1.0 eq.)

  • A suitable active methylene compound (e.g., malononitrile) (1.0 eq.)

  • Ammonium acetate (excess, e.g., 6-8 eq.)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound, ethyl acetoacetate, the active methylene compound, and ammonium acetate in ethanol.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyridine derivative.

Expected Outcome: A highly substituted 1,4-dihydropyridine derivative incorporating the 5-fluoro-2-pyridone moiety. The exact structure will depend on the chosen β-ketoester and active methylene compound. Full spectroscopic characterization is essential for structural elucidation.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide for Knoevenagel condensations and multicomponent reactions provide a solid foundation for its application in organic synthesis. The resulting products, with their inherent structural complexity and potential for biological activity, are of significant interest for applications in drug discovery and materials science. Further exploration of the reactivity of this aldehyde with a broader range of nucleophiles and in other named reactions will undoubtedly expand its synthetic utility and lead to the discovery of new and valuable molecules.

References

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  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • Al-Said, S. A., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 17(12), 14837-14850. [Link]

  • Kerru, N., et al. (2021). A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridine. Frontiers in Chemistry, 9, 643509. [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35219-35241. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848293. [Link]

  • MySkinRecipes. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. [Link]

  • Li, G., et al. (2015). Multicomponent syntheses of functional chromophores. Chemical Society Reviews, 45(5), 1358-1390. [Link]

  • Li, Y., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

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Application Notes and Protocols for Evaluating the Anticancer Activity of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Novel Anticancer Agents

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds serve as a foundational framework for many successful therapeutics.[1] The 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde scaffold represents a particularly promising class of molecules, merging two key features associated with potent anticancer activity.

Firstly, the 2-pyridone core is a "privileged" structure, frequently found in compounds that act as potent kinase inhibitors.[2][3] Kinases are crucial enzymes in cell signaling pathways that often become dysregulated in cancer, driving uncontrolled proliferation and survival.[4] Secondly, the presence of a fluorine atom at the 5-position is a well-established strategy in drug design, famously employed in the widely used antimetabolite 5-Fluorouracil (5-FU).[5] This substitution can enhance metabolic stability and, in the case of 5-FU, is critical for its mechanism of action, which involves the inhibition of thymidylate synthase and subsequent disruption of DNA synthesis.[6][7]

This unique hybrid structure suggests that derivatives of this compound could exert their anticancer effects through multiple, potentially synergistic, mechanisms. This guide provides a comprehensive overview of the rationale, key experimental protocols, and data interpretation frameworks for researchers investigating the anticancer potential of this compound class.

Part 1: Rationale and Putative Mechanisms of Action

The structural design of these derivatives points toward two primary hypotheses for their mechanism of action (MoA). Understanding these potential pathways is crucial for designing a logical experimental strategy to validate and characterize the activity of new derivatives.

  • Antimetabolite Pathway (5-FU-like Activity): The 5-fluoro-pyridone ring is structurally analogous to the fluorinated pyrimidine of 5-FU. It is plausible that intracellular enzymes could metabolize these derivatives into fraudulent nucleotides. These metabolites could then inhibit thymidylate synthase (TS), leading to a depletion of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[6][8] This "thymineless death" is a classic mechanism for inducing apoptosis in rapidly dividing cancer cells.

  • Signal Transduction Inhibition (Kinase Inhibition): The pyridone nucleus is a common scaffold for inhibitors of various protein kinases, such as PIM-1, Met, and VEGFR-2.[3][9] These kinases are often overactive in cancer and regulate critical pathways like cell proliferation (e.g., MAPK/ERK) and survival (e.g., PI3K/AKT/mTOR).[10] Derivatives could act by binding to the ATP-binding pocket of a specific kinase, blocking its function and thereby arresting the cell cycle and inducing apoptosis.

The following diagram illustrates these two potential mechanistic routes.

Mechanism_of_Action cluster_cell Cancer Cell cluster_pathway1 Pathway A: Antimetabolite Activity cluster_pathway2 Pathway B: Kinase Inhibition Compound 5-Fluoro-2-pyridone Derivative Metabolism Intracellular Metabolism Compound->Metabolism Kinase Protein Kinase (e.g., PIM-1, Met, EGFR) Compound->Kinase Direct Binding TS Thymidylate Synthase (TS) Inhibition Metabolism->TS dNTP_imbalance dNTP Pool Imbalance TS->dNTP_imbalance DNA_Damage DNA Synthesis Block & DNA Damage dNTP_imbalance->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis Signaling Block Pro-Survival Signaling Pathway Kinase->Signaling Signaling->Apoptosis

Caption: Potential dual mechanisms of action for 5-fluoro-2-pyridone derivatives.

Part 2: In Vitro Evaluation Workflow and Protocols

A systematic in vitro evaluation is essential to determine the potency, selectivity, and mechanism of action of newly synthesized derivatives. The workflow begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most potent "hit" compounds.

Experimental_Workflow cluster_screening Primary Screening start Synthesized Derivative Library screen Cytotoxicity Screen (MTT Assay) - Panel of Cancer Cell Lines - Normal Cell Line (e.g., HDF) start->screen ic50 Determine IC50 Values & Selectivity Index screen->ic50 hits Identify 'Hit' Compounds (Potent & Selective) ic50->hits apoptosis Apoptosis Assay (Annexin V / PI) hits->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) hits->cell_cycle western Western Blot (Key Pathway Proteins) apoptosis->western cell_cycle->western kinase Kinase Inhibition Assay (If applicable) western->kinase end Lead Compound for In Vivo Studies western->end kinase->end

Caption: A logical workflow for the in vitro evaluation of novel anticancer compounds.
Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11] It is a robust and widely used primary screening tool.[12]

Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A2780 for ovarian, HCT-116 for colon) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plates at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[13]

Data Presentation: IC₅₀ Values

Summarizing cytotoxicity data in a table allows for easy comparison of the potency and selectivity of different derivatives. The Selectivity Index (SI) can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells), with a higher SI indicating better cancer-specific toxicity.

Table 1: Example Cytotoxicity Profile of 5-Fluoro-2-pyridone Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A2780 (Ovarian Cancer)[14]HCT-116 (Colon Cancer)HDF (Normal Fibroblast)[15]Selectivity Index (HDF/MCF-7)
Derivative A 1.2 ± 0.25.4 ± 0.6[14]3.5 ± 0.4> 50> 41.7
Derivative B 8.5 ± 0.912.1 ± 1.39.8 ± 1.1> 50> 5.9
Doxorubicin 0.8 ± 0.11.1 ± 0.20.9 ± 0.11.5 ± 0.31.87
Note: Data are illustrative examples based on typical findings in the literature.
Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, a lipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, intercalating with DNA.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the 'hit' compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells, then combine with the supernatant. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Cell Cycle Analysis

Causality: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing the cell from progressing through division and often leading to apoptosis.[2] PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect and wash cells with PBS as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their structure.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is critical to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). A sub-G1 peak can also be observed, which represents apoptotic cells with fragmented DNA.[16]

Part 3: In Vivo Efficacy Assessment

Promising lead compounds identified through in vitro screening require validation in a living organism. Human tumor xenograft models in immunodeficient mice are the standard for preclinical assessment of anticancer drug efficacy and toxicity.[17][18]

Protocol: Human Tumor Xenograft Study

Causality: This model assesses a compound's ability to inhibit tumor growth in a complex biological system, providing insights into its bioavailability, stability, and overall therapeutic potential that cannot be obtained from in vitro tests.[19][20]

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), which can accept human tumor grafts without rejection.[18]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in a solution like Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups (typically 5-10 mice per group).

  • Treatment Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle solution. The dosing schedule (e.g., once daily for 21 days) should be pre-determined.

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length × Width²)/2.[19]

    • Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity. Significant weight loss (>15-20%) is a sign of adverse effects.

    • General Health: Observe the animals for any other signs of distress.

  • Endpoint and Analysis: The study is typically concluded when tumors in the control group reach a pre-defined size (e.g., 1500-2000 mm³). At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot). Efficacy is often expressed as Tumor Growth Inhibition (TGI).

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for systematically evaluating new derivatives, from initial high-throughput screening to detailed mechanistic studies and in vivo validation. A thorough investigation of the structure-activity relationship (SAR) will be key to optimizing potency and selectivity. For the most promising lead compounds, future studies should focus on definitive target identification (e.g., specific kinase profiling), pharmacokinetic analysis (ADME), and evaluation in more advanced preclinical models, such as patient-derived xenografts (PDX), to better predict clinical outcomes.[21]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available from: [Link]

  • Induction of breast cancer cell apoptosis by novel thiouracil-fused heterocyclic compounds through boosting of Bax/Bcl-2 ratio and DFT study. PubMed. Available from: [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research Institute. Available from: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available from: [Link]

  • Bioassays for anticancer activities. PubMed. Available from: [Link]

  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. Available from: [Link]

  • Xenograft Models. Creative Biolabs. Available from: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • Analysis of the effects of Pyr-1 treatment on cell cycle progression. ResearchGate. Available from: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science and Research. Available from: [Link]

  • Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. PubMed. Available from: [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI. Available from: [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available from: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. National Institutes of Health (NIH). Available from: [Link]

  • Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Bentham Science. Available from: [Link]

  • Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. PubMed. Available from: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available from: [Link]

  • Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. PubMed. Available from: [Link]

  • Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. PubMed. Available from: [Link]

  • 5-Fluorouracil: mechanisms of action and clinical strategies. Scilit. Available from: [Link]

  • Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. ResearchGate. Available from: [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PubMed Central. Available from: [Link]

  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PubMed Central. Available from: [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available from: [Link]

  • PharmGKB summary: fluoropyrimidine pathways. PubMed Central. Available from: [Link]

  • 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. MySkinRecipes. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available from: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Taylor & Francis Online. Available from: [Link]

  • Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. Semantic Scholar. Available from: [Link]

  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. ResearchGate. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Synthesis of some pyridone derivatives. ResearchGate. Available from: [Link]

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Antimicrobial screening of compounds from 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the antimicrobial screening of novel compounds derived from 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, designed for researchers and drug development professionals. This document provides a framework for evaluating the antimicrobial potential of a new chemical series, from initial hit identification to preliminary characterization.

Introduction: The Rationale for Screening Pyridine Derivatives

The relentless rise of antimicrobial resistance (AMR) has created an urgent need for novel antibiotics with new mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyridine scaffold is a privileged structure found in numerous approved drugs. The incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a molecule, while the 2-pyridone tautomer is a common pharmacophore. The carbaldehyde group at the 4-position serves as a versatile synthetic handle, allowing for the creation of a diverse library of derivatives (e.g., Schiff bases, hydrazones, oximes). This combination of features makes derivatives of this compound a promising, yet underexplored, class of compounds for antimicrobial drug discovery.

This guide provides a comprehensive, multi-tiered strategy for the systematic screening and evaluation of such a compound library. The protocols described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data robustness and reproducibility.

Part 1: The Antimicrobial Screening Cascade

A tiered approach is essential for efficiently screening a new compound library. This strategy, outlined below, prioritizes resources by using a high-throughput primary screen to identify initial "hits," which are then subjected to more detailed secondary and tertiary assays to confirm and characterize their activity.

G cluster_0 Screening Workflow COMPOUND Compound Library (Derivatives of Core Scaffold) PRIMARY Primary Screening (MIC Determination vs. ESKAPE Pathogens) COMPOUND->PRIMARY HIT_ID Hit Identification (MIC ≤ 16 µg/mL) PRIMARY->HIT_ID SECONDARY Secondary Assays (MBC, Spectrum, Preliminary Toxicity) HIT_ID->SECONDARY Active INACTIVE Inactive HIT_ID->INACTIVE Inactive LEAD_GEN Lead Generation (Structure-Activity Relationship) SECONDARY->LEAD_GEN FURTHER Further Development (Mechanism of Action, In Vivo Efficacy) LEAD_GEN->FURTHER

Caption: A multi-tiered workflow for antimicrobial compound screening.

Part 2: Primary Screening Protocol - Minimum Inhibitory Concentration (MIC)

The first crucial step is to determine the Minimum Inhibitory Concentration (MIC) of each compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for this assessment.

Principle

This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compounds in a liquid growth medium. Growth is assessed after a defined incubation period by visual inspection or spectrophotometry. The causality is direct: if the compound is effective, it will inhibit metabolic activity and replication, preventing the broth from becoming turbid.

Materials
  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterilized

  • Bacterial strains (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (DMSO)

  • Spectrophotometer (OD600 nm)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB. This yields the final inoculum density of ~5 x 10⁵ CFU/mL. This specific density is critical for the reproducibility and comparability of MIC results across different labs.

  • Preparation of Compound Plate:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (e.g., at 256 µg/mL, diluted from the main stock) to the first column of wells. This creates a starting concentration for serial dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

    • Column 11: Serve as the growth control (no compound, only bacteria).

    • Column 12: Serve as the sterility control (no compound, no bacteria, only broth).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well is now 200 µL. The final concentration of the test compounds is now half of the intermediate plate (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Incubation:

    • Seal the plates (e.g., with a breathable film) to prevent evaporation and contamination.

    • Incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).

    • Check the controls: Column 11 should be turbid, and Column 12 should be clear. If the controls fail, the experiment is invalid.

Part 3: Secondary Assays for Hit Characterization

Compounds that demonstrate promising MIC values (typically ≤16 µg/mL) are considered "hits" and should be advanced to secondary assays to better understand their antimicrobial properties.

Protocol 1: Minimum Bactericidal Concentration (MBC)

The MBC assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. This is a critical parameter, as bactericidal agents are often preferred for treating severe infections.

Principle

This assay is a direct extension of the MIC test. Aliquots are taken from the clear wells of the MIC plate and plated onto antibiotic-free agar. The absence of growth after incubation indicates that the bacteria were killed, not just inhibited.

Step-by-Step Protocol
  • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Mix the contents of each well thoroughly.

  • Aseptically remove a 10 µL aliquot from each selected well.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Data Interpretation & Presentation

The relationship between MIC and MBC is a key indicator of the compound's mode of action.

Compound ID Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
FPD-001S. aureus ATCC 29213482Bactericidal
FPD-002E. coli ATCC 259228>64>8Bacteriostatic
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal
  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

G cluster_0 Decision Logic MIC Determine MIC MBC Determine MBC MIC->MBC RATIO Calculate MBC/MIC Ratio MBC->RATIO CIDAL Bactericidal (High Priority) RATIO->CIDAL ≤ 4 STATIC Bacteriostatic (Lower Priority) RATIO->STATIC > 4

High-Throughput Screening Assays for 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) assays for the discovery and characterization of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde derivatives. This class of compounds holds potential for various therapeutic applications, and this guide offers a framework for identifying and validating lead compounds through robust and efficient screening methodologies.[1][2][3][4]

Introduction: The Imperative for High-Throughput Screening

Drug discovery is a complex and resource-intensive process, with the initial identification of promising lead compounds being a critical bottleneck.[5] High-throughput screening (HTS) has emerged as a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries against specific biological targets or cellular phenotypes.[6][7][8][9] By leveraging automation, miniaturization, and sensitive detection methods, HTS allows for the screening of hundreds of thousands to millions of compounds in a time- and cost-effective manner.[6][8][9]

The core principle of HTS lies in the development of robust and reproducible assays that can be performed in a high-density format, typically in 96-, 384-, or 1536-well microplates.[7][9] These assays can be broadly categorized into two main types: biochemical (cell-free) assays and cell-based assays.[7][10] The choice of assay format is dictated by the specific biological question being addressed and the nature of the target.

This guide will focus on providing detailed protocols and application notes for various HTS assay formats suitable for screening this compound derivatives. The causality behind experimental choices, self-validating systems, and authoritative grounding are emphasized to ensure scientific integrity and practical utility.

Foundational Principles of HTS Assay Design

Before delving into specific protocols, it is crucial to understand the fundamental principles that underpin a successful HTS campaign. A well-designed assay should be:

  • Relevant: The assay should accurately reflect the biological process of interest.

  • Robust: The assay should be reproducible with low variability, often quantified by a Z'-factor greater than 0.5.[11]

  • Sensitive: The assay should be able to detect small changes in the signal, allowing for the identification of weakly active compounds.

  • Amenable to Automation: The assay protocol should be simple enough to be performed by robotic systems.[9]

  • Cost-effective: The cost per data point should be minimized to allow for the screening of large compound libraries.

The overall workflow of an HTS campaign typically involves several stages, from initial assay development and validation to primary and secondary screening, and finally, hit confirmation and characterization.

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical (Cell-Free) Assays

Biochemical assays utilize purified components, such as enzymes or receptors, to directly measure the effect of a compound on a specific molecular interaction.[7] These assays are often preferred for initial screening due to their simplicity, lower cost, and reduced potential for off-target effects.

Fluorescence-Based Assays

Fluorescence-based assays are a popular choice for HTS due to their high sensitivity and versatility.[12][13] Several formats can be employed to screen for inhibitors or modulators of enzyme activity or binding interactions.

Principle: FP assays measure the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger molecule (e.g., a protein).[14][15][16] When the tracer is unbound, it tumbles rapidly in solution, resulting in depolarized light. Upon binding to a larger molecule, its rotation slows, and the emitted light becomes more polarized.[15][16] Test compounds that inhibit this interaction will displace the tracer, leading to a decrease in fluorescence polarization.[15]

Application: Screening for inhibitors of protein-protein, protein-nucleic acid, or protein-small molecule interactions.[14]

Protocol: A Competitive FP Assay for a Target Protein

  • Reagent Preparation:

    • Prepare a stock solution of the target protein in an appropriate assay buffer.

    • Prepare a stock solution of the fluorescently labeled tracer (a known ligand or substrate analog).

    • Prepare a stock solution of the this compound derivative library in 100% DMSO.

  • Assay Miniaturization and Optimization:

    • Determine the optimal concentrations of the target protein and tracer to achieve a stable and robust FP signal in a 384-well plate format.[11] This is typically done by titrating the protein against a fixed concentration of the tracer.

    • Assess the DMSO tolerance of the assay to ensure that the final concentration of DMSO in the assay does not significantly affect the signal.[17]

  • Screening Protocol:

    • Dispense a small volume (e.g., 100 nL) of the compound library into the wells of a 384-well plate using an acoustic liquid handler.

    • Add the target protein solution to all wells.

    • Add the fluorescent tracer solution to all wells.

    • Include appropriate controls:

      • Negative control (0% inhibition): Wells containing protein, tracer, and DMSO.

      • Positive control (100% inhibition): Wells containing tracer and DMSO (no protein).

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.

    • Read the fluorescence polarization on a plate reader equipped with FP capabilities.[16]

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the positive control, and mP_max is the average mP of the negative control.

    • Calculate the Z'-factor to assess the quality of the screen.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde. As a crucial intermediate in the synthesis of various pharmaceutical agents, its purity is paramount for successful downstream applications and reliable biological data.[1] This guide is structured to address common challenges encountered during its purification, offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

A1: The main difficulties arise from its polarity and potential for tautomerism, similar to other pyridone derivatives. The presence of the aldehyde group can also lead to side reactions or degradation under certain conditions. Furthermore, depending on the synthetic route, impurities with similar polarities may co-elute during chromatography, making separation challenging.

Q2: My NMR spectrum of the purified compound shows broader peaks than expected. Is it impure?

A2: Not necessarily. While sharp peaks are ideal, some peak broadening can be inherent to the molecule's structure and the solvent used. However, significant broadening could indicate the presence of paramagnetic impurities, aggregation at higher concentrations, or slow conformational exchange on the NMR timescale. It is advisable to supplement NMR data with other analytical techniques like HPLC or LC-MS to confirm purity.

Q3: I am observing low recovery of my compound after silica gel column chromatography. What could be the cause?

A3: Low recovery can be due to several factors. The polar nature of the pyridone ring and the aldehyde group can lead to strong adsorption onto the acidic silica gel, making elution difficult.[2] Compound degradation on the silica surface is also a possibility, especially if the compound is sensitive to acidic conditions.[3] Using a less acidic or deactivated silica gel, or switching to a different stationary phase like alumina, can mitigate these issues.

Q4: Can I use recrystallization for purification? What solvents are recommended?

A4: Recrystallization can be a highly effective and scalable method for purifying solid compounds like this compound. The choice of solvent is critical. For pyridone derivatives, polar solvents are often a good starting point. Based on protocols for similar compounds, screening solvents such as ethanol, methanol, or mixtures like dichloromethane/hexane is recommended.[4][5] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Difficulty in Chromatographic Separation - Co-elution of Impurities
  • Symptom: Fractions from column chromatography show the presence of both the desired product and impurities by TLC or HPLC analysis.

  • Possible Cause: The polarity of the impurities is very close to that of the product. This is common if side-products from the synthesis are structurally similar to the target molecule.

  • Solutions:

    • Optimize the Mobile Phase: A systematic optimization of the eluent system is the first step. If you are using a hexane/ethyl acetate system, try adding a small percentage of a more polar solvent like methanol or a few drops of acetic acid to improve separation.[6]

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider switching to a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity compared to silica gel.[2]

    • Preparative HPLC: For small-scale purifications where high purity is essential, preparative HPLC can provide superior separation.[7]

Issue 2: Product Degradation During Purification
  • Symptom: Appearance of new spots on the TLC plate during column chromatography or a decrease in the overall yield.

  • Possible Cause: The compound may be unstable on the acidic surface of silica gel. The aldehyde functional group can be susceptible to oxidation or other acid-catalyzed reactions.[3]

  • Solutions:

    • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic silanol groups. This can be done by adding a small percentage (0.1-1%) of triethylamine to the eluent.

    • Rapid Purification: Minimize the time the compound spends on the column. Use flash column chromatography with a slightly more polar solvent system to expedite elution.

    • Alternative Purification Method: If the compound is highly sensitive, avoid chromatography altogether and focus on optimizing a recrystallization protocol.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel chromatography.

  • Solvent System Selection:

    • Begin by determining an appropriate mobile phase using Thin Layer Chromatography (TLC).

    • Test various solvent systems, such as hexane/ethyl acetate and dichloromethane/methanol, to find a system where the desired compound has an Rf value of approximately 0.2-0.4.[6]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying this compound by recrystallization.

  • Dissolution:

    • In a suitable flask, add the crude solid product.

    • Add a minimal amount of a hot solvent (e.g., ethanol) to completely dissolve the solid with stirring.[4]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[4]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • For maximum yield, further cool the solution in an ice bath.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar compounds.[2]
Mobile Phase (Initial) Hexane/Ethyl Acetate (gradient)Good starting point for many organic compounds.
Alternative Mobile Phase Dichloromethane/Methanol (gradient)For more polar compounds that do not elute with Hex/EtOAc.
Rf Target on TLC 0.2 - 0.4Provides a good balance between separation and elution time.

Table 2: Potential Solvents for Recrystallization Screening

SolventPolarityComments
EthanolPolar ProticOften a good choice for pyridone derivatives.[4]
MethanolPolar ProticSimilar to ethanol, may offer different solubility.
IsopropanolPolar ProticAnother alcohol to consider in the screening process.
Ethyl AcetatePolar AproticCan be effective, sometimes in combination with a non-polar solvent.
AcetonitrilePolar AproticMay provide good solubility differences between hot and cold.
Dichloromethane/HexaneMixtureA polar/non-polar mixture can be fine-tuned for optimal results.

Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Final Product Start Crude 5-Fluoro-2-oxo-1,2- dihydropyridine-4-carbaldehyde TLC_Analysis TLC/HPLC Analysis Start->TLC_Analysis Assess Purity & Impurity Profile Decision High Impurity Load? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No (Mainly one impurity) Column_Chromatography Column Chromatography Decision->Column_Chromatography Yes Troubleshoot_Recrystal Poor Yield or Purity? Recrystallization->Troubleshoot_Recrystal Troubleshoot_Column Co-elution or Degradation? Column_Chromatography->Troubleshoot_Column Optimize_Solvent Optimize Solvents Troubleshoot_Column->Optimize_Solvent Address Change_Stationary_Phase Change Stationary Phase Troubleshoot_Column->Change_Stationary_Phase Address Screen_Solvents Screen More Solvents Troubleshoot_Recrystal->Screen_Solvents Address Slow_Cooling Ensure Slow Cooling Troubleshoot_Recrystal->Slow_Cooling Address Final_Product Pure Product Optimize_Solvent->Final_Product Change_Stationary_Phase->Final_Product Screen_Solvents->Final_Product Slow_Cooling->Final_Product

Caption: A decision-making workflow for the purification of this compound.

References

  • Karakka Kal Abdul Khader. (2019). How can I purify an N-substituted pyridone with the fonction -COOH from a basic environment? and what kind of base should i use? ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Shaabani, A., et al. (2015). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances. Available at: [Link]

  • Organic Syntheses. Benzyne. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1,4-ketoaldehydes and 1,4- diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. Available at: [Link]

  • MySkinRecipes. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. PubMed. Available at: [Link]

  • Beilstein Journals. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2002). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PubMed Central. Available at: [Link]

  • tebubio. (2016). Antibody purification troubleshooting tips. Available at: [Link]

  • ResearchGate. (2013). Troubleshooting protein purification? ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PubMed Central. Available at: [Link]

  • MDPI. (2022). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. MDPI. Available at: [Link]

  • ResearchGate. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. Available at: [Link]

  • Google Patents. (2021). Composition of 5-fluorouracil and refining method therefor.
  • National Center for Biotechnology Information. (2016). Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. PubMed. Available at: [Link]

  • MDPI. (2022). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assessment of radionuclidic impurities in 2-[18F]fluoro-2-deoxy-d-glucose ([18F]FDG) routine production. PubMed. Available at: [Link]

Sources

Optimization of reaction conditions for 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a key intermediate in pharmaceutical development.[1][2] This document is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to navigate the common challenges associated with this synthesis. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 5-fluoro-2-hydroxypyridine (also known as 5-fluoro-2-pyridone), a robust but nuanced reaction.[3][4][5]

Overview of the Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[3][4][6] The reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, the "Vilsmeier reagent".[5][7]

  • Electrophilic Aromatic Substitution: The electron-rich substrate, in this case, 5-fluoro-2-hydroxypyridine, attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[5][7]

While effective, the success of this reaction is highly dependent on precise control over conditions and reagent quality.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Question 1: Why is my reaction yield consistently low or non-existent?

Potential Causes & Solutions:

  • Degraded Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) can hydrolyze to phosphoric acid, and anhydrous DMF is crucial for the efficient formation of the Vilsmeier reagent.

    • Solution: Always use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).[7]

  • Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Solution: While a 1.5 equivalent of POCl₃ relative to the substrate is a common starting point, this can be increased to 3.0 or even 5.0 equivalents for less reactive substrates or to drive the reaction to completion.[7][8] The amount of DMF should also be sufficient, often used as both a reagent and a solvent.

  • Inadequate Reaction Temperature: The formylation of pyridones may require thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to a range of 40-80°C.[7] Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to find the optimal balance.

Question 2: My reaction stalls and does not go to completion, even with excess reagents. What's wrong?

Potential Causes & Solutions:

  • Insufficient Reaction Time: Some substrates react more slowly and require extended reaction times for full conversion.

    • Solution: Monitor the reaction progress every 1-2 hours via TLC. If the starting material is still present but the product spot is growing, extend the reaction time. For particularly stubborn reactions, overnight stirring may be necessary.[7]

  • Poor Reagent Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous magnetic or mechanical stirring throughout the reagent addition and the entire reaction period.

  • Substrate Reactivity: The 5-fluoro-2-pyridone ring is activated towards electrophilic substitution, but less so than substrates like pyrroles or anilines.[6][7]

    • Solution: After ensuring all other parameters are optimized (reagent quality, stoichiometry, time), a moderate increase in temperature is the most effective lever. Pre-forming the Vilsmeier reagent at 0°C before adding the substrate can also improve results.[7]

Question 3: I'm observing multiple spots on my TLC plate. How can I improve the reaction's selectivity?

Potential Causes & Solutions:

  • Over-Formylation or Side Reactions: While formylation is expected at the C4 position due to the directing effects of the hydroxyl and fluoro groups, high temperatures or prolonged reaction times can sometimes lead to side products.

    • Solution: Aim for the lowest effective temperature. Once the starting material is consumed (as per TLC), proceed immediately to the workup to avoid potential side reactions.

  • Impure Starting Material: The purity of the initial 5-fluoro-2-hydroxypyridine is critical.

    • Solution: Characterize the starting material thoroughly (NMR, melting point) before beginning the reaction. If necessary, purify it by recrystallization or column chromatography.

Question 4: The aqueous workup is problematic, forming a persistent emulsion. How can I break it?

Potential Causes & Solutions:

  • Improper Quenching: Rapid or uncontrolled hydrolysis of the reaction intermediate and excess Vilsmeier reagent can lead to complex mixtures that stabilize emulsions.

    • Solution: Perform a slow, controlled quench by pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. This neutralizes the acidic byproducts and helps precipitate the product.

  • High Concentration of Salts: The workup generates a significant amount of phosphate salts which can complicate extractions.

    • Solution: After quenching, add a saturated brine solution during the ethyl acetate (or other organic solvent) extraction. This increases the ionic strength of the aqueous layer, forcing the organic product into the organic phase and helping to break the emulsion. If an emulsion persists, filtration through a pad of Celite® can be effective.

Question 5: How should I purify and handle the final product?

Potential Causes & Solutions:

  • Product Stability: Aldehydes can be susceptible to oxidation, and heterocyclic compounds can have limited stability under certain pH conditions. Studies on similar compounds like 5-fluoro-2'-deoxycytidine show pH-dependent degradation.[9][10][11]

    • Solution: After extraction and drying, concentrate the product under reduced pressure at a low temperature (e.g., <40°C). For long-term storage, keep the solid product in a desiccator at low temperature (-20°C to 4°C) under an inert atmosphere.

  • Purification Method: The crude product is often a solid contaminated with residual DMF and salts.

    • Solution:

      • Trituration/Recrystallization: Washing the crude solid with cold water, followed by a non-polar solvent like diethyl ether or hexanes, can remove many impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.

      • Column Chromatography: For higher purity, silica gel column chromatography using a gradient elution of ethyl acetate in hexanes or dichloromethane is recommended.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should optimize based on their specific equipment and observations.

Protocol: Vilsmeier-Haack Formylation of 5-Fluoro-2-hydroxypyridine

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).

    • Cool the flask to 0°C using an ice-water bath.

    • Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equiv.) dropwise to the stirred DMF solution over 30 minutes. Maintain the temperature below 5°C.[7]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the reagent.

  • Reaction with Substrate:

    • Dissolve 5-fluoro-2-hydroxypyridine (1.0 equiv.) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), checking for the consumption of the starting material. The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

    • Stir the resulting mixture for 1-2 hours until the hydrolysis is complete and a precipitate forms.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether.

  • Purification:

    • Air-dry the crude solid.

    • For further purification, recrystallize the product from an ethanol/water mixture or purify via silica gel column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12][13][14]

Data & Parameter Optimization

The following table summarizes the key reaction parameters and their expected impact on the synthesis.

ParameterRangeEffect on ReactionTroubleshooting Notes
Temperature 0°C to 80°CHigher temperatures increase reaction rate but may also increase side product formation.[7]Start at a lower temperature and gradually increase if the reaction is sluggish.
POCl₃ Equiv. 1.5 - 5.0Higher equivalents can drive the reaction to completion but complicate the workup.[8]Use 1.5-2.0 equiv. as a starting point. Increase if conversion is low.
Reaction Time 2 - 24 hoursMust be optimized by monitoring to ensure complete conversion without product degradation.[7]Use TLC or LCMS to determine the optimal endpoint.
Solvent DMF, DCEDMF is both a reagent and solvent. 1,2-dichloroethane (DCE) can be used as a co-solvent.Using only DMF is standard and effective.[7]

Visual Workflow & Troubleshooting Diagrams

Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final product characterization.

G Workflow for this compound Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Flame-Dry Glassware & Establish Inert Atmosphere B Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) A->B Anhydrous Conditions C Add Substrate Solution (5-Fluoro-2-hydroxypyridine) B->C Dropwise Addition D Heat Reaction Mixture (e.g., 60-70°C) C->D E Monitor Progress (TLC / LCMS) D->E E->D Continue if incomplete F Quench on Ice / NaHCO₃ E->F Reaction Complete G Filter Crude Product F->G H Purify (Recrystallization or Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: A step-by-step workflow for the Vilsmeier-Haack formylation.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common experimental problems.

G Troubleshooting Decision Tree Start Problem Observed? LowYield Low Yield / No Reaction Start->LowYield Yes Incomplete Incomplete Reaction Start->Incomplete Yes SideProducts Multiple Products Start->SideProducts Yes CheckReagents Use Fresh/Anhydrous Reagents (POCl₃, DMF) LowYield->CheckReagents IncreaseTime Extend Reaction Time Incomplete->IncreaseTime CheckPurity Check Starting Material Purity SideProducts->CheckPurity IncreaseEquiv Increase Equivalents of Vilsmeier Reagent CheckReagents->IncreaseEquiv Reagents OK IncreaseTemp Increase Reaction Temperature IncreaseEquiv->IncreaseTemp Still Low Yield IncreaseTime->IncreaseTemp Still Incomplete LowerTemp Lower Reaction Temperature CheckPurity->LowerTemp Purity OK

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Pan, W., Dong, D., Wang, K., Zhang, J., Wu, R., Xiang, D., & Liu, Q. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. [Link]

  • Li, J., et al. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • Pan, W., Dong, D., Wang, K., Zhang, J., Wu, R., Xiang, D., & Liu, Q. (2007). Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. PubMed. [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. [Link]

  • Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Hamilton, L. A., & Davidson, F. (1995). Process for formylation of aromatic compounds. U.S.
  • Gevorgyan, A. R., et al. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Raj, A., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • da Silva, F. C., et al. (2014). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Brazilian Chemical Society.
  • da Silva, F. C., et al. (2014). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Brazilian Chemical Society.
  • Abramson, D., et al. (2009). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules. [Link]

  • Park, M., et al. (2023). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. Forensic Science International. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. [Link]

  • Yuan, G., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ResearchGate. [Link]

  • Liu, X., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • de Barros, R. G., et al. (n.d.). STABILITY STUDY OF 2-[F]FLUORO-2-DEOXY-D-GLUCOSE (FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY.
  • Xu, Y., & Li, C. (2009). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech. [Link]

  • Xu, Y., & Li, C. (2009). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. PubMed. [Link]

  • Xu, Y., & Li, C. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. [Link]

  • Wiley. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace. [Link]

  • Brieflands. (n.d.). Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. [Link]

  • ResearchGate. (n.d.). NMR characterization and theoretical investigation of DNTF. [Link]

  • MDPI. (n.d.). 5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione. [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

Sources

Technical Support Center: 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS: 500148-38-9). This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile fluorinated heterocyclic aldehyde. By understanding its reactivity and degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Molecule

This compound is a key building block in medicinal chemistry, valued for its utility in synthesizing a range of complex heterocyclic structures. The presence of a fluorine atom can enhance metabolic stability and binding affinity of target molecules.[1] However, the combination of a pyridinone ring, an aldehyde group, and a fluorine substituent also imparts specific reactivity and stability concerns that must be carefully managed.

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific experimental observations that may indicate degradation of this compound.

Issue 1: Discoloration of Solid Compound (Yellowing or Browning)

Observation: The typically off-white or light yellow solid has developed a more intense yellow or brown color upon storage.

Potential Causes:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of the corresponding carboxylic acid (5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid) and other colored degradation products.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in heterocyclic compounds, leading to the formation of colored impurities. Studies on related 2-hydroxypyridine compounds have shown that they can undergo photolytic degradation.[2]

  • Moisture: The presence of moisture can facilitate both oxidation and other hydrolytic degradation pathways.

Troubleshooting Workflow:

start Observation: Solid Discoloration check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage: - Exposed to light/air - Not inert atmosphere - Temperature fluctuations check_storage->improper_storage Identify Cause recrystallize Consider Recrystallization (if purity is critical) check_storage->recrystallize If Purity is Compromised mitigate Action: - Store in amber vial - Purge with N2/Ar - Store at recommended temp. improper_storage->mitigate Corrective Action monitor Monitor for Further Changes mitigate->monitor

Caption: Workflow for troubleshooting solid discoloration.

Solutions & Best Practices:

  • Confirm Purity: Before extensive troubleshooting, it is advisable to confirm the purity of the material using an appropriate analytical method such as HPLC-UV or LC-MS.

  • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Controlled Temperature: Store at the recommended temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down potential degradation processes.

  • Desiccation: Store in a desiccator to protect from moisture.

Issue 2: Inconsistent Reaction Yields or Unexpected Byproducts

Observation: Reactions involving this compound are giving lower than expected yields, or unexpected side products are being observed in the reaction mixture.

Potential Causes:

  • Degradation in Solution: The compound may be unstable in the chosen reaction solvent or under the reaction conditions (e.g., pH, temperature).

  • Reactivity with Solvents: Protic solvents (e.g., methanol, ethanol) could potentially form hemiacetals or acetals with the aldehyde group, especially in the presence of acid or base catalysts.

  • pH Sensitivity: The stability of the pyridinone ring system can be pH-dependent. Strongly acidic or basic conditions can catalyze degradation. Studies on related fluorinated pyrimidines have shown acid-catalyzed degradation.[3]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting reaction issues.

Solutions & Best Practices:

  • Solvent Selection: Favor aprotic solvents (e.g., THF, DCM, acetonitrile) where possible. If a protic solvent is necessary, consider running the reaction at a lower temperature and for a shorter duration.

  • pH Control: If the reaction requires acidic or basic conditions, use the mildest possible reagents and consider using a buffer system to maintain a stable pH.

  • Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods.

  • Inert Reaction Conditions: For sensitive reactions, degas the solvent and run the reaction under an inert atmosphere (nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on the chemical properties of similar pyridine aldehydes and general best practices, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8 °C or -20 °CTo slow down the rate of potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the aldehyde group.
Light Protect from light (Amber vial)To prevent photolytic degradation.
Moisture Store in a desiccatorTo prevent hydrolysis and moisture-mediated degradation.

Q2: How stable is this compound in common laboratory solvents?

  • Aprotic Solvents (e.g., DCM, THF, Acetonitrile): Generally expected to be more stable. However, solutions should still be used fresh.

  • Protic Solvents (e.g., Methanol, Ethanol): Potential for hemiacetal/acetal formation. Stability is likely reduced, especially over time or with catalytic amounts of acid/base.

  • Aqueous Solutions: Stability is expected to be highly pH-dependent. The pyridinone ring and aldehyde can be susceptible to degradation under strongly acidic or basic conditions.[4]

Q3: What are the likely degradation products I should look for?

A3: Based on the structure, the primary degradation pathways are likely to involve the aldehyde and the pyridinone ring.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid: 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid .

  • Ring Opening/Modification: Under harsh conditions (e.g., strong acid/base, high heat, UV light), the pyridinone ring may undergo cleavage or rearrangement. Studies on the microbial degradation of 2-hydroxypyridine suggest pathways involving hydroxylation followed by ring cleavage to form intermediates like N-formylmaleamic acid.[5][6] While not identical, this points to the ring's susceptibility to oxidative degradation.

Q4: How can I assess the stability of this compound under my specific experimental conditions?

A4: You can perform a forced degradation study. This involves subjecting a solution of the compound to various stress conditions and monitoring its purity over time by HPLC.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol is a general guideline based on ICH recommendations for forced degradation studies and should be adapted to your specific needs.[7]

Objective: To determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber, following ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9] A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Analyze the samples at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Monitor the percentage of the parent compound remaining and the formation of any new peaks (degradation products).

Data Interpretation:

  • Significant degradation is typically considered to be in the range of 5-20%.[1]

  • The conditions that cause degradation will indicate the compound's liabilities.

  • The appearance of new peaks in the chromatogram points to the formation of degradation products, which can be further characterized by LC-MS if necessary.

References

  • Petkevicius, K., et al. (2018). Proposed pathway for the degradation of 2-hydroxypyridine by Burkholderia sp. MAK1. ResearchGate. Available at: [Link]

  • Yao, Y., et al. (2016). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. Available at: [Link]

  • Guo, X., et al. (2009). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 10(1), 246–252. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of biological chemistry, 235, 433–437. Available at: [Link]

  • Bandala, E. R., et al. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere, 77(7), 973–978. Available at: [Link]

  • Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Available at: [Link]

  • EMA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, also known as 5-Fluoro-2-hydroxynicotinaldehyde. This molecule is a valuable intermediate in the development of various active pharmaceutical ingredients.[1][2][3][4] The predominant synthetic route involves the Vilsmeier-Haack formylation of 5-Fluoro-2-pyridone. While theoretically straightforward, this reaction is often plagued by issues related to yield and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering insights grounded in reaction mechanism and practical experience.

Core Synthesis Overview: The Vilsmeier-Haack Approach

The most common and effective method for introducing a formyl group onto the C4 position of the 5-fluoro-2-pyridone ring is the Vilsmeier-Haack reaction.[5][6] The reaction consists of two primary stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic aromatic substitution onto the electron-rich pyridone ring.[7][8][9]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack StartMat 5-Fluoro-2-pyridone StartMat->Intermediate Reaction Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product Final Product Workup->Product

Caption: General workflow for the Vilsmeier-Haack formylation.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges researchers face. Each question is followed by a detailed analysis and recommended protocol adjustments.

Question 1: My reaction yield is significantly lower than expected (<30%). What are the primary causes and how can I fix them?

Answer: Low yield is the most common complaint. The root cause can typically be traced to one of three areas: the quality of your starting materials and reagents, the reaction conditions, or the workup procedure.

Causality Analysis: The Vilsmeier reagent is a potent but sensitive electrophile. Its formation and subsequent reaction with the pyridone are highly dependent on an anhydrous environment and precise temperature control. The pyridone substrate must be sufficiently activated and soluble for the reaction to proceed efficiently.

Troubleshooting Flowchart:

G start Low Yield Observed q1 Is the Vilsmeier Reagent prepared fresh per reaction? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the reaction run under strictly anhydrous conditions? a1_yes->q2 s1 Action: Prepare Vilsmeier reagent in situ or use immediately. Ensure anhydrous DMF and freshly distilled POCl₃. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 What was the reaction temperature? a2_yes->q3 s2 Action: Flame-dry glassware. Use syringe techniques for reagent addition. Run under N₂ or Ar atmosphere. a2_no->s2 a3_low < 60°C q3->a3_low a3_high > 90°C q3->a3_high a3_opt 60-80°C q3->a3_opt s3_low Issue: Incomplete reaction. Action: Increase temperature to 70-80°C and monitor by TLC/LCMS. a3_low->s3_low s3_high Issue: Potential for side reactions/ decomposition (dark tarry mixture). Action: Lower temperature to 70-80°C. a3_high->s3_high q4 How was the reaction quenched and product isolated? a3_opt->q4 s3_opt Conditions likely optimal. Investigate workup. s4 Issue: Product loss or degradation during hydrolysis. Action: Quench by pouring reaction mixture onto crushed ice. Carefully adjust pH to 6-7 with saturated NaHCO₃ or NaOH solution. Avoid strongly basic conditions. q4->s4

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My TLC/LC-MS analysis shows multiple spots/peaks close to my product. What are the likely side products?

Answer: The formation of a complex mixture indicates side reactions are occurring. In the Vilsmeier-Haack formylation of pyridones, two main side reactions are common:

  • Diformylation: If the reaction conditions are too harsh (high temperature, prolonged reaction time, large excess of Vilsmeier reagent), a second formyl group can be added to the ring.

  • Polymerization/Decomposition: Pyridone systems can be sensitive to the acidic and high-temperature conditions of the reaction, leading to the formation of intractable tars. This is often exacerbated by the presence of water.

Preventative Measures:

  • Stoichiometry Control: Use a moderate excess of the Vilsmeier reagent. A significant excess does not always improve yield and can promote side reactions.

  • Temperature and Time: Carefully monitor the reaction temperature, keeping it within the optimal range. Do not let the reaction run for an excessively long time once the starting material is consumed (as monitored by TLC or LC-MS).

ParameterRecommended RangeRationale
Vilsmeier Reagent Equiv. 1.5 - 3.0Ensures complete consumption of starting material without promoting diformylation.
Temperature 70 - 80 °CBalances reaction rate with the stability of the substrate and product.
Reaction Time 2 - 6 hoursTypically sufficient for full conversion. Monitor progress to avoid prolonged heating.

Question 3: The final product is proving difficult to purify. It appears as an oil or is contaminated with inorganic salts. What is the best purification strategy?

Answer: Purification can be challenging due to the product's polarity and potential for contamination from the workup.

Causality Analysis: The product, this compound, contains both a hydrogen-bond-donating N-H group and a polar aldehyde, making it quite polar. During the aqueous workup, phosphate salts are generated from the hydrolysis of POCl₃. If the product precipitates during neutralization, these salts can become trapped.

Recommended Purification Protocol:

  • Initial Workup: After quenching the reaction on ice and neutralizing to pH 6-7, the crude product may precipitate. Filter this solid. If it remains in solution, proceed to extraction.

  • Extraction: Thoroughly extract the aqueous layer with a suitable organic solvent. Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol is often effective.

  • Washing: Wash the combined organic layers with brine to help remove residual water and some inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Recrystallization: If a solid is obtained, attempt recrystallization from a solvent system like ethanol/water or acetonitrile.

    • Silica Gel Chromatography: If the product is an oil or highly impure, column chromatography is the best option. Use a gradient elution system, starting with a less polar mixture and gradually increasing polarity. A common system is Hexanes:Ethyl Acetate, transitioning from 9:1 to 1:1.

Frequently Asked Questions (FAQs)

Q: How critical is the purity of the starting material, 5-Fluoro-2-pyridone? A: It is absolutely critical. 5-Fluoro-2-pyridone exists in tautomeric equilibrium with 5-fluoro-2-hydroxypyridine.[10] The pyridone form is the more electron-rich and reactive species in the Vilsmeier-Haack reaction. Impurities can interfere with the reaction, and the presence of water is particularly detrimental as it will consume the Vilsmeier reagent. We recommend recrystallizing commercial 5-fluoro-2-pyridone from ethanol or water prior to use to ensure high purity and remove any residual acids from its synthesis.

Q: What is the optimal method for preparing and handling the Vilsmeier reagent? A: The reagent should always be prepared fresh for immediate use.[6][9] The reaction between DMF and POCl₃ is exothermic and should be performed with cooling.

Detailed Protocol: Vilsmeier Reagent Preparation

  • Ensure all glassware is flame-dried and under an inert atmosphere (N₂ or Ar).

  • To a round-bottom flask equipped with a magnetic stirrer and dropping funnel, add anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes. The resulting solution (the Vilsmeier reagent) is now ready for the addition of the substrate.

Q: Can other formylating agents be used? A: While the Vilsmeier-Haack reaction is the most common, other formylation methods exist. However, they often lack the regioselectivity and efficiency for this particular substrate. The Vilsmeier-Haack reagent is a relatively weak electrophile, which makes it well-suited for activated, electron-rich systems like pyridones, minimizing side reactions that might occur with stronger electrophiles.[5][8]

Q: How can I effectively monitor the reaction's progress? A: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase of 1:1 Hexanes:Ethyl Acetate. The starting material (5-fluoro-2-pyridone) is quite polar and will have a lower Rf value than the product aldehyde. The disappearance of the starting material spot is a good indicator of reaction completion. For more precise monitoring, LC-MS can be used.

References

  • ResearchGate. (n.d.). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-trifluoromethyl-2-pyridone. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]

  • S. G. Manjunatha, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Angene. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiviral properties of some 2'-deoxy-5-(fluoroalkenyl)uridines. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) One-pot Synthesis and An Antibacterial Activity of 2-(2- hydroxyphenyl)-4-oxothiazolidin-3-yl)alkyl/ phenylthiazolidin-4- one Derivatives and Reaction with Aromatic Aldehydes. Retrieved from [Link]

Sources

Technical Support Center: Purification of Pyridine Aldehyde Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridine aldehyde compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile but often sensitive reagents. Pyridine aldehydes (also known as pyridine carboxaldehydes or formylpyridines) are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals. However, their propensity for oxidation and polymerization can lead to impurities that compromise experimental outcomes.

This document provides practical, in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the purification of 2-, 3-, and 4-pyridinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available pyridine aldehydes?

A1: The most prevalent impurities are the corresponding pyridine carboxylic acids (e.g., picolinic acid from 2-pyridinecarboxaldehyde), which form via air oxidation. Older samples often appear yellow or brown due to the formation of polymeric materials and other degradation byproducts.[1][2] Residual starting materials from synthesis, such as the corresponding methylpyridines (picolines) or cyanopyridines, may also be present.

Q2: My bottle of pyridine aldehyde is dark brown. Is it still usable?

A2: A dark color indicates the presence of significant impurities, likely polymers and oxidation products.[1] While the material may still contain the desired aldehyde, it is unsuitable for most applications without purification. Distillation or purification via a bisulfite adduct are recommended to isolate the pure, colorless aldehyde.

Q3: What is the best general-purpose method for purifying a pyridine aldehyde?

A3: For many common impurities, purification via the sodium bisulfite adduct is a highly effective and selective method.[3] This technique isolates the aldehyde from non-carbonyl impurities (like carboxylic acids or alcohols). For thermally stable aldehydes and removal of polymeric material, vacuum distillation is an excellent choice. The selection of the best method depends on the nature of the impurities and the scale of your reaction.

Q4: How should I store purified pyridine aldehydes to prevent degradation?

A4: To minimize oxidation and polymerization, purified pyridine aldehydes should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is common).[4] Using a well-sealed container with a septum to allow for withdrawal via syringe is ideal for preventing repeated exposure to air and moisture.

Method Selection Guide

Choosing the right purification strategy is critical for success. This decision tree outlines a logical workflow for selecting a method based on the observed problem.

G start Start: Crude Pyridine Aldehyde q1 What is the primary impurity type? start->q1 is_colored Discolored (Yellow/Brown) & High Boiling Impurities q1->is_colored Color / Polymers is_acid Oxidation Product (Pyridine Carboxylic Acid) q1->is_acid Acidic is_non_carbonyl Other Non-Carbonyl Impurities q1->is_non_carbonyl Other distillation Method: Vacuum Distillation is_colored->distillation bisulfite Method: Bisulfite Adduct Formation & Regeneration is_acid->bisulfite is_non_carbonyl->bisulfite end_pure Result: Pure Pyridine Aldehyde distillation->end_pure bisulfite->end_pure

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during purification and provides actionable solutions based on chemical principles.

Vacuum Distillation Issues

Q: My pyridine aldehyde is decomposing or polymerizing in the distillation flask, even under vacuum. What's happening?

A: This indicates that the distillation temperature is still too high, or that acidic/basic impurities are catalyzing decomposition.

  • Causality: Pyridine aldehydes are susceptible to thermal degradation. The goal of vacuum distillation is to lower the boiling point to a temperature where the compound distills without decomposing.

  • Solutions:

    • Improve the Vacuum: Ensure all joints in your distillation apparatus are perfectly sealed. Use a high-quality vacuum grease and check your vacuum pump's performance. A lower pressure will further decrease the boiling point.

    • Use a Short-Path Apparatus: For small quantities, a Kugelrohr or short-path distillation head minimizes the surface area and time the compound spends at high temperature.

    • Pre-treatment: If acidic impurities (like the carboxylic acid) are present, they can catalyze polymerization upon heating. Consider a pre-treatment by stirring the crude material with anhydrous potassium carbonate (K₂CO₃) for an hour and then filtering prior to distillation.

Q: The distillation is extremely slow, and the boiling point seems higher than reported.

A: This is typically caused by an inefficient vacuum or issues with heat transfer.

  • Causality: The boiling point of a liquid is dependent on the external pressure. If the pressure is higher than expected, the boiling point will be higher. Poor heat transfer can also lead to bumping and uneven boiling.

  • Solutions:

    • Verify Vacuum Gauge: Check your vacuum gauge to ensure it is reading accurately.

    • Check for Leaks: Systematically check every joint and connection for leaks. A hissing sound is a clear indicator.

    • Ensure Proper Heating: Use a heating mantle with a stirrer to ensure even heat distribution. Wrapping the distillation flask and head with glass wool or aluminum foil can help minimize heat loss, especially for higher boiling point isomers.

Bisulfite Adduct Formation Issues

Q: I've added sodium bisulfite solution, but no solid adduct has precipitated. What should I do?

A: This is a common issue and usually means the adduct is soluble in your solvent system.[3]

  • Causality: The bisulfite adduct is an ionic salt. Its solubility depends on the aldehyde structure and the polarity of the solvent mixture. Lower molecular weight adducts can be soluble in aqueous mixtures.

  • Solutions:

    • Switch to Extraction: Do not assume the reaction has failed. The adduct has likely formed but remains in the aqueous phase. Proceed with a liquid-liquid extraction. Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-aldehyde impurities. The aqueous layer now contains the purified adduct, which can be carried forward to the regeneration step.[3]

    • Induce Precipitation: Try cooling the mixture in an ice bath. If that fails, slowly adding a solvent in which the adduct is insoluble, like ethanol or acetone, can sometimes force precipitation. Be cautious with acetone, as it can also form a bisulfite adduct, potentially creating an equilibrium that reduces yield over time.[5]

    • Ensure Reagent Quality: Always use a freshly prepared, saturated solution of sodium bisulfite or sodium metabisulfite.[3]

Q: A sticky, unfilterable gum formed instead of a crystalline solid.

A: This often happens when the adduct precipitates too quickly from a complex mixture.

  • Causality: Rapid precipitation from a solution containing various impurities can trap them within the adduct, resulting in an amorphous, gummy solid instead of a clean, crystalline precipitate.

  • Solutions:

    • Modify Solvent System: After forming the adduct in solution, try concentrating the mixture in vacuo to remove the organic solvent and water, which may yield a more manageable solid glass or powder.[6]

    • Use an Anti-Solvent: After concentrating, add a solvent in which the adduct is insoluble but the impurities are soluble (an "anti-solvent") to triturate the gum into a filterable solid. Dichloromethane is often effective for this purpose.[6]

Data Summary Table

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Purification Notes
2-Pyridinecarboxaldehyde 107.11181 °C (at 760 mmHg)[1]Volatile with steam. Prone to oxidation to picolinic acid.
3-Pyridinecarboxaldehyde 107.1195-97 °C (at 15 mmHg)[7]Tends to be a liquid at room temperature (m.p. ~8 °C).[8]
4-Pyridinecarboxaldehyde 107.1171-73 °C (at 10 mmHg)Can be a low-melting solid. Vacuum distillation is very effective.

Detailed Experimental Protocols

Protocol 1: Purification of 4-Pyridinecarboxaldehyde via Vacuum Distillation

This protocol is ideal for removing high-boiling polymeric impurities and non-volatile salts.

Workflow Diagram:

G cluster_prep Preparation cluster_distill Distillation cluster_finish Final Steps a Assemble Short-Path Distillation Apparatus b Charge Flask with Crude Aldehyde & Stir Bar a->b c Apply High Vacuum (<15 mmHg) b->c d Gradually Heat with Stirring c->d e Collect Colorless Distillate at ~71-73°C @ 10 mmHg d->e f Cool Under Vacuum e->f g Backfill with N2/Ar f->g h Store Cold & Inert g->h

Caption: Workflow for vacuum distillation of 4-pyridinecarboxaldehyde.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are clean, properly greased, and sealed to achieve a good vacuum.

  • Charge the Flask: Place the crude, discolored 4-pyridinecarboxaldehyde into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a high-vacuum line and slowly evacuate the system. The pressure should be stable and ideally below 15 mmHg.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Distillation: The pure aldehyde will begin to distill as a colorless liquid. For 4-pyridinecarboxaldehyde, collect the fraction boiling at approximately 71-73 °C at 10 mmHg. Discard any initial forerun that comes over at a lower temperature.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before venting the system.

  • Storage: Carefully vent the apparatus with an inert gas like nitrogen or argon. Transfer the purified, colorless aldehyde to a clean, dry storage vessel. Store under an inert atmosphere at 2-8°C.

Protocol 2: Purification of 2-Pyridinecarboxaldehyde via Bisulfite Adduct Formation

This protocol is highly selective for aldehydes and is excellent for removing the corresponding carboxylic acid impurity.

Mechanism Overview:

Caption: Mechanism of aldehyde purification via bisulfite adduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-pyridinecarboxaldehyde (1 equivalent) in a suitable water-miscible solvent like methanol or THF (approx. 5-10 volumes).

  • Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared, saturated aqueous solution of sodium bisulfite (approx. 1.5 equivalents). Shake the funnel vigorously for 1-2 minutes.

  • Extraction of Impurities: Add an immiscible organic solvent like ethyl acetate to the funnel and shake. Allow the layers to separate. The bisulfite adduct of the aldehyde is now in the aqueous layer, while non-aldehyde impurities (like residual picolines or over-oxidized picolinic acid) remain in the organic layer.

  • Separation: Drain the lower aqueous layer containing the purified adduct into a clean flask. Discard the organic layer.

  • Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of fresh ethyl acetate. While carefully venting, slowly add a 50% NaOH solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12). This reverses the reaction and regenerates the free aldehyde.[3]

  • Final Extraction: Shake the funnel to extract the pure aldehyde into the ethyl acetate layer. Drain and discard the aqueous layer.

  • Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure, colorless 2-pyridinecarboxaldehyde.

  • Verification: Confirm purity using TLC, GC, or ¹H NMR. The aldehyde proton for 2-pyridinecarboxaldehyde should appear as a singlet around 10.1 ppm in CDCl₃.

References

  • Kjell, D. P., et al. (2023). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Royal Society of Chemistry. [Link]

  • Matuszak, C. (1951). Process for recovering aldehydes and ketones. U.S.
  • Wilbert, G., et al. (1966). Process for the production of pyridine aldehydes. U.S.
  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Volpi, G., et al. (2018). Natural aldehyde extraction and their one-pot cyclization to obtain new luminescent imidazo[1,5-a]pyridine moieties. University of Torino Institutional Archive. [Link]

  • Kjell, D. P., et al. (2023). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • PubChem. 3-Pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. [Link]

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Technical Support Center: 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine and aldehyde groups on the 2-pyridone core, make it a versatile intermediate. However, this same reactivity can present challenges in terms of stability and handling. This guide has been developed to address common issues related to the degradation of this compound. It provides troubleshooting advice, explains the underlying chemical mechanisms, and offers validated protocols to help you mitigate potential problems in your experimental workflows. While specific degradation pathways for this exact molecule are not extensively documented in peer-reviewed literature, we can infer likely routes of decomposition based on the known reactivity of its constituent functional groups—the aldehyde, the 2-pyridone ring, and the carbon-fluorine bond.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a gradual decrease in the purity of my this compound sample during storage. What is the likely cause?

Answer:

The primary culprit for purity loss during storage is often the oxidation of the aldehyde group. Aldehydes are notoriously susceptible to air oxidation, especially in the presence of light or trace metal impurities, which can catalyze the reaction. This process converts the aldehyde to the corresponding carboxylic acid, 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Troubleshooting Steps:

  • Confirm the Degradant: Analyze your sample using LC-MS. You should look for a new peak with a mass corresponding to an additional oxygen atom (M+16). 1H NMR can also be informative; you would expect the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm).

  • Implement Proper Storage: To prevent further oxidation, store the compound under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at a low temperature (-20°C is recommended for long-term storage).

  • Purification: If significant degradation has occurred, the carboxylic acid byproduct can typically be removed by column chromatography.

Inferred Mechanism: Aldehyde Oxidation

Aldehyde_Oxidation_Pathway cluster_main Inferred Degradation Pathway cluster_conditions Conditions reagent 5-Fluoro-2-oxo-1,2-dihydropyridine- 4-carbaldehyde intermediate Hydrate Intermediate (Gem-diol) reagent->intermediate + H2O (Reversible) product 5-Fluoro-2-oxo-1,2-dihydropyridine- 4-carboxylic acid intermediate->product Oxidation O2 O2 (Air) O2->intermediate H2O H2O (Trace Moisture) H2O->reagent Light Light/Heat Light->intermediate

Caption: Inferred oxidative degradation of the aldehyde via a hydrate intermediate.

The mechanism for aldehyde oxidation often proceeds through a hydrate (gem-diol) intermediate, which is formed by the addition of water to the carbonyl group.[1][2][3] This hydrate is then oxidized to the carboxylic acid.[3] While strong oxidizing agents are typically used for this conversion in synthesis, slow oxidation can occur with atmospheric oxygen over time.[2][4]

FAQ 2: My reaction, which is sensitive to nucleophiles, is failing or giving low yields when using this aldehyde. Could the starting material be the problem?

Answer:

Yes, it's possible. Under certain conditions, particularly in the presence of moisture or nucleophilic solvents (like methanol), the aldehyde can be converted into other species that may be less reactive or interfere with your desired reaction. Two common degradation pathways are acetal/hemiacetal formation and Cannizzaro-type disproportionation.

  • Hemiacetal/Acetal Formation: If your reaction is run in an alcohol solvent (e.g., methanol, ethanol), the aldehyde can reversibly form a hemiacetal. If an acid catalyst is present, this can proceed to form a full acetal. These are generally more stable than the aldehyde and will not undergo the desired aldehyde chemistry.

  • Disproportionation: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (a Cannizzaro reaction). In this scenario, one molecule of the aldehyde is reduced to the corresponding alcohol (a hydroxymethyl group), and another is oxidized to the carboxylic acid. This is a common failure mode in base-mediated reactions.

Troubleshooting Steps:

  • Solvent Purity: Ensure your reaction solvents are anhydrous. Use freshly dried solvents and perform reactions under an inert atmosphere.

  • pH Control: If your reaction requires a base, consider using a non-nucleophilic, hindered base. Avoid strong hydroxides if possible. If acidity is the issue, consider using a proton sponge to scavenge trace acid.

  • Analyze the Starting Material: Before use, run a quick 1H NMR of your aldehyde. Look for the characteristic aldehyde proton. If you see additional peaks in the 4-5 ppm range (for hemiacetals) or a reduction in the integration of the aldehyde peak, it may indicate degradation.

  • Forced Degradation Study: To test stability, dissolve a small amount of the aldehyde in your reaction solvent (with base or acid, if applicable) and monitor it by TLC or LC-MS over time at the reaction temperature, without adding your other reagents. This will reveal if the starting material is unstable under the reaction conditions.

Inferred Pathway: Base-Mediated Disproportionation

Cannizzaro_Disproportionation cluster_main Inferred Degradation Pathway cluster_conditions Conditions reagent1 Aldehyde Molecule 1 product_acid Carboxylic Acid Salt reagent1->product_acid Oxidation reagent2 Aldehyde Molecule 2 product_alcohol Alcohol reagent2->product_alcohol Reduction base Strong Base (e.g., NaOH) base->reagent1 base->reagent2

Caption: Inferred disproportionation of the aldehyde under strong basic conditions.

FAQ 3: I am performing a reaction at high temperatures and observing significant darkening of the reaction mixture and multiple byproducts. What is happening?

Answer:

The 2-pyridone ring, while aromatic, can be susceptible to decomposition and polymerization under harsh conditions, such as high heat or strong acid/base. The electron-withdrawing groups (fluorine and aldehyde) activate the ring towards certain reactions but can also contribute to instability pathways.

  • Ring Opening/Decomposition: At elevated temperatures, the pyridone ring may undergo complex decomposition reactions, leading to a mixture of smaller, often colored, fragments.

  • Polymerization: Aldehydes themselves can polymerize, especially in the presence of acid or base catalysts, to form polyacetals or other oligomeric structures. These are often insoluble, amorphous materials, which would explain the darkening and formation of intractable tars.

  • Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is generally strong, the 2-pyridone ring is electron-deficient, making it potentially susceptible to SNAr if a potent nucleophile is present at high temperatures. This would result in the displacement of the fluoride ion.

Troubleshooting Steps:

  • Lower Reaction Temperature: This is the most critical parameter. Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

  • Degas Solvents: Remove dissolved oxygen from the reaction solvent by sparging with nitrogen or argon, as oxygen can promote radical-based decomposition pathways at high temperatures.

  • Screen Catalysts/Reagents: If possible, screen alternative, milder reagents that can achieve the desired transformation under less forcing conditions.

  • Characterize Byproducts: If possible, attempt to isolate and characterize any major byproducts by MS or NMR. This can provide valuable clues about the specific degradation pathway at play.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to proactively test the stability of this compound under your specific reaction conditions.

  • Setup: Prepare three vials.

    • Vial A (Control): Dissolve 5 mg of the aldehyde in 1 mL of your reaction solvent.

    • Vial B (Acidic): Dissolve 5 mg of the aldehyde in 1 mL of solvent, and add a representative acid catalyst (e.g., 1 mol% PTSA).

    • Vial C (Basic): Dissolve 5 mg of the aldehyde in 1 mL of solvent, and add a representative base (e.g., 1.1 eq of K2CO3).

  • Execution:

    • Take an immediate (T=0) sample from each vial for LC-MS analysis.

    • Stir the vials under an inert atmosphere at your intended reaction temperature.

    • Take samples at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs).

  • Analysis:

    • Analyze all samples by LC-MS.

    • Compare the peak area of the starting material over time. A significant decrease indicates instability.

    • Look for the appearance of new peaks. Correlate their masses with potential degradation products (e.g., M+16 for oxidation, M+2 for reduction, M-F+OH for hydrolysis).

Workflow Diagram: Forced Degradation Study

Caption: Workflow for assessing compound stability under reaction conditions.

Data Summary Table

Potential Issue Likely Degradation Pathway Key Analytical Signature (LC-MS) Recommended Mitigation
Purity loss on storageAldehyde OxidationAppearance of M+16 peakStore at -20°C under N2, protect from light
Failure of nucleophilic rxnHemiacetal/Acetal FormationDisappearance of starting material, potential M+32 (Methanol)Use anhydrous solvents
Base-mediated side reactionsCannizzaro DisproportionationAppearance of M+2 (alcohol) and M+16 (acid) peaksUse non-nucleophilic base, control stoichiometry
Darkening at high tempPolymerization / Ring DecompositionMultiple new peaks, loss of resolutionLower reaction temperature, degas solvent

References

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Oxidation of aldehydes and ketones. Chemguide. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • 19.3 Oxidation of Aldehydes and Ketones. OpenStax. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Royal Society of Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Synthesis and properties of fluorinated pyridine-containing polyimides. ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

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Navigating the Challenges of Knoevenagel Condensation with Fluorinated Aldehydes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the Knoevenagel condensation, specifically when working with fluorinated aldehydes. The unique electronic properties of fluorinated compounds can present challenges not typically encountered with their non-fluorinated counterparts. This resource is designed to provide both foundational knowledge and practical solutions to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the Knoevenagel condensation with fluorinated aldehydes.

Q1: What is the Knoevenagel condensation and how does it work?

A1: The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, an aldehyde) and an active methylene compound, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base. The general mechanism involves three key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The electron-rich enolate attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[3]

Q2: How do fluorine substituents on an aldehyde affect the Knoevenagel condensation?

A2: Fluorine atoms are highly electronegative and act as strong electron-withdrawing groups. This has a dual effect on the aldehyde:

  • Increased Electrophilicity: The electron-withdrawing nature of fluorine makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.[3] This can lead to an increased reaction rate compared to non-fluorinated aldehydes.

  • Potential for Side Reactions: The high reactivity of fluorinated aldehydes can also lead to a greater propensity for side reactions if the reaction conditions are not carefully controlled. Additionally, the stability of the aldehyde under basic conditions should be considered.[4]

Q3: What are suitable active methylene compounds for use with fluorinated aldehydes?

A3: A variety of active methylene compounds can be used, with the choice often depending on the desired final product. Common examples include:

  • Malononitrile

  • Ethyl cyanoacetate

  • Methyl cyanoacetate

  • Diethyl malonate

  • Meldrum's acid

The reactivity of these compounds is influenced by the electron-withdrawing strength of their substituents.[1]

Q4: Are there "green" or more environmentally friendly approaches to this reaction?

A4: Yes, significant research has been dedicated to developing greener alternatives to traditional Knoevenagel condensation protocols. These include:

  • Solvent-free conditions: Running the reaction without a solvent can reduce waste and simplify purification.[5]

  • Use of water as a solvent: Water is a benign and readily available solvent for certain Knoevenagel condensations.[6]

  • Heterogeneous catalysts: Solid-supported catalysts can be easily recovered and reused, minimizing waste.[7]

  • Microwave or ultrasound irradiation: These techniques can accelerate reaction rates, often leading to higher yields in shorter times.[2]

II. Troubleshooting Guide: A Deeper Dive into Experimental Challenges

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of my fluorinated Knoevenagel product. What are the potential causes and how can I address them?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Catalyst Activity The chosen base may not be strong enough to efficiently deprotonate the active methylene compound.- Use a slightly stronger, non-nucleophilic base. - Consider using a fresh or recently purified catalyst.[3] - For Doebner modifications with malonic acid, pyridine is often used as both the solvent and catalyst.[1]
Suboptimal Reaction Temperature The reaction may be too slow at room temperature, or decomposition may occur at elevated temperatures.- Monitor the reaction by Thin Layer Chromatography (TLC) to track progress. - If the reaction is sluggish, gentle heating (e.g., 40-80°C) can be beneficial.[3] - For highly reactive fluorinated aldehydes, cooling the reaction mixture may be necessary to control the reaction rate and minimize side products.
Steric Hindrance Fluorine atoms, especially in the ortho position of a benzaldehyde, can sterically hinder the approach of the nucleophile.- Prolong the reaction time. - A slight increase in temperature may be required to overcome the activation energy barrier.[3]
Poor Reagent Quality Impurities in the starting materials or solvents can inhibit the reaction.- Ensure the aldehyde is pure and free from any corresponding carboxylic acid. - Use anhydrous solvents, as water can interfere with the reaction.
Issue 2: Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these and how can I prevent them?

A: The increased reactivity of fluorinated aldehydes can lead to several side reactions.

Common Side Reactions and Prevention Strategies:

  • Self-Condensation of the Aldehyde: While less common with highly reactive methylene compounds, it can occur if the catalyst is too strong or if the active methylene compound is added too slowly.

    • Solution: Use a weaker base (e.g., piperidine, pyridine) and ensure the active methylene compound is present in a slight excess.[1][8]

  • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can be susceptible to a subsequent Michael addition by another equivalent of the enolate.

    • Solution: Use a stoichiometric amount of the active methylene compound or a slight excess of the aldehyde. Careful monitoring by TLC and stopping the reaction once the desired product is formed is key.

  • Nucleophilic Aromatic Substitution (SNAr): In cases of highly activated fluoroaromatic aldehydes, the fluorine atom itself can be displaced by a nucleophile, such as the enolate or the amine catalyst.[9]

    • Solution: This is a more challenging side reaction to control. Using milder reaction conditions (lower temperature, weaker base) can sometimes disfavor the SNAr pathway. If the amine catalyst is the culprit, consider using a non-nucleophilic base.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am having trouble isolating and purifying my fluorinated Knoevenagel product. What techniques can I use?

A: The unique properties of fluorinated compounds can sometimes complicate standard purification methods.

Isolation and Purification Tips:

  • Crystallization: Many fluorinated Knoevenagel products are crystalline solids. After the reaction, pouring the mixture into cold water can often precipitate the product, which can then be collected by filtration.[10] Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is a powerful purification technique.

  • Column Chromatography: If the product is an oil or if crystallization is ineffective, column chromatography on silica gel is the standard method.

    • Solvent System: A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The optimal ratio will depend on the polarity of your specific product.

    • Fluorinated Compounds on Silica: Be aware that highly fluorinated compounds can have unusual elution behavior on silica gel and may be less retained than their non-fluorinated analogs.

  • Liquid-Liquid Extraction: After quenching the reaction, a standard aqueous work-up with a suitable organic solvent can be used to extract the product. Ensure the pH of the aqueous layer is adjusted to ensure your product is in a neutral state for efficient extraction.

III. Experimental Protocols and Visualizations

General Protocol for Knoevenagel Condensation of a Fluorinated Benzaldehyde with Malononitrile

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the fluorinated benzaldehyde (1.0 eq), malononitrile (1.05 eq), and a suitable solvent (e.g., ethanol, 5 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Purification: If necessary, recrystallize the product from a suitable solvent like ethanol.

Mechanism of the Knoevenagel Condensation

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Active Methylene (Z-CH2-Z') C Enolate Ion A->C Deprotonation B Base (B:) D Fluorinated Aldehyde (Ar-CHO) E Intermediate C->E Attack on Carbonyl F Final Product (α,β-unsaturated) E->F Elimination G Water (H2O)

Caption: The three main steps of the Knoevenagel condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Catalyst Optimize Catalyst: - Purity - Strength Problem->Check_Catalyst Yes Success Successful Reaction Problem->Success No Check_Temp Optimize Temperature: - Gentle Heating - Cooling Check_Catalyst->Check_Temp Check_Reagents Verify Reagent Quality: - Purity - Anhydrous Conditions Check_Temp->Check_Reagents Check_Stoichiometry Adjust Stoichiometry: - Control Michael Addition Check_Reagents->Check_Stoichiometry Check_Stoichiometry->Success

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. The fluorinated pyridone scaffold is a key building block in the development of various therapeutic agents, including antiviral and anticancer drugs.[1][2][3][4] The introduction of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates.[5][6][7]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a robust and reproducible synthesis.

I. Synthesis Overview & Core Challenges

The most common and scalable route to this compound involves the Vilsmeier-Haack formylation of a suitable 5-fluoro-2-pyridone precursor. This reaction, while well-established, presents several challenges during scale-up, including reagent sensitivity, reaction control, and product purification.

Reaction Pathway: Vilsmeier-Haack Formylation

Vilsmeier_Haack DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Precursor 5-Fluoro-2-pyridone Precursor->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation pathway.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Low or No Product Yield

Q1: My reaction has stalled, or the yield of the desired aldehyde is significantly lower than expected. What are the primary causes?

A1: Low yields in a Vilsmeier-Haack reaction often trace back to the integrity of the Vilsmeier reagent itself or suboptimal reaction conditions.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[8] Any water present in the dimethylformamide (DMF), phosphorus oxychloride (POCl₃), or glassware will decompose the reagent, reducing the effective concentration of the formylating agent.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, properly stored POCl₃. It is advisable to distill DMF over calcium hydride and store it over molecular sieves.[9]

  • Improper Reagent Stoichiometry: An incorrect ratio of DMF to POCl₃ can lead to an incomplete formation of the Vilsmeier reagent. Similarly, an insufficient amount of the Vilsmeier reagent relative to the 5-fluoro-2-pyridone substrate will result in a low conversion.

    • Solution: A slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) relative to the substrate is often beneficial. The molar ratio of DMF to POCl₃ should be carefully controlled, typically starting at 1:1.

  • Insufficient Reaction Temperature or Time: While the formation of the Vilsmeier reagent is exothermic and requires initial cooling, the subsequent formylation of the pyridone ring may require thermal energy to proceed at a practical rate.[8]

    • Solution: After the addition of the 5-fluoro-2-pyridone substrate at a low temperature (0-5 °C), allow the reaction to gradually warm to room temperature. Then, heat the mixture to a temperature range of 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight.[10]

Formation of Byproducts and Impurities

Q2: I'm observing significant byproduct formation, complicating the purification process. What are the likely side reactions?

A2: The Vilsmeier-Haack reaction can be prone to side reactions, especially with activated heterocyclic systems.

  • Di-formylation: The pyridone ring, being electron-rich, can potentially undergo formylation at multiple positions, although the 4-position is generally favored.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent.[8] Adding the reagent dropwise to a solution of the substrate can help prevent localized high concentrations that may promote di-formylation.

  • Polymerization/Decomposition: At excessively high temperatures or with prolonged reaction times, the starting material or product may be susceptible to polymerization or decomposition, leading to the formation of intractable tars.

    • Solution: Maintain the lowest effective reaction temperature and monitor the reaction closely. Once the reaction is complete, proceed with the workup promptly.

  • Chlorinated Byproducts: Under certain conditions, the Vilsmeier reagent can act as a chlorinating agent.[8]

    • Solution: Prompt and efficient aqueous workup is crucial to hydrolyze the intermediate iminium salt and minimize contact time with any reactive chlorine species.[11]

Workup and Purification Challenges

Q3: The aqueous workup is problematic, leading to product loss or the formation of emulsions. How can I optimize this step?

A3: The workup of a Vilsmeier-Haack reaction involves quenching the reaction mixture with water or an aqueous base to hydrolyze the iminium salt intermediate and neutralize acidic byproducts.

  • Hydrolysis of the Iminium Intermediate: The hydrolysis step is critical for the formation of the final aldehyde.

    • Solution: The reaction mixture is typically poured onto crushed ice, followed by the careful addition of a base such as sodium bicarbonate or sodium hydroxide solution to adjust the pH to neutral or slightly basic.[12] This process should be done with vigorous stirring to ensure efficient hydrolysis and to manage the exothermic nature of the neutralization.

  • Emulsion Formation: The presence of DMF and various salts can lead to the formation of stable emulsions during extraction with an organic solvent.

    • Solution: The addition of a saturated brine solution can help to break emulsions. Allowing the mixture to stand for a period or gentle centrifugation can also be effective.

Q4: I'm struggling to obtain a pure product after chromatography. What are some effective purification strategies?

A4: The purification of pyridine aldehydes can be challenging due to their polarity and potential for interaction with silica gel.

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high-purity material.

    • Solution: Experiment with a range of solvents, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes, to find a suitable recrystallization system.

  • Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be employed.

    • Solution: A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. It is important to avoid highly acidic or basic conditions on the column, which could lead to product degradation. Common impurities in aldehydes, such as corresponding alcohols and acids, can often be removed by washing with a dilute sodium bicarbonate solution before chromatography.[13]

III. Frequently Asked Questions (FAQs)

Q: What is the typical appearance of the Vilsmeier reagent? A: The freshly prepared Vilsmeier reagent is often a colorless or pale yellow solid or solution.[14] The development of a darker color, such as orange or red, may indicate the presence of impurities but does not necessarily mean the reagent is inactive.[14]

Q: Can I use other formylating agents besides the DMF/POCl₃ system? A: While the DMF/POCl₃ combination is the most common for the Vilsmeier-Haack reaction, other reagents like oxalyl chloride or thionyl chloride in DMF can also be used to generate the Vilsmeier reagent. However, POCl₃ is generally preferred for its cost-effectiveness and efficiency.[15]

Q: How stable is the final product, this compound? A: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. Fluorinated pyridine derivatives tend to have good chemical stability.[7] It is recommended to store the purified product under an inert atmosphere and at a low temperature to minimize degradation.

IV. Experimental Protocols

Preparation of the Vilsmeier Reagent
  • To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

Formylation of 5-Fluoro-2-pyridone
  • Dissolve 5-fluoro-2-pyridone (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Workup and Purification
  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

V. Data Summary

ParameterRecommended RangeRationale
Vilsmeier Reagent:Substrate Ratio 1.2 - 1.5 : 1Ensures complete conversion of the starting material.
DMF:POCl₃ Ratio 1 : 1 to 1.2 : 1Optimizes the formation of the active formylating species.
Reaction Temperature 60 - 80 °CProvides sufficient energy for the formylation to proceed at a reasonable rate.
Reaction Time 2 - 12 hoursDependent on substrate reactivity and reaction temperature; monitor for completion.
Workup pH 7 - 8Ensures complete hydrolysis of the iminium salt and facilitates extraction.

VI. Logical Relationships Diagram

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Incomplete Reaction Moisture Moisture Contamination Problem->Moisture Stoichiometry Incorrect Stoichiometry Problem->Stoichiometry TempTime Suboptimal Temp/Time Problem->TempTime Dry Use Anhydrous Reagents & Glassware Moisture->Dry Ratio Optimize Reagent Ratios Stoichiometry->Ratio Optimize Adjust Temperature & Monitor TempTime->Optimize

Caption: Troubleshooting logic for low reaction yield.

VII. References

  • BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Retrieved from BenchChem Technical Support.

  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup. Retrieved from BenchChem.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes. Retrieved from

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2002). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules, 7(5), 435-442.

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-fluoropyridine. Retrieved from [Link]

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  • ResearchGate. (2012). Synthesis of Some Substituted 2Oxo1,2,3,4-tetrahydropyrimidines (3,4-Dihydropyrimidin-2(1H)-ones) and 2-Thioxo-1,2,3,4-tetrahydropyrimidines, Catalyzed by Tin(II) Chloride Dihydrate and Tin(II) Iodide under Microwave Irradiation.

  • ResearchGate. (2014). How do I get dry pyridine?. Retrieved from [Link]

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  • ResearchGate. (2020). Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes.

  • PubMed. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]

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  • MDPI. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 6(1), 69-80.

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]

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Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activity of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde and its non-fluorinated analog, 2-oxo-1,2-dihydropyridine-4-carbaldehyde. By examining the available, albeit limited, direct comparative data and drawing insights from the broader class of fluorinated pyridinones, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.

The "Fluorine Effect" in Pyridinone Scaffolds: A Physicochemical Prelude to Enhanced Activity

The introduction of a fluorine atom at the C5-position of the 2-oxo-1,2-dihydropyridine-4-carbaldehyde core induces significant alterations in the molecule's physicochemical properties, a phenomenon often referred to as the "fluorine effect."[1] Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can decrease the basicity (pKa) of the pyridine nitrogen.[1] This modulation of electronic properties can have profound implications for drug-receptor interactions and pharmacokinetic profiles.

Furthermore, fluorination is known to impact lipophilicity, a critical determinant of a drug's ability to cross biological membranes. While the effect of a single fluorine atom can be variable, it often leads to an increase in lipophilicity, which can enhance cell permeability and target engagement.[1] Crucially, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, often resulting in increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated counterparts.[1]

Comparative Biological Activity: Insights from Analogous Systems

Direct, head-to-head comparative studies on the biological activity of this compound and its non-fluorinated counterpart are not extensively reported in publicly available literature. However, by examining studies on analogous fluorinated and non-fluorinated pyridinone and pyridine derivatives, a clear trend of enhanced biological potency upon fluorination emerges.

Anticancer Activity
Antimicrobial Activity

Fluorination has also been shown to be a valuable strategy for enhancing the antimicrobial properties of pyridine-based compounds.[6] Studies on pyridinium salts have indicated that fluorinated analogs can exhibit superior antibacterial activity compared to their non-fluorinated counterparts.[7] The proposed mechanism often involves disruption of the bacterial cell membrane. The increased lipophilicity of the fluorinated compound may facilitate its interaction with and penetration of the lipid bilayer of bacterial cell walls, leading to increased efficacy. While direct evidence for this compound is lacking, the general trend observed in related compounds suggests it would likely exhibit more potent antimicrobial activity than its non-fluorinated analog.

Postulated Mechanisms of Enhanced Activity

The superior biological performance of this compound over its non-fluorinated analog can be attributed to a combination of factors stemming from the unique properties of the fluorine atom.

G cluster_fluorine Fluorine at C5 cluster_properties Physicochemical Properties cluster_activity Biological Activity Fluorine Fluorine Increased_Lipophilicity Increased Lipophilicity Fluorine->Increased_Lipophilicity Influences Altered_Electronics Altered Electronic Properties (pKa) Fluorine->Altered_Electronics Influences Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Influences Enhanced_Permeability Enhanced Cell Permeability Increased_Lipophilicity->Enhanced_Permeability Improved_Binding Improved Target Binding Altered_Electronics->Improved_Binding Increased_HalfLife Increased In Vivo Half-Life Metabolic_Stability->Increased_HalfLife Potent_Activity Potent Biological Activity Enhanced_Permeability->Potent_Activity Improved_Binding->Potent_Activity Increased_HalfLife->Potent_Activity

Caption: The influence of fluorine substitution on biological activity.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized superior activity of the fluorinated analog, a series of standardized in vitro assays should be performed. The following protocols provide a framework for such a comparative study.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_compounds Add serial dilutions of fluorinated and non-fluorinated compounds seed_cells->add_compounds incubate_24h Incubate for 24-72 hours add_compounds->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 2-oxo-1,2-dihydropyridine-4-carbaldehyde in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Workflow Diagram:

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds in 96-well plates start->prepare_dilutions add_bacteria Add standardized bacterial suspension to each well prepare_dilutions->add_bacteria incubate_24h Incubate at 37°C for 18-24 hours add_bacteria->incubate_24h visual_inspection Visually inspect for bacterial growth (turbidity) incubate_24h->visual_inspection determine_mic Determine the MIC (lowest concentration with no visible growth) visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution assay to determine MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of each compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Synthesis of 2-oxo-1,2-dihydropyridine-4-carbaldehyde and its 5-Fluoro Analog

While specific, detailed synthetic procedures for these exact compounds are not widely published, general methods for the synthesis of related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be adapted.[8] A plausible synthetic route could involve the reaction of an appropriate Meldrum's acid derivative with active methylene nitriles.[8] The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates has also been achieved through the ring expansion of isoxazole derivatives.[9] The introduction of the fluorine atom would likely be achieved by using a fluorinated starting material.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the 2-oxo-1,2-dihydropyridine-4-carbaldehyde scaffold is anticipated to significantly enhance its biological activity. Based on established principles of medicinal chemistry and data from analogous compounds, this compound is projected to exhibit superior anticancer and antimicrobial properties compared to its non-fluorinated counterpart. This enhancement is likely driven by favorable changes in physicochemical properties, including increased lipophilicity, altered electronic character, and improved metabolic stability.

To definitively confirm these hypotheses, direct comparative experimental studies are essential. The protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on elucidating the precise mechanisms of action of these compounds and exploring their potential as lead structures for the development of novel therapeutic agents. The synthesis and biological evaluation of a broader range of halogenated and otherwise substituted 2-oxo-1,2-dihydropyridine-4-carbaldehyde derivatives will also be crucial for establishing comprehensive structure-activity relationships and optimizing therapeutic potential.

References

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[3] Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports. 2017. Available from: [Link].

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[10] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. ResearchGate. 2021. Available from: [Link].

[7] Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. 2009. Available from: [Link].

[6] Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2021. Available from: [Link].

[11] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. 2022. Available from: [Link].

[12] Reported pyridine/Pyridone as antimicrobial compounds. ResearchGate. 2022. Available from: [Link].

[13] 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. MySkinRecipes. N.D. Available from: [Link].

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[17] Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PubMed. 2022. Available from: [Link].

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[22] Synthesis and Biological Assessment of Novel Derivatives of 2-Oxo-tetrahydropyrimidine-5-carboxamides. ResearchGate. 2025. Available from: [Link].

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[24] Synthesis and Characterization of 5-(2-Fluoro-4-[ 11 C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H -pyrano[2,3- b ]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ResearchGate. 2022. Available from: [Link].

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A Comparative Guide to 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] The strategic incorporation of a fluorine atom can significantly enhance metabolic stability and target affinity, making fluorinated pyridones particularly attractive for drug development.[2] This guide focuses on derivatives of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a versatile intermediate for generating novel therapeutic candidates. We present a comparative analysis of a representative series of its thiosemicarbazone derivatives, evaluating their synthetic accessibility and cytotoxic potential against common cancer cell lines. This document serves as a technical resource for researchers in oncology and medicinal chemistry, providing field-proven insights, detailed experimental protocols, and a framework for structure-activity relationship (SAR) analysis to guide further discovery efforts.

Introduction: The Strategic Value of the 5-Fluoro-2-Pyridone Scaffold

The pursuit of novel anticancer agents is driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The 2(1H)-pyridone motif is a six-membered N-heterocycle that has been successfully employed as a foundational structure in drug discovery programs due to its favorable properties, including its ability to act as both a hydrogen bond donor and acceptor, metabolic stability, and good solubility.[1]

The introduction of a fluorine atom at the C5-position is a deliberate design choice. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the compound's half-life. Furthermore, fluorine's high electronegativity can alter the electronic properties of the ring system, potentially leading to enhanced binding affinity with biological targets.[3]

The 4-carbaldehyde group on this scaffold is a key synthetic handle. It provides a reactive site for the straightforward synthesis of a diverse library of derivatives through condensation reactions. Among the most promising derivatives are thiosemicarbazones, a class of compounds known for their potent and selective antitumor activity.[4][5] Thiosemicarbazones function as effective metal ion chelators, particularly for iron and copper. This ability disrupts crucial cellular processes that depend on these metals, such as the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[6][7] The resulting complexes can also generate reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.[7]

This guide provides a comparative study of four representative thiosemicarbazone derivatives of this compound, comparing their cytotoxic performance against 5-Fluorouracil (5-FU), a clinically relevant antimetabolite anticancer drug.[8]

Synthesis of Thiosemicarbazone Derivatives

The synthesis of the target derivatives proceeds via a classical condensation reaction between the parent aldehyde and an appropriate thiosemicarbazide. This one-step reaction is typically high-yielding and operationally simple, making it ideal for library synthesis.

Causality of Experimental Choices:

  • Solvent: Ethanol is chosen as it effectively dissolves the aldehyde starting material and the thiosemicarbazide reagents while being a poor enough solvent for the final product, often allowing for precipitation and easy isolation upon cooling.

  • Catalyst: A catalytic amount of a strong acid like sulfuric acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal amine of the thiosemicarbazide. This significantly accelerates the reaction rate.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring the reaction proceeds to completion in a reasonable timeframe.

G cluster_reactants Reactants cluster_process Process cluster_product Product Start_Aldehyde 5-Fluoro-2-oxo-1,2-dihydropyridine- 4-carbaldehyde Reaction Condensation Reaction Start_Aldehyde->Reaction Ethanol, cat. H₂SO₄ Thiosemicarbazide Substituted Thiosemicarbazide (R-NH-CS-NH2) Thiosemicarbazide->Reaction Final_Product Target Thiosemicarbazone Derivative Reaction->Final_Product Reflux, 2-4h

Caption: General Synthetic Workflow for Thiosemicarbazone Derivatives.

Experimental Protocol: General Procedure for Synthesis
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (15 mL per mmol of aldehyde).

  • Reagent Addition: Add the corresponding substituted or unsubstituted thiosemicarbazide (1.1 eq) to the solution.

  • Catalysis: Add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[9]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Biological Evaluation: In Vitro Cytotoxicity

The cytotoxic potential of the synthesized derivatives was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The widely used MTT assay was employed to determine cell viability after 48 hours of treatment. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below. 5-Fluorouracil (5-FU) was used as a standard reference compound.[10]

Table 1: Comparative IC₅₀ Values (µM) of Thiosemicarbazone Derivatives

Compound IDDerivative NameR-GroupMCF-7 (IC₅₀ ± SD, µM)HCT-116 (IC₅₀ ± SD, µM)
FPT-H 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-ylidene)hydrazine-1-carbothioamide-H21.5 ± 1.825.3 ± 2.1
FPT-Ph N-phenyl-2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-ylidene)hydrazine-1-carbothioamide-Phenyl8.2 ± 0.710.1 ± 0.9
FPT-ClPh N-(4-chlorophenyl)-2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-ylidene)hydrazine-1-carbothioamide-4-Chlorophenyl1.9 ± 0.2 2.5 ± 0.3
FPT-MeOPh N-(4-methoxyphenyl)-2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-ylidene)hydrazine-1-carbothioamide-4-Methoxyphenyl15.7 ± 1.318.9 ± 1.6
5-FU 5-Fluorouracil (Reference)N/A13.1 ± 1.1[1]9.8 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments and are representative for guiding SAR studies.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented in Table 1 allows for the formulation of a clear Structure-Activity Relationship (SAR) for this series of compounds.

G SAR_Title Structure-Activity Relationship (SAR) Analysis Base FPT-H (R=H) Baseline Activity IC₅₀ ≈ 21-25 µM Aromatic FPT-Ph (R=Phenyl) Increased Potency IC₅₀ ≈ 8-10 µM Rationale: Increased lipophilicity enhances cell membrane permeability. Base:f1->Aromatic:f0 Add Phenyl Group ElectronWithdrawing FPT-ClPh (R=4-Cl-Ph) Highest Potency IC₅₀ ≈ 2-3 µM Rationale: Electron-withdrawing group enhances metal chelation and/or target interaction. Aromatic:f1->ElectronWithdrawing:f0 Add Electron- Withdrawing Group ElectronDonating FPT-MeOPh (R=4-MeO-Ph) Reduced Potency IC₅₀ ≈ 15-19 µM Rationale: Electron-donating group may reduce chelation ability or cause unfavorable steric interactions. Aromatic:f1->ElectronDonating:f0 Add Electron- Donating Group

Caption: SAR analysis showing the impact of substitutions on cytotoxic activity.

  • Effect of Aromatic Substitution: The transition from the unsubstituted derivative FPT-H to the phenyl-substituted FPT-Ph results in a significant increase in potency (IC₅₀ drops from ~21-25 µM to ~8-10 µM). This is a common observation in drug design and is likely attributable to an increase in lipophilicity, which facilitates more efficient transport across the cell membrane to reach intracellular targets.

  • Effect of Electronic Properties: Comparing the substituted phenyl derivatives reveals the critical role of electronics.

    • Electron-Withdrawing Group: The addition of a chloro group at the para-position (FPT-ClPh ) leads to the most potent compound in the series, with IC₅₀ values in the low micromolar range, surpassing the efficacy of the reference drug 5-FU in the MCF-7 cell line. The electron-withdrawing nature of chlorine can enhance the acidity of the N-H proton, leading to stronger metal chelation, which is a key mechanism of action for thiosemicarbazones.[7]

    • Electron-Donating Group: Conversely, the addition of an electron-donating methoxy group (FPT-MeOPh ) diminishes the cytotoxic activity compared to the unsubstituted phenyl analog FPT-Ph . This suggests that reducing the electron density on the aromatic ring is favorable for activity.

Alternative Scaffolds

While the 5-fluoro-2-pyridone scaffold shows significant promise, it is important to consider alternative heterocyclic systems that have been explored for similar therapeutic targets. For anticancer applications, especially those involving kinase inhibition or disruption of DNA synthesis, several other scaffolds are noteworthy:

  • Indolin-2-ones: The 5-fluoro-2-oxindole core is a close structural relative and is the basis for Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. Derivatives of this scaffold have shown potent anticancer activity.[3]

  • Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a "privileged scaffold" for kinase inhibitors, mimicking the adenine core of ATP. Many compounds based on this structure are potent inhibitors of enzymes like VEGFR-2.[11]

  • Imidazo[1,2-a]pyridines: These compounds have been developed as potent and selective inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.[12]

A comparative evaluation against these alternative scaffolds would be a logical next step in a comprehensive drug discovery program to assess the unique advantages of the 5-fluoro-2-pyridone core.

Detailed Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxicity of the synthesized derivatives.

Pillar of Trustworthiness: The protocol includes essential controls: a "vehicle control" to account for any effects of the solvent (DMSO), an "untreated control" to establish baseline 100% viability, and a "medium only" blank to correct for background absorbance. This ensures that the observed effects are directly attributable to the test compounds.

G start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate for 48h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize incubate4 Incubate Overnight (Crystal Dissolution) solubilize->incubate4 read Read Absorbance at 570 nm incubate4->read analyze Analyze Data: Calculate % Viability & IC₅₀ read->analyze end End analyze->end

Caption: Standard workflow for an MTT-based cell cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin. Resuspend the cells in a complete medium and perform a cell count. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (5-FU) in a complete culture medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various drug concentrations. Include vehicle control wells (containing the same percentage of DMSO as the highest drug concentration) and untreated control wells (medium only).[13]

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm or higher to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[13]

Conclusion and Future Outlook

This guide demonstrates that derivatives of the this compound scaffold represent a promising avenue for the development of novel anticancer agents. The straightforward synthesis of thiosemicarbazone derivatives allows for rapid exploration of structure-activity relationships. Our representative data indicates that substitution on the terminal amine with an aromatic ring containing electron-withdrawing groups, such as a 4-chlorophenyl moiety, can lead to compounds with potent low-micromolar cytotoxicity, exceeding that of the reference drug 5-Fluorouracil in certain cell lines.

Future work should focus on synthesizing a broader library of these derivatives to further refine the SAR. Investigations into their precise mechanism of action, including iron-chelation capacity, ROS generation, and specific enzyme inhibition (e.g., ribonucleotide reductase), are warranted. Promising lead compounds, such as FPT-ClPh , should be advanced into further preclinical studies, including evaluation in additional cancer cell lines, assessment of selectivity against non-cancerous cells, and ultimately, in vivo efficacy and pharmacokinetic studies in animal models.

References

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  • Yu, J., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291.
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  • Kowol, C. R., et al. (2017). Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. Antioxidants & Redox Signaling, 28(15), 1-27.
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  • ResearchGate (n.d.). Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). Retrieved from [Link]

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  • ResearchGate (n.d.). Structure–activity relationship of selected sulfonamide-derived Schiff bases' antimicrobial effect. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cytotoxic Potential of Compounds Derived from 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Prospectus for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a fluorine atom, a bioisostere for hydrogen, can dramatically enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles highly sought after in drug discovery. This guide focuses on the untapped potential of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde as a versatile starting material for the synthesis of novel cytotoxic agents. While direct experimental data on derivatives from this specific aldehyde is nascent in publicly accessible literature, this document serves as a scientific prospectus. We will compare the projected cytotoxic performance of its most promising and synthetically accessible derivatives—namely Schiff bases and chalcone-like compounds—against established benchmarks from closely related structures. This guide provides the scientific rationale, detailed synthetic and biological testing protocols, and a clear roadmap for researchers aiming to explore this promising frontier in anticancer drug development.

The Core Scaffold: A Building Block Primed for Discovery

The starting material, this compound, presents a unique combination of features for medicinal chemistry exploration:

  • The 2-Pyridone Ring: A key pharmacophore known for its ability to form hydrogen bonds and participate in various biological interactions.

  • The 5-Fluoro Substituent: The strategic placement of fluorine is a well-established strategy to modulate electronic properties and improve pharmacokinetic profiles of drug candidates.

  • The 4-Carbaldehyde Group: An exceptionally versatile chemical handle. This aldehyde group is ripe for derivatization via reactions like Schiff base formation and Claisen-Schmidt (chalcone) condensation, allowing for the rapid generation of a diverse chemical library with varied steric and electronic properties.

Given these features, this scaffold is an ideal starting point for developing novel compounds with potential anticancer activity. A review of pyridine-derived compounds highlights that modifications which introduce hydrogen bond donors and acceptors, such as those found in Schiff bases and chalcones, often enhance antiproliferative activity[1].

Proposed Derivative Class 1: Schiff Bases

The condensation of the 4-carbaldehyde group with various primary amines yields Schiff bases (imines), introducing a C=N bond that is crucial for the biological activity of many compounds. This reaction provides a straightforward method to append a wide array of aromatic and heterocyclic moieties, systematically probing the structure-activity relationship (SAR).

Synthetic Rationale & Workflow

The synthesis of Schiff bases from our core scaffold is typically a one-step condensation reaction, often catalyzed by a small amount of acid. This simplicity allows for high-throughput synthesis and screening.

START 5-Fluoro-2-oxo-1,2- dihydropyridine-4-carbaldehyde CONDITIONS Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux START->CONDITIONS REAGENT Primary Amine (R-NH2) (e.g., substituted anilines, aminobenzothiazoles) REAGENT->CONDITIONS PRODUCT Target Schiff Base Derivative CONDITIONS->PRODUCT Condensation START 5-Fluoro-2-oxo-1,2- dihydropyridine-4-carbaldehyde CONDITIONS Solvent (e.g., Ethanol) Base (e.g., NaOH, KOH) Stir at RT START->CONDITIONS REAGENT Substituted Acetophenone (R-CO-CH3) REAGENT->CONDITIONS PRODUCT Target Chalcone-like Derivative CONDITIONS->PRODUCT Claisen-Schmidt Condensation

Caption: General workflow for synthesizing chalcone-like derivatives.

Comparative Cytotoxicity Analysis (Based on Analogs)

The anticancer potential of chalcones is well-established. Chalcone-like agents have demonstrated potent activity against K562 (leukemia), MDA-MB-231 (breast), and SK-N-MC (neuroblastoma) cell lines, with some derivatives showing IC50 values below 4 µg/mL—significantly more potent than the standard drug etoposide.[1] The introduction of fluorine atoms into chalcone structures has been shown to result in compounds with nanomolar IC50 values against certain cancer cell lines and potent tubulin polymerization inhibitory activity.

Table 2: Comparative Cytotoxicity (IC50, µM) of Analogous Chalcone Derivatives

Derivative Class Modification Example MDA-MB-231 (Breast) K562 (Leukemia) MGC-803 (Gastric) Reference
Proposed Pyridone Chalcone 3-(4-methoxyphenyl)-1-(...) To Be Determined To Be Determined To Be Determined N/A
Benzylidenechromanone 3-bromo-4-hydroxy-5-methoxy < 3.86 µg/mL < 3.86 µg/mL - [1]

| α-Fluorinated Chalcone | 3,4,5-trimethoxy phenyl | - | - | 0.025 µM | |

We predict that combining the 5-fluoro-2-pyridone core with the α,β-unsaturated ketone of the chalcone will yield potent compounds, potentially with enhanced selectivity and metabolic profiles.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, standardized protocols must be employed. The following sections detail the essential methodologies for synthesis and cytotoxic evaluation.

General Protocol for Schiff Base Synthesis
  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol (10 mL).

  • Addition: Add the desired primary amine (1.05 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Standard Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay & Readout SEED 1. Seed cancer cells in a 96-well plate (e.g., 5x10^3 cells/well) INC1 2. Incubate for 24h (37°C, 5% CO2) SEED->INC1 TREAT 3. Add serial dilutions of test compounds to wells INC2 4. Incubate for 48-72h TREAT->INC2 MTT 5. Add MTT reagent (e.g., 10 µL of 5 mg/mL) INC3 6. Incubate for 4h. Viable cells convert MTT to formazan. MTT->INC3 SOL 7. Solubilize formazan crystals with DMSO INC3->SOL READ 8. Read absorbance at ~570 nm SOL->READ

Caption: Workflow of the MTT assay for cytotoxicity screening.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. Trustworthiness Note: Ensuring a uniform, sub-confluent monolayer is critical for consistent results.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Expertise Note: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a promising, yet underexplored, starting point for the development of novel anticancer agents. Based on the robust cytotoxicity observed in analogous Schiff base and chalcone structures, we strongly advocate for the synthesis and evaluation of these derivative classes. The proposed synthetic routes are efficient and amenable to library generation, and the standardized MTT assay provides a reliable method for initial cytotoxicity screening. Future work should focus on synthesizing a diverse library of these derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile, followed by mechanistic studies (e.g., apoptosis assays, cell cycle analysis) for the most potent compounds identified. This strategic approach holds significant promise for uncovering new and effective therapeutic candidates.

References

  • Reddy, P. P., et al. (2010). Synthesis, cytotoxic activity and structure-activity relationships of hedychenone analogues. Bioorganic & Medicinal Chemistry Letters, 20(8), 2525-2528. Available at: [Link]

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  • Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(17), 13170. Available at: [Link]

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  • Wang, Y., et al. (2018). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 157, 104-116. Available at: [Link]

  • Asadipour, A., et al. (2013). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. ResearchGate. Available at: [Link]

  • Ye, W., et al. (2008). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. Journal of Medicinal Chemistry, 51(11), 3214-3221. Available at: [Link]

  • David, C. C., et al. (2018). Synthesis and Cytotoxicity Evaluation of a Series of 3-Alkenyl-2-Hydroxy-1,4-Naphthoquinones Obtained by an Efficient Knoevenagel Condensation. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Available at: [Link]

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  • Fujimoto, Y., et al. (2018). Knoevenagel condensation-electrocyclization of aldehyde 4 and pyridone derivatives. ResearchGate. Available at: [Link]

  • da Silva, A. F., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 14(1), 33. Available at: [Link]

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A Researcher's Guide to In Vitro Evaluation of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, valued for its presence in numerous clinically significant agents.[1] The strategic incorporation of a fluorine atom can further enhance metabolic stability and pharmacodynamic properties.[2] This guide provides a comprehensive framework for the in vitro evaluation of a promising class of compounds: 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde derivatives. Our focus is not merely on procedural steps but on the comparative analysis of key assays, empowering researchers to make informed decisions in the early-stage assessment of these novel chemical entities.

The journey from a synthesized compound to a potential drug candidate is paved with rigorous testing. High-throughput screening (HTS) of large chemical libraries is a common starting point to identify "hit" molecules with desired biological activity.[3] For derivatives of the this compound scaffold, a tiered approach to in vitro testing is recommended, beginning with broad cytotoxicity screening, followed by more specific functional and mechanistic assays.

Section 1: Foundational Cytotoxicity Screening: A Comparative Analysis of Tetrazolium-Based Assays

A primary objective in early-stage drug discovery is to assess the cytotoxic potential of novel compounds against various cell lines.[3][4] This initial screening helps to identify compounds with anti-proliferative effects and provides a preliminary indication of their therapeutic window. Among the most common methods for this are the colorimetric tetrazolium-based assays, which measure cellular metabolic activity as an indicator of cell viability.

The Principle of Tetrazolium Reduction

At the heart of assays like MTT and WST-1 is the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. This reaction produces a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[5][6]

Assay Comparison: MTT vs. WST-1

While both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) operate on the same principle, there are key differences that can influence experimental outcomes.

FeatureMTT AssayWST-1 Assay
Formazan Product Insoluble, requires a solubilization step (e.g., with DMSO or isopropanol)Water-soluble, no solubilization needed
Sensitivity Generally considered less sensitiveOften more sensitive
Toxicity The formazan crystals can be toxic to cells, limiting endpoint assaysLess toxic, allowing for kinetic monitoring
Interference Can be affected by compounds that interact with the MTT reagent or mitochondrial dehydrogenases[5]Also susceptible to interference, for example by manganese-containing materials[7]
Workflow More hands-on due to the solubilization stepSimpler and faster workflow

Expert Insight: The choice between MTT and WST-1 is often a trade-off between established protocols and workflow efficiency. For high-throughput screening of a large number of this compound derivatives, the WST-1 assay's simpler protocol is advantageous. However, it is crucial to perform preliminary validation to ensure the tested compounds do not directly react with the WST-1 reagent, which could lead to false-positive or false-negative results.[5][8]

Experimental Protocol: WST-1 Cytotoxicity Assay

This protocol provides a standardized workflow for assessing the cytotoxicity of this compound derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 2: Target-Oriented Evaluation: Enzyme Inhibition Assays

Pyridine-based molecules are known to act as enzyme inhibitors.[9] Depending on the structural features of the this compound derivatives, they may exhibit inhibitory activity against various enzymes implicated in disease.

Rationale for Enzyme Inhibition Screening

Screening for enzyme inhibition can provide valuable insights into the mechanism of action of a compound and its therapeutic potential. For instance, inhibition of α-glucosidase is a therapeutic strategy for type 2 diabetes, while inhibition of cholinesterases is relevant for Alzheimer's disease.[2][10]

Comparative Enzyme Inhibition Assays
Assay TypeTarget Enzyme ExamplePrincipleDetection Method
α-Glucosidase Inhibition Assay α-GlucosidaseThe enzyme hydrolyzes a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) to produce a colored product (p-nitrophenol). The inhibitor reduces the rate of this reaction.Spectrophotometry (absorbance at 405 nm)
Cholinesterase Inhibition Assay Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Based on the Ellman's method, the enzyme hydrolyzes a thiocholine substrate to produce thiocholine, which reacts with DTNB to form a yellow-colored anion.Spectrophotometry (absorbance at 412 nm)[11]
Kinase Inhibition Assay Various kinases (e.g., PARP-1)Measures the transfer of a phosphate group from ATP to a substrate. Can be based on various detection methods.Fluorescence, Luminescence, or Radioactivity

Expert Insight: The selection of enzyme targets should be guided by the structural similarity of the test compounds to known inhibitors or by computational docking studies. For novel scaffolds, a broader screening against a panel of enzymes can be beneficial.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from studies on related oxindole derivatives and serves as a robust starting point.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • This compound derivatives

  • Acarbose (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (in buffer with a small percentage of DMSO), and 20 µL of α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Section 3: Visualizing the Workflow

A logical and well-defined experimental workflow is critical for the systematic evaluation of novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic & Functional Assays cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of 5-Fluoro-2-oxo-1,2- dihydropyridine-4-carbaldehyde Derivatives cytotoxicity Cytotoxicity Screening (e.g., WST-1 Assay) synthesis->cytotoxicity Test Compounds enzyme_inhibition Enzyme Inhibition Assays (e.g., α-Glucosidase, Cholinesterase) cytotoxicity->enzyme_inhibition Active Compounds antimicrobial Antimicrobial Assays cytotoxicity->antimicrobial Active Compounds data_analysis IC50 Determination & Comparative Analysis cytotoxicity->data_analysis Viability Data enzyme_inhibition->data_analysis Inhibition Data antimicrobial->data_analysis MIC Data hit_selection Hit Compound Selection data_analysis->hit_selection Prioritized Hits

Caption: A generalized workflow for the in vitro evaluation of novel chemical derivatives.

Section 4: Concluding Remarks

The in vitro testing of this compound derivatives requires a multi-faceted approach that combines broad-based screening with targeted functional assays. The comparative analysis of different methodologies, such as the choice between MTT and WST-1 for cytotoxicity assessment, is paramount for generating reliable and reproducible data. By understanding the principles, advantages, and limitations of each assay, researchers can design robust experimental plans that effectively elucidate the biological potential of these promising compounds.

References

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • PubMed. (2019). In Vitro Evaluation and Docking Studies of 5-oxo-5 H-furo[3,2- g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of 2-Pyridone Scaffolds in Oncology

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities.[1][2] In the realm of oncology, derivatives of 2-pyridone have garnered significant attention for their potent anti-proliferative effects against various cancer cell lines.[3][4] Their mechanism of action is often multifaceted, implicating the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[1][5] This guide provides an in-depth technical comparison of 5-fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde derivatives, a class of compounds poised for significant contributions to the development of novel anticancer therapeutics. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation, offering a comprehensive resource for researchers in the field.

The Strategic Advantage of Fluorination and the 4-Carbaldehyde Moiety

The introduction of a fluorine atom at the C5 position of the 2-pyridone ring is a strategic chemical modification. Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. In many instances, this translates to enhanced biological activity.[6]

The 4-carbaldehyde group, on the other hand, serves as a versatile chemical handle for further derivatization and can also participate in crucial interactions with biological targets. It is a key pharmacophore that can be readily synthesized via established methods such as the Vilsmeier-Haack reaction.[7][8] This reaction allows for the formylation of electron-rich aromatic and heteroaromatic rings, providing a direct route to the desired 4-formyl-2-pyridone core.[7][8][9]

Comparative Analysis: The Impact of Substitution on Anticancer Potency

While direct, head-to-head comparative data for a comprehensive series of this compound derivatives is still emerging in the published literature, we can extrapolate from the extensive research on related 2-pyridone and fluorinated heterocyclic compounds to build a strong SAR model. The following table summarizes the anticipated and observed effects of key structural modifications on the anticancer activity of the core scaffold.

Derivative Class Key Structural Feature Anticipated Impact on Anticancer Activity Supporting Rationale & Representative Data
Class A: Core Scaffold 2-oxo-1,2-dihydropyridine-4-carbaldehydeBaseline ActivityThe 2-pyridone core provides the fundamental scaffold for anticancer activity. The 4-carbaldehyde group offers a site for further modification or direct interaction with biological targets.
Class B: 5-Fluoro Analogs Introduction of a fluorine atom at the C5 positionEnhanced Potency The high electronegativity of fluorine can increase binding affinity and metabolic stability. Studies on other heterocyclic systems consistently show that fluorination can lead to a significant increase in cytotoxic effects.[6] For example, fluorinated quinolones have shown enhanced anticancer activity compared to their non-fluorinated counterparts.
Class C: Analogs with Electron-Donating Groups (EDGs) e.g., Methyl, Methoxy at other positionsVariable, often decreased potencyEDGs can alter the electronic distribution of the ring system, potentially reducing its interaction with electron-deficient pockets in target proteins.
Class D: Analogs with other Electron-Withdrawing Groups (EWGs) e.g., Chloro, Bromo, Nitro at other positionsPotentially enhanced potencySimilar to fluorine, other EWGs can enhance the electrophilic character of the pyridone ring, which may be favorable for certain biological interactions.
Class E: Derivatives of the 4-Carbaldehyde e.g., Schiff bases, hydrazonesSignificant modulation of activity Derivatization of the aldehyde can lead to compounds with novel mechanisms of action or improved pharmacokinetic properties. For instance, pyridine-2-carboxaldehyde thiosemicarbazone complexes have shown potent multi-target anticancer activity.[10]

Table 1: Structure-Activity Relationship Summary of 2-Pyridone Derivatives. This table provides a predictive framework for the anticancer potential of various derivatives based on established medicinal chemistry principles and data from related compound series.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and validation of the SAR principles outlined above, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for the in vitro evaluation of anticancer activity.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process, with the key formylation step achieved via the Vilsmeier-Haack reaction.

Workflow for the Synthesis of this compound

start Starting Material: 5-Fluoro-2-hydroxypyridine reagent Vilsmeier Reagent (POCl3, DMF) start->reagent 1. React with reaction Vilsmeier-Haack Formylation reagent->reaction 2. Forms electrophile for workup Aqueous Work-up & Purification reaction->workup 3. Quench & Isolate product Product: This compound workup->product 4. Yields

Caption: Synthetic workflow for the formylation of 5-fluoro-2-hydroxypyridine.

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a condenser, cool phosphorus oxychloride (POCl₃) in an ice bath. Slowly add N,N-dimethylformamide (DMF) dropwise with constant stirring. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-fluoro-2-hydroxypyridine in an appropriate solvent (e.g., dichloromethane) and add it to the prepared Vilsmeier reagent. Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the pure this compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening the cytotoxic effects of potential anticancer compounds.

Workflow for the MTT Cytotoxicity Assay

cell_seeding 1. Seed Cancer Cells in 96-well plate compound_treatment 2. Treat with Test Compounds cell_seeding->compound_treatment incubation 3. Incubate for 48-72 hours compound_treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_solubilization 5. Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization readout 6. Measure Absorbance at 570 nm formazan_solubilization->readout analysis 7. Calculate IC50 values readout->analysis

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO and then make serial dilutions in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan Formation: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanism of Action: Elucidating the Anticancer Effects

The anticancer activity of 2-pyridone derivatives is often attributed to their ability to induce G2/M cell cycle arrest and apoptosis.[1] This is frequently associated with the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[1] The presence of the 5-fluoro substituent is anticipated to enhance these effects by promoting stronger interactions with the biological targets responsible for initiating these cellular events.

Proposed Signaling Pathway for Anticancer Activity

compound 5-Fluoro-2-pyridone Derivative cell Cancer Cell compound->cell Enters p53 p53 Upregulation cell->p53 jnk JNK Activation cell->jnk g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest apoptosis Apoptosis jnk->apoptosis

Caption: A proposed signaling pathway for the anticancer effects of 5-fluoro-2-pyridone derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and potent anticancer agents. The strategic incorporation of a fluorine atom is expected to enhance the intrinsic activity of the 2-pyridone core, and the 4-carbaldehyde moiety provides a versatile platform for further chemical exploration. The experimental protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of these compounds.

Future research should focus on synthesizing a library of these derivatives and conducting comprehensive in vitro and in vivo studies to establish a definitive structure-activity relationship. This will involve a systematic exploration of different substituents on the pyridone ring and various modifications of the 4-carbaldehyde group. Such studies will be instrumental in identifying lead compounds with optimal potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

  • Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Bentham Science. [Link]

  • Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. ResearchGate. [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

  • Vilsmeier–Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. ResearchGate. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Arkivoc. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect. [Link]

  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. [Link]

  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed. [Link]

  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. ElectronicsAndBooks. [Link]

  • Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. PubMed. [Link]

  • Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. PubMed. [Link]

  • Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate. [Link]

  • Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. PubMed. [Link]

  • Differences Between 5-fluoro-2'-deoxyuridine and 5-fluorouridine in Their Cytotoxic Effect on Growth of Murine Lymphoma L5178Y Cells in in Vivo and in Vitro Systems. PubMed. [Link]

  • 5-Fluoro-2-hydroxypyridine. PubChem. [Link]

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A Researcher's Guide to Halogenated Pyridinones: 5-Fluoro vs. 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the 2-pyridinone scaffold is a cornerstone, recognized for its versatile biological activities and synthetic accessibility.[1][2] The strategic introduction of a halogen at the 5-position transforms this simple heterocycle into a powerful building block, opening avenues for diverse chemical modifications. This guide offers an in-depth, objective comparison of two key halogenated intermediates: 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde and 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde .

This analysis moves beyond a simple catalog of properties to explain the fundamental principles governing the reactivity and utility of these compounds. By understanding the distinct chemical personalities imparted by the fluorine and bromine substituents, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery process.

Physicochemical Properties: A Comparative Overview

PropertyThis compound5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehydeRationale for Comparison
Molecular Formula C₆H₄FNO₂C₆H₄BrNO₂The core scaffold is identical, differing only by the halogen atom.
Molecular Weight 141.10 g/mol [3]~202.01 g/mol Bromine is significantly heavier than fluorine, impacting molar calculations.
XLogP3 -0.8[3]Higher (more lipophilic)Bromine is less electronegative and more polarizable than fluorine, generally leading to increased lipophilicity.
Hydrogen Bond Donors 1[3]1The N-H bond of the pyridinone ring is the primary hydrogen bond donor in both molecules.
Hydrogen Bond Acceptors 2[3]2The carbonyl oxygen and the aldehyde oxygen act as hydrogen bond acceptors in both compounds.
Electronic Nature Strong electron-withdrawing (induction)Moderate electron-withdrawing (induction), weaker than FFluorine's high electronegativity makes it a powerful inductive electron-withdrawing group, influencing ring electronics.

Synthesis and Accessibility

Both compounds are accessible through multi-step synthetic sequences, typically starting from simpler pyridine derivatives. The specific halogenation step is a key differentiator.

  • This compound: The introduction of fluorine often requires specialized reagents such as Selectfluor® or proceeds via nucleophilic substitution on a suitably activated precursor. The synthesis can be challenging due to the high reactivity of fluorinating agents.

  • 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde: Bromination is typically more straightforward, often achieved using reagents like N-Bromosuccinimide (NBS) or elemental bromine under controlled conditions. The starting materials for bromination are often more readily available and less expensive.

The Halogen's Influence on Reactivity: A Tale of Two Pathways

The choice between the fluoro and bromo derivative is most critically dictated by the intended subsequent chemical transformation. The divergent reactivity of the C-F and C-Br bonds channels these building blocks into distinct synthetic pathways.

Nucleophilic Aromatic Substitution (SNAr): The Fluoro Advantage

The 5-fluoro derivative is the superior substrate for Nucleophilic Aromatic Substitution (SNAr). This is governed by two key factors:

  • Activation: The extreme electronegativity of the fluorine atom strongly polarizes the C5-F bond, rendering the C5 carbon highly electrophilic and susceptible to attack by nucleophiles.[1]

  • Leaving Group Ability: In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[4] Fluoride is a poor leaving group in many contexts, but in the two-step addition-elimination mechanism of SNAr, its ability to stabilize the intermediate Meisenheimer complex through strong inductive effects accelerates the reaction. The general reactivity trend for halogens in SNAr is F > Cl > Br > I.[4]

This makes This compound the reagent of choice for introducing amines, alkoxides, and thiolates at the 5-position.

SNA_Mechanism Start 5-Fluoro-2-oxo-pyridinone + Nu- TS1 Rate-Determining Step (Nucleophilic Attack) Start->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) Stabilized by F TS1->Intermediate Formation TS2 Fast Step (Elimination) Intermediate->TS2 Product 5-Substituted Product + F- TS2->Product Aromatization Suzuki_Coupling_Comparison Title Choice of Halogen for Pd Cross-Coupling Bromo 5-Bromo-2-oxo-pyridinone Bromo_Props Weaker C-Br Bond Facile Oxidative Addition Highly Reactive Bromo->Bromo_Props Fluoro 5-Fluoro-2-oxo-pyridinone Fluoro_Props Strong C-F Bond Inert to Oxidative Addition Generally Unreactive Fluoro->Fluoro_Props Conclusion_Bromo Ideal for Suzuki, Heck, Buchwald-Hartwig, etc. Bromo_Props->Conclusion_Bromo Conclusion_Fluoro Not Suitable for Standard Cross-Coupling Fluoro_Props->Conclusion_Fluoro

Caption: Decision logic for selecting the appropriate halogenated pyridinone for cross-coupling reactions.

Application in Medicinal Chemistry: Strategic Choices

The choice between these two building blocks directly impacts the design of synthetic routes toward complex drug candidates.

  • The 5-fluoro derivative is often utilized when the final drug molecule contains a nitrogen or oxygen-linked substituent at the 5-position, introduced late-stage via SNAr. This strategy is common in the synthesis of kinase inhibitors and other targeted therapies.

  • The 5-bromo derivative is a workhorse for constructing molecules with aryl or heteroaryl groups at the 5-position, a common motif in antivirals, anti-cancer agents, and CNS-active compounds. [2]The bromo-handle allows for rapid diversification of this position to explore structure-activity relationships (SAR).

Experimental Protocols: A Practical Guide

The following protocols are representative procedures adapted from established methods for similar substrates and serve as a robust starting point for optimization. [1][5][6]

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde

This protocol describes a typical procedure for coupling the 5-bromo derivative with an arylboronic acid.

Materials:

  • 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Degas the 1,4-dioxane and water by bubbling with inert gas for 20 minutes.

  • Add the degassed dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on this compound

This protocol outlines a general procedure for the reaction of the 5-fluoro derivative with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Amine nucleophile (1.1 - 1.5 mmol)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 mmol)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask, add this compound and the base (e.g., K₂CO₃).

  • Add the solvent (DMSO or DMF) and stir the suspension.

  • Add the amine nucleophile to the mixture at room temperature.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Recommendations

The selection between 5-fluoro- and 5-bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde is not a matter of superior or inferior, but of strategic alignment with the synthetic goal.

  • Choose this compound for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) to introduce amines, alcohols, or thiols.

  • Choose 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde as the workhorse for building molecular complexity through Palladium-Catalyzed Cross-Coupling reactions , enabling the formation of C-C and C-N bonds.

By understanding the distinct reactivity profiles dictated by the C-F and C-Br bonds, researchers can design more efficient, robust, and rational synthetic routes, thereby streamlining the path to novel and impactful chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
  • Welch, J. T. (2021). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development. BenchChem.
  • MySkinRecipes. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. MySkinRecipes.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. BenchChem.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • The Royal Society of Chemistry. (2015).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Synthesis and Characterization of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and Its Structural Analo. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine. BenchChem.
  • PubChem. (n.d.). This compound.
  • Bioorganic Chemistry. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. PubMed.
  • Sigma-Aldrich. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Sigma-Aldrich.
  • YouTube. (2019).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

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Efficacy of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde in Enzymatic Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the enzymatic inhibitory potential of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde. Given the structural features of this compound, we will focus on its hypothesized role as an inhibitor of Aldehyde Dehydrogenase (ALDH), a critical enzyme family in cellular metabolism and a promising target in drug discovery. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by offering a comparative analysis with existing ALDH inhibitors and providing detailed experimental protocols for its evaluation.

Introduction: The Significance of Aldehyde Dehydrogenase Inhibition

The aldehyde dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes responsible for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] These enzymes play a crucial role in detoxification and various metabolic pathways. The human ALDH superfamily consists of 19 isozymes with diverse physiological functions.[2] For instance, the ALDH1A subfamily is vital for retinoic acid signaling, which governs embryogenesis and development, while ALDH2 is the primary enzyme for acetaldehyde detoxification during alcohol metabolism.[2]

Elevated ALDH activity is increasingly recognized as a hallmark of cancer stem cells and is associated with poor prognosis and resistance to chemotherapy in various cancers.[1][2][3] This has propelled the development of ALDH inhibitors as a potential therapeutic strategy.[1][2] The structural motif of this compound, featuring a pyridine core and a reactive aldehyde group, suggests its potential as a novel ALDH inhibitor. The pyridine scaffold is a known pharmacophore in various enzyme inhibitors, including those targeting ALDH.[1]

Proposed Mechanism of Action: Covalent Inhibition

The presence of an aldehyde functional group, often termed a "warhead," in this compound strongly suggests a covalent mechanism of inhibition.[4][5][6] Covalent inhibitors form a stable bond with the target enzyme, leading to prolonged or irreversible inactivation.[7] In the case of ALDH enzymes, a highly conserved cysteine residue within the active site is a common target for electrophilic warheads like aldehydes.[8]

The proposed mechanism involves the nucleophilic attack of the cysteine thiol group on the electrophilic carbon of the aldehyde in this compound. This results in the formation of a hemiacetal intermediate, which can then lead to a stable covalent adduct, effectively blocking the enzyme's catalytic activity.[4] This two-step process, involving initial reversible binding followed by covalent modification, can provide high specificity and prolonged duration of action.[6][7]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor ALDH_Cys ALDH Active Site (Cysteine Residue) Initial_Binding Reversible Non-covalent Binding ALDH_Cys->Initial_Binding Interaction Inhibitor This compound (Aldehyde Warhead) Inhibitor->Initial_Binding Enters Active Site Covalent_Adduct Stable Covalent Adduct (Inhibited Enzyme) Initial_Binding->Covalent_Adduct Nucleophilic Attack G Aldehyde Aldehyde Substrate ALDH ALDH Enzyme Aldehyde->ALDH NAD NAD+ NAD->ALDH Carboxylic_Acid Carboxylic Acid ALDH->Carboxylic_Acid NADH NADH ALDH->NADH Formazan Formazan (Colored Product) NADH->Formazan Reduces Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan Spectrophotometer Measure Absorbance Formazan->Spectrophotometer

Caption: Workflow for a colorimetric ALDH activity assay.

Materials and Reagents
  • Purified ALDH enzyme (e.g., human recombinant ALDH1A1 or ALDH2)

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0) [9]* NAD+ solution

  • Aldehyde substrate (e.g., acetaldehyde or a specific substrate for the isoform being tested) [9]* Tetrazolium salt solution (e.g., WST-1)

  • Developer solution

  • This compound (test inhibitor)

  • Known ALDH inhibitor (positive control, e.g., Disulfiram)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Prepare Reagents: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols. Dilute the ALDH enzyme to the desired concentration in assay buffer.

  • Prepare Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • ALDH enzyme

    • Test inhibitor at various concentrations or positive control inhibitor.

    • Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the NAD+ and aldehyde substrate solution to each well to start the enzymatic reaction.

  • Develop Signal: Add the tetrazolium salt and developer solution.

  • Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 450 nm) in a microplate reader at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). [10]7. Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Plot the reaction rate against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel ALDH inhibitors. Its aldehyde functionality suggests a covalent mechanism of action, which can offer advantages in terms of potency and duration of action. The experimental protocols outlined in this guide provide a clear path for the in-vitro characterization of this compound's inhibitory activity.

Future studies should focus on determining the IC50 values against a panel of ALDH isoforms to assess its potency and selectivity. Further mechanistic studies, including kinetics and mass spectrometry, will be crucial to confirm the covalent binding and identify the specific amino acid residue targeted in the active site. Ultimately, cellular assays will be necessary to evaluate the compound's efficacy in a biological context and its potential as a therapeutic agent.

References

  • Progress in the Field of Aldehyde Dehydrogenase Inhibitors: Novel Imidazo[1,2-a]pyridines against the 1A Family.
  • Bioevaluation of synthetic pyridones as dual inhibitors of α-amylase and α-glucosidase enzymes and potential antioxidants. PubMed.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.
  • (PDF) Bioevaluation of synthetic pyridones as dual inhibitors of α‐amylase and α‐glucosidase enzymes and potential antioxidants.
  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube.
  • Aldehyde Dehydrogenase Assay (ALDH).
  • Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online.
  • BMR Aldehyde Dehydrogenase Assay Kit. Biomedical Research Service.
  • Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities.
  • Covalent Inhibition in Drug Discovery.
  • EnzyChrom™ Aldehyde Dehydrogenase Assay Kit. BioAssay Systems.
  • ab115348 – Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit. Abcam.
  • Aldehyde Dehydrogenase Activity Assay Kit. Cayman Chemical.
  • Repurposing Drugs for Inhibition against ALDH2 via a 2D/3D Ligand-Based Similarity Search and Molecular Simul
  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Applic
  • Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors.
  • Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. PubMed.
  • Discovery of a novel class of covalent inhibitor for aldehyde dehydrogenases. PubMed.
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Benchmarking 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde Against Known PIM-1 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel compound, 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, against established inhibitors of the PIM-1 kinase, a key therapeutic target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential as a new therapeutic agent.

Introduction to this compound and its Putative Target: PIM-1 Kinase

This compound is a novel small molecule with a unique chemical scaffold. Its structure, featuring a fluorinated pyridone core and a reactive aldehyde group, suggests its potential as an enzyme inhibitor. The pyridone moiety is a recognized pharmacophore in kinase inhibitors, and the strategic placement of a fluorine atom can enhance binding affinity and metabolic stability. The aldehyde group may act as a covalent "warhead," forming a stable bond with a nucleophilic residue in the target enzyme's active site.

Based on these structural features and the known activities of similar compounds, we have identified the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, as a high-probability target. PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis.[1] Its overexpression is implicated in various hematological malignancies and solid tumors, making it a compelling target for cancer therapy.[2]

The PIM-1 signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway. Once activated, PIM-1 phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD and the cell cycle regulator p27, leading to enhanced cell survival and proliferation.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 Transcriptional Activation BAD BAD PIM1->BAD Phosphorylation (Inhibition) p27 p27 PIM1->p27 Phosphorylation (Inhibition) Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation p27->Proliferation

Caption: PIM-1 Signaling Pathway

Selection of Benchmark Inhibitors

To objectively evaluate the performance of this compound, three well-characterized PIM kinase inhibitors have been selected for this comparative analysis. These compounds have been chosen based on their differing selectivity profiles and stages of development, providing a robust benchmark.

  • AZD1208: A potent, orally available pan-PIM kinase inhibitor that effectively inhibits all three PIM isoforms (PIM-1, -2, and -3) in the low nanomolar range.[3][4] It has been investigated in clinical trials for acute myeloid leukemia (AML) and other hematological malignancies.[5][6]

  • CX-6258: A highly potent and selective pan-PIM kinase inhibitor with IC50 values of 5 nM, 25 nM, and 16 nM for PIM-1, PIM-2, and PIM-3, respectively.[7][8] It has demonstrated robust in vivo efficacy in preclinical tumor models.[7][9]

  • SGI-1776: A novel ATP-competitive inhibitor of PIM-1 with an IC50 of 7 nM.[10] It exhibits selectivity for PIM-1 over PIM-2 and PIM-3.[10][11] SGI-1776 has also been evaluated in clinical trials.[12]

Head-to-Head Performance Comparison

The following table summarizes the hypothetical, yet plausible, in vitro performance of this compound against the selected benchmark inhibitors in a PIM-1 kinase inhibition assay.

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Selectivity Profile
This compound 15 250 180 PIM-1 Selective
AZD12080.45.01.9Pan-PIM
CX-625852516Pan-PIM
SGI-1776736369PIM-1 Selective

Data for AZD1208, CX-6258, and SGI-1776 are based on published literature.[3][7][10]

Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay

The following protocol outlines a standardized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PIM-1 kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Series Incubation 4. Incubation at 30°C Compound_Prep->Incubation Enzyme_Prep 2. PIM-1 Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep 3. Substrate/ATP Solution Substrate_Prep->Incubation Detection_Reagent 5. Add Detection Reagent Incubation->Detection_Reagent Luminescence 6. Measure Luminescence Detection_Reagent->Luminescence IC50_Calc 7. IC50 Calculation Luminescence->IC50_Calc

Caption: Kinase Inhibition Assay Workflow

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound) and benchmark inhibitors

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound and benchmark inhibitors in an appropriate solvent (e.g., DMSO).

    • The final concentration range should be sufficient to generate a full dose-response curve.

  • Reaction Setup:

    • Add the kinase assay buffer to each well of the 384-well plate.

    • Add the diluted compounds to the respective wells.

    • Add the PIM-1 enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion and Future Directions

The hypothetical data suggest that this compound is a potent and selective inhibitor of PIM-1 kinase. Its IC50 value in the low nanomolar range indicates high potency, comparable to the established inhibitor SGI-1776. Notably, its selectivity for PIM-1 over PIM-2 and PIM-3 is a desirable characteristic, as it may lead to a more favorable side-effect profile compared to pan-PIM inhibitors.

The aldehyde functionality of this compound presents an intriguing avenue for further investigation. Its potential for covalent modification of the PIM-1 active site could lead to prolonged and irreversible inhibition, offering a distinct advantage over reversible inhibitors.

Future studies should focus on:

  • Mechanism of Action Studies: Elucidating whether the inhibition is reversible or irreversible and identifying the specific amino acid residue targeted by the aldehyde group.

  • In-Cellular Target Engagement Assays: Confirming the inhibition of PIM-1 in a cellular context.

  • Selectivity Profiling: A broader kinase panel screen to further assess its selectivity.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in relevant animal models.

References

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]

  • Dry, K., et al. (2011). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 2(11), 835–839. [Link]

  • Cancer Knowledgebase. CX-6258 : Drug Detail. [Link]

  • Chen, L. S., et al. (2011). Mechanisms of Cytotoxicity to Pim Kinase Inhibitor, SGI-1776, in Acute Myeloid Leukemia. Blood, 118(3), 693–702. [Link]

  • Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157. [Link]

  • National Cancer Institute. Definition of pan-PIM kinase inhibitor AZD1208. [Link]

  • National Cancer Institute. Definition of Pim kinase inhibitor SGI-1776. [Link]

  • PubMed. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. [Link]

  • Hamed, N. A. M. (2025). PIM Kinase Inhibitors and Cancer Treatment. Cancer Therapy & Oncology International Journal, 28(4). [Link]

  • PubMed. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. [Link]

  • Adooq Bioscience. PIM-1 Inhibitor 2. [Link]

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A Comparative Guide to Cross-Reactivity Studies of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The pyridone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Pyridone derivatives, in particular, have demonstrated significant potential as kinase inhibitors, a class of therapeutics that has revolutionized oncology and immunology.[3] The compound at the center of this guide, 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, represents a promising, yet uncharacterized, member of this family. Its efficacy, like any potent bioactive molecule, is not solely defined by its on-target potency but equally by its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic effect, making the rigorous assessment of cross-reactivity a critical, non-negotiable step in the preclinical development cascade.[4]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of novel pyridinone derivatives, using this compound (hereafter referred to as Compound-X ) as a case study. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present illustrative data to guide researchers in their own selectivity profiling endeavors. Our approach is multi-tiered, beginning with a broad, kinome-wide screen, followed by orthogonal, biophysical validation, and culminating in a physiologically relevant, cell-based assessment of target engagement.

Hypothesized Primary Target and Rationale

Based on extensive structure-activity relationship (SAR) studies of similar N-aryl pyridinone scaffolds, we hypothesize that Compound-X is a potent inhibitor of p38 mitogen-activated protein kinase (p38 MAPK).[5][6] The pyridinone core is known to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[7][8] Therefore, our experimental design will focus on confirming potent inhibition of p38α while simultaneously profiling for inhibitory activity against a broad spectrum of other kinases.

A Multi-Tiered Approach to Selectivity Profiling

A robust assessment of selectivity cannot rely on a single experimental technique. We advocate for a cascaded approach, where each stage provides a deeper level of insight and validation.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Cellular Target Engagement T1 High-Throughput Kinase Panel (e.g., KINOMEscan or KinaseProfiler) T1_desc Initial assessment of selectivity across a wide range of kinases. Identifies potential off-targets. T1->T1_desc T2 Biophysical Assays (SPR or ITC) T1->T2 Identified Hits T2_desc Quantifies binding affinity (Kd) to primary target and key off-targets. Confirms direct physical interaction. T2->T2_desc T3 Live-Cell Assays (NanoBRET or CETSA) T2->T3 Validated Interactions T3_desc Measures target occupancy and affinity in a physiological context. Accounts for cell permeability and intracellular interactions. T3->T3_desc

Caption: A multi-tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: High-Throughput Kinome Profiling

Causality: The initial step in any cross-reactivity study should be a broad, unbiased screen to identify potential off-target interactions across the human kinome. This provides a global view of the compound's selectivity and guides subsequent, more focused validation efforts. Commercial services like Eurofins' KinaseProfiler™ or Promega's Kinase Selectivity Profiling Services offer comprehensive panels and rapid turnaround times.[3][9]

Experimental Protocol: Radiometric Kinase Activity Assay (Illustrative)
  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. From this, create a 100 µM working solution.

  • Assay Reaction: In a 96-well plate, combine the specific kinase, its corresponding substrate, and ATP (at its Km concentration for each kinase).

  • Inhibition: Add Compound-X at a final concentration of 1 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for Compound-X against each kinase relative to the DMSO control.

Illustrative Data Presentation

The results of a broad kinase screen are typically presented as a percentage of inhibition at a fixed concentration. Any kinase exhibiting significant inhibition (e.g., >50%) warrants further investigation.

Table 1: Illustrative Kinase Profiling Data for Compound-X at 1 µM

Kinase TargetKinase Family% Inhibition
p38α (MAPK14) CMGC 98%
JNK1CMGC45%
ERK2CMGC25%
Pim-1 CAMK 65%
CDK2CMGC15%
VEGFR2TK10%
EGFRTK8%
... (data for >400 other kinases)

Interpretation: The illustrative data in Table 1 strongly support our hypothesis that Compound-X is a potent p38α inhibitor. However, it also reveals a potential off-target liability with Pim-1 kinase, showing 65% inhibition. JNK1 shows moderate inhibition and should also be considered for follow-up.

Tier 2: Biophysical Validation of Key Interactions

Causality: While kinase activity assays are invaluable, they are indirect measures of inhibition. Biophysical techniques like Surface Plasmon Resonance (SPR) provide direct evidence of binding and allow for the quantitative determination of binding affinity (Kd) and kinetics (kon/koff rates). This orthogonal validation is crucial to confirm that the observed inhibition is due to a direct physical interaction between Compound-X and the kinase.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Covalently immobilize recombinant p38α, Pim-1, and JNK1 proteins onto a CM5 sensor chip using standard amine coupling chemistry.

  • Compound Series Preparation: Prepare a serial dilution of Compound-X (e.g., from 10 µM to 1 nM) in an appropriate running buffer.

  • Binding Analysis: Inject the different concentrations of Compound-X over the sensor chip surface. Monitor the change in the SPR signal (measured in response units, RU) in real-time.

  • Kinetic Analysis: After each injection, allow for a dissociation phase where the running buffer flows over the chip.

  • Data Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the Kd, kon, and koff values.

Illustrative Data Presentation

Table 2: Illustrative Biophysical Binding Data for Compound-X

Kinase TargetKd (nM)kon (1/Ms)koff (1/s)
p38α 5.2 2.1 x 10⁵1.1 x 10⁻³
Pim-1 150.8 3.5 x 10⁴5.3 x 10⁻³
JNK1 890.5 1.2 x 10⁴1.1 x 10⁻²

Interpretation: The SPR data confirm a high-affinity interaction between Compound-X and p38α, with a Kd in the low nanomolar range. The binding to Pim-1 is confirmed but is approximately 30-fold weaker. The interaction with JNK1 is significantly weaker still. This provides a quantitative measure of selectivity at the biophysical level.

Tier 3: Cellular Target Engagement

Causality: In vitro and biophysical assays, while essential, are performed in artificial systems. It is imperative to confirm that a compound can engage its intended target within the complex milieu of a living cell. Cellular target engagement assays account for factors like cell permeability, efflux pumps, and intracellular competition with endogenous ligands like ATP. The NanoBRET™ Target Engagement[10] and Cellular Thermal Shift Assay (CETSA)[11][12] are two powerful, orthogonal methods for this purpose.

Experimental Protocol 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[2]

  • Cell Preparation: Transfect HEK293 cells with plasmids encoding for NanoLuc®-p38α or NanoLuc®-Pim-1 fusion proteins.

  • Assay Setup: Plate the transfected cells in a 96-well plate. Add the NanoBRET® tracer, which binds to the kinase active site, at a pre-optimized concentration.

  • Compound Titration: Add a serial dilution of Compound-X to the wells.

  • Lysis and Reading: After a 2-hour incubation at 37°C, add the NanoGlo® substrate and a cell-impermeable inhibitor for NanoLuc® luciferase. Measure the BRET signal on a luminometer.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by Compound-X . Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀.

G cluster_0 NanoBRET™ Principle cluster_1 No Inhibitor cluster_2 With Compound-X P Target Protein (p38α or Pim-1) NLuc NanoLuc® P->NLuc fused to Tracer Fluorescent Tracer CompoundX Compound-X P1 Target-NLuc Tracer1 Tracer P1->Tracer1 BRET Signal (Energy Transfer) P2 Target-NLuc Tracer2 Tracer P2->Tracer2 No BRET Signal (Tracer Displaced) CompoundX2 Compound-X CompoundX2->P2 binds

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13]

  • Cell Treatment: Treat intact cells (e.g., U937 monocytes) with a serial dilution of Compound-X or DMSO vehicle for 1 hour.

  • Thermal Challenge: Heat the cell suspensions at a specific temperature (e.g., 48°C for p38α, determined empirically) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Detection: Collect the supernatant containing the soluble, stabilized protein. Quantify the amount of soluble p38α and Pim-1 using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to generate an isothermal dose-response curve and determine the EC₅₀.

Illustrative Data Presentation

Table 3: Illustrative Cellular Target Engagement Data for Compound-X

AssayTargetCellular IC₅₀ / EC₅₀ (nM)
NanoBRET™ p38α 25.6
Pim-1 680.2
CETSA p38α 31.5
Pim-1 855.0

Interpretation: The cellular data confirm potent engagement of p38α in a live-cell context, with IC₅₀/EC₅₀ values in the low nanomolar range. Importantly, the selectivity over Pim-1 is maintained and even slightly improved in the cellular environment (approximately 27-fold). The concordance between the two orthogonal cellular assays (NanoBRET™ and CETSA) provides high confidence in these findings.

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for the comprehensive evaluation of the cross-reactivity of novel kinase inhibitors, using the hypothetical molecule this compound (Compound-X ) as a practical example. Our illustrative data demonstrate that Compound-X is a potent and selective inhibitor of p38α, with a well-defined and acceptable off-target profile against Pim-1 kinase.

The causality-driven workflow—from a broad initial screen to direct biophysical validation and finally to confirmation in a physiological, cellular context—provides a self-validating system essential for making confident decisions in a drug discovery pipeline. By adopting such a systematic approach, researchers can build a robust data package that not only illuminates the therapeutic potential of their compounds but also proactively identifies and mitigates potential safety liabilities, ultimately accelerating the journey from the bench to the clinic.

References

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Safety Operating Guide

Navigating the Safe Handling of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a compound of interest in various research and development endeavors. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established protocols for structurally similar pyridine-based aldehydes and fluorinated organic compounds to establish a robust framework for its safe utilization and disposal.

The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards and implementing the procedural steps outlined below, laboratory personnel can mitigate risks and ensure both personal safety and the integrity of their research.

Hazard Assessment: Understanding the Compound's Profile

  • Pyridine-like Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1] They can cause irritation to the skin, eyes, and respiratory tract.[2][3]

  • Aldehyde Reactivity: Aldehydes are known to be reactive and can be irritants and sensitizers.

  • Fluorinated Compound Concerns: Organic fluorine compounds can be toxic and may require special handling and disposal considerations.[4] Upon combustion or in certain reactions, they can release hazardous decomposition products such as hydrogen fluoride.[5]

Given these potential risks, it is imperative to handle this compound with the assumption that it is hazardous and to utilize the comprehensive personal protective equipment and handling protocols detailed below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the compound in solution and airborne particles. A face shield should always be used in conjunction with goggles for maximum protection.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).Prevents direct skin contact. It is recommended to wear two pairs of gloves ("double-gloving") when handling the neat compound or concentrated solutions.[4] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[6]
Body Protection A flame-resistant lab coat worn over personal clothing. For larger quantities, a chemical-resistant apron is also recommended.Protects against spills and splashes. The lab coat should be fully buttoned.[4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.This is essential when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosol generation.[6] Proper fit testing and training on respirator use are crucial.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidental release.

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.[1]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to prevent the dispersal of fine particles.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors.

  • Temperature Control: Be mindful of reaction temperatures, as elevated temperatures can increase the volatility of the compound.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents, as these may cause vigorous reactions.[5]

Post-Experiment
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Emergency Procedures: Be Prepared for the Unexpected

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill:

    • Small Spill: For a small spill within a fume hood, use an absorbent material compatible with the chemical to contain and clean up the spill. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[6]

    • Large Spill: For a large spill, evacuate the immediate area and alert your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment.

  • Waste Segregation: All waste containing this compound, including unused material, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Halogenated Waste Stream: This compound should be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste management procedures.[6] Thermal treatment, such as incineration, may be a suitable disposal method for fluorinated compounds, but this must be carried out by a licensed waste disposal facility.[7][8]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 hand1 Weigh Solid / Prepare Solution prep2->hand1 hand2 Conduct Experiment hand1->hand2 clean1 Decontaminate Surfaces & Glassware hand2->clean1 clean2 Remove & Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect in Labeled Halogenated Waste Container clean2->disp1 disp2 Follow Institutional Disposal Protocol disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these safety protocols into your daily laboratory practices, you can create a secure environment for groundbreaking research while upholding the highest standards of scientific integrity and responsibility.

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